Val-Glu
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-5(2)8(11)9(15)12-6(10(16)17)3-4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJONISHZRADBH-XPUUQOCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3062-07-5 | |
| Record name | Valylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Val-Glu dipeptide structure and chemical properties
An In-depth Technical Guide to the Val-Glu Dipeptide
Executive Summary
This document provides a comprehensive technical overview of the dipeptide L-Valyl-L-Glutamic acid (this compound). It details its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization techniques. This compound is a dipeptide composed of L-valine and L-glutamic acid, identified as a metabolite in various organisms.[1][2] This guide consolidates key quantitative data into structured tables and presents complex workflows and relationships as specified diagrams for researchers, scientists, and professionals in drug development.
Introduction
Dipeptides, the simplest form of peptides, consist of two amino acids joined by a single peptide bond. They are significant molecules in biochemistry and pharmacology, acting as signaling molecules, metabolic intermediates, and structural components of larger proteins.[3] L-Valyl-L-Glutamic acid (this compound), the focus of this guide, is formed from the non-polar amino acid L-valine and the acidic amino acid L-glutamic acid.[2] Its structure confers a unique combination of hydrophobic and acidic properties, making it an interesting subject for metabolic studies and as a potential building block in peptide-based therapeutics. This document serves as a core technical resource, outlining its fundamental characteristics.
Chemical Structure and Identifiers
The chemical identity of this compound is defined by its specific arrangement of atoms and the covalent bonds between them. The structure consists of a valine residue at the N-terminus and a glutamic acid residue at the C-terminus.
2D Chemical Structure
The two-dimensional structure of L-Valyl-L-Glutamic acid illustrates the connectivity of the atoms, the peptide bond, and the distinct side chains of valine (an isopropyl group) and glutamic acid (a carboxymethyl group).
Chemical Identifiers
A compound is tracked across various databases and literature using a set of standard identifiers.
| Identifier Type | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]pentanedioic acid | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [1][2] |
| CAS Number | 3062-07-5 | [1] |
| PubChem CID | 7009623 | [1] |
| ChEBI ID | CHEBI:75011 | [2] |
| SMILES | CC(C)--INVALID-LINK--N--INVALID-LINK--O)C(=O)O)N | [1] |
| InChIKey | UPJONISHZRADBH-XPUUQOCRSA-N | [1][2] |
Physicochemical Properties
The physicochemical properties of this compound dictate its behavior in biological and chemical systems, including its solubility, charge, and potential for molecular interactions.
Summary of Properties
The following table summarizes key computed and experimental properties for this compound.
| Property | Value | Reference |
| Molecular Weight | 246.26 g/mol | [1][2] |
| Monoisotopic Mass | 246.12157168 Da | [1][2] |
| Isoelectric Point (pI) | ~3.25 (Calculated) | [4][5] |
| XLogP3 | -3.9 | [1] |
| LogP (Experimental) | -3.09 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 7 | [1] |
| Topological Polar Surface Area | 130 Ų | [1] |
| Physical Description | Solid | [1] |
Solubility Profile
The solubility of a peptide is determined by its amino acid composition.[6] this compound contains:
-
One acidic residue (Glutamic Acid): The two carboxyl groups (one on the side chain, one at the C-terminus) make the peptide acidic.[4]
-
One hydrophobic residue (Valine): The non-polar side chain reduces water solubility.[4]
The overall net charge of the peptide is negative at neutral pH, classifying it as an acidic peptide.[6] Therefore, its solubility in aqueous solutions is expected to be poor at its isoelectric point (pI ≈ 3.25) but will increase significantly at a neutral or slightly basic pH (e.g., pH 7-8). For experimental use, dissolving the peptide in a small amount of a basic buffer like 0.1M ammonium (B1175870) bicarbonate and then diluting with water is recommended.[6] Strong organic solvents may be required if aggregation occurs due to hydrophobic interactions.[7]
Synthesis and Manufacturing
Peptide synthesis is a mature field, with solid-phase peptide synthesis (SPPS) being the most common method for producing peptides of defined sequence like this compound.
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. Excess reagents and byproducts are removed by simple washing, making the process efficient and automatable.[8]
Protocol Steps:
-
Resin Preparation: The C-terminal amino acid, Fmoc-L-Glu(OtBu)-OH, is attached to a solid support resin. The glutamic acid side chain is protected with a tert-butyl (OtBu) group.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a mild base, typically piperidine, to expose a free amine.
-
Coupling: The next amino acid, Fmoc-L-Val-OH, is activated and coupled to the free amine, forming the peptide bond.
-
Cleavage: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).[9]
-
Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry and NMR.
Analytical Characterization
Confirming the identity, purity, and structure of a synthesized or isolated dipeptide is critical. Mass spectrometry and NMR spectroscopy are the primary techniques used for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and sequence of the dipeptide.
Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a low concentration (e.g., 1-10 µM).
-
Ionization: The sample is introduced into an electrospray ionization source, where it is nebulized and ionized, typically forming protonated molecular ions [M+H]⁺. For this compound, this would be observed at m/z ≈ 247.1288.
-
MS1 Scan: A full scan (MS1) is performed to detect the parent ion and confirm the correct mass.
-
Fragmentation (MS2): The parent ion is isolated and fragmented (e.g., via collision-induced dissociation). This breaks the peptide bond, generating characteristic b- and y-ions.
-
b-ion (N-terminal fragment): The b₁ ion would correspond to the Val residue.
-
y-ion (C-terminal fragment): The y₁ ion would correspond to the Glu residue.
-
-
Detection and Analysis: The fragment ions are detected, and the resulting spectrum is analyzed to confirm the amino acid sequence.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure and chemical environment of the dipeptide in solution.
Methodology: 1D and 2D NMR in Solution
-
Sample Preparation: The lyophilized peptide is dissolved in a deuterated solvent, such as D₂O, to a concentration of approximately 25 mM.[12]
-
Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (e.g., 500-700 MHz).[13]
-
¹H NMR (1D): Provides information on the number and type of protons. Chemical shifts of the α-protons, β-protons, and side-chain protons for both valine and glutamic acid residues can be identified.[14]
-
¹³C NMR (1D): Detects the carbon backbone and side chains. The carbonyl carbons of the peptide bond and carboxyl groups are particularly informative.[12][15]
-
2D Experiments (e.g., COSY, HSQC): These experiments establish connectivity between atoms. A COSY spectrum shows correlations between coupled protons (e.g., between the α-H and β-H of a residue), while an HSQC spectrum correlates protons with their directly attached carbons. These are essential for unambiguous assignment of all signals.[16]
-
-
Spectral Analysis: The resulting spectra are processed and analyzed to confirm the precise covalent structure and stereochemistry of the dipeptide.
Biological Context and Potential Applications
Known Biological Roles
This compound is primarily classified as a metabolite.[1][2] It has been reported in organisms such as the soybean (Glycine max) and the bacterium Aeromonas veronii.[1] As a dipeptide, it is a product of protein digestion and cellular protein turnover. Dipeptides can be absorbed by intestinal cells via specific transporters and play roles in nutrition and cellular metabolism.[3]
Potential Signaling Pathway Involvement
While specific signaling pathways directly initiated by this compound are not well-documented, many small peptides act as signaling molecules. For instance, peptides can modulate enzyme activity or act as ligands for G-protein coupled receptors (GPCRs). Given its constituent amino acids, this compound could potentially interact with pathways related to glutamate (B1630785) signaling or branched-chain amino acid metabolism. Further research is required to elucidate any specific biological activities.[17][18]
The diagram below illustrates a hypothetical relationship where this compound, as a product of protein catabolism, could influence cellular metabolic pathways.
Conclusion
The L-Valyl-L-Glutamic acid dipeptide is a well-defined chemical entity with a unique combination of hydrophobic and acidic properties. Its structure and physicochemical characteristics are readily available from public databases and can be confirmed using standard analytical techniques like mass spectrometry and NMR spectroscopy. While its primary known role is that of a metabolite, its potential for more specific biological activities remains an area for future investigation. This guide provides the foundational technical information necessary for researchers to synthesize, characterize, and explore the potential applications of this compound in various scientific and therapeutic contexts.
References
- 1. This compound | C10H18N2O5 | CID 7009623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:75011) [ebi.ac.uk]
- 3. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ck12.org [ck12.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dipeptide Masses [prospector.ucsf.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NMR studies of the aggregation of glucagon-like peptide-1: formation of a symmetric helical dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and History of Valyl-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valyl-glutamic acid (Val-Glu), a dipeptide composed of the amino acids valine and glutamic acid, has emerged from relative obscurity to become a molecule of interest in the fields of food science and metabolomics. Initially characterized in the mid-1980s, its natural occurrence has since been identified in sources such as soybeans and certain bacteria. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological roles of valyl-glutamic acid, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Discovery and History
The formal scientific characterization of L-valyl-L-glutamic acid was notably established in a 1984 publication by Drake S. Eggleston. This seminal work detailed the conformation and crystal structure of the dipeptide, providing the first comprehensive physicochemical data on the molecule[1]. The study was part of a broader investigation into the conformational properties of peptides containing acidic residues, which are crucial for their roles in biological systems, such as in calcium-binding proteins[1].
While the 1984 study marked a key point in its characterization, the synthesis of simple dipeptides had been an area of active research for decades prior. The foundations of peptide synthesis were laid in the early 20th century, with significant advancements such as the introduction of the benzyloxycarbonyl (Cbz) protecting group by Bergmann and Zervas in 1932[2]. These early solution-phase methods, though often laborious, paved the way for the eventual synthesis of countless peptides, including valyl-glutamic acid.
The discovery of valyl-glutamic acid in natural sources came later. It has been identified as a metabolite in Glycine max (soybean) and the bacterium Aeromonas veronii[3]. In soybeans, a rich source of amino acids and peptides, this compound is one of many dipeptides formed during processes such as fermentation[4]. Its presence in Aeromonas veronii, a bacterium found in aquatic environments, suggests a role in the organism's metabolism[3][5].
Physicochemical Properties
The initial and most detailed quantitative data for L-valyl-L-glutamic acid comes from the crystallographic study by Eggleston (1984). Further physicochemical properties have been largely computed or extrapolated, with limited experimentally determined data for the dipeptide itself.
Table 1: Physicochemical and Crystallographic Data for L-Valyl-L-Glutamic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [3] |
| Molecular Weight | 246.26 g/mol | [3] |
| CAS Number | 3062-07-5 | [6] |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| Cell Dimensions | a = 16.781 Å, b = 13.827 Å, c = 5.367 Å | [1] |
| Calculated Density | 1.313 g/cm³ | [1] |
| Measured Density | 1.30 g/cm³ | [1] |
| Conformation | Extended peptide backbone, trans peptide bond | [1] |
| Computed LogP | -3.9 | [6] |
| Experimental LogP | -3.09 (Extrapolated) | [6] |
Synthesis and Experimental Protocols
The synthesis of valyl-glutamic acid can be achieved through classical solution-phase or modern solid-phase peptide synthesis (SPPS) methods. Both approaches rely on the use of protecting groups to prevent unwanted side reactions.
General Principles of Synthesis
The formation of the peptide bond between valine and glutamic acid requires the activation of the carboxyl group of one amino acid and the protection of the amino group of the other. The side chain of glutamic acid, with its additional carboxylic acid, also needs to be protected to ensure the formation of the correct α-peptide bond.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the metabolic potential of Aeromonas to utilise the carbohydrate polymer chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H18N2O5 | CID 7009623 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Natural Occurrence and Biological Significance of Valyl-Glutamic Acid: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and potential biological functions of the dipeptide Valyl-Glutamic acid (Val-Glu) and its isomer, γ-Glutamyl-Valine (γ-Glu-Val). While the presence of this compound has been identified in organisms such as the soybean (Glycine max) and the bacterium Aeromonas veronii, quantitative data on its abundance remains limited. In contrast, recent research has shed light on the quantitative levels and significant biological activities of γ-Glu-Val, particularly its role in metabolic regulation and inflammatory responses through the activation of the Calcium-Sensing Receptor (CaSR). This document details the biosynthetic pathways of related γ-glutamyl peptides, outlines experimental protocols for dipeptide quantification, and presents current knowledge on their signaling mechanisms. All quantitative data are summarized in structured tables, and key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research in this emerging area.
Introduction
Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities beyond their basic nutritional role as products of protein digestion. Valyl-Glutamic acid (this compound), a dipeptide composed of L-valine and L-glutamic acid, has been reported in the plant kingdom, specifically in Glycine max, and in the bacterium Aeromonas veronii[1]. While its precise physiological roles are still under investigation, the functions of its constituent amino acids—valine as a branched-chain amino acid (BCAA) and glutamic acid as a key neurotransmitter and metabolic intermediate—suggest that this compound may possess significant biological activities.
Of particular interest is the isomeric form, γ-Glutamyl-Valine (γ-Glu-Val), where the glutamyl residue is linked via its gamma-carboxyl group. This form has been the subject of more extensive research, demonstrating notable anti-diabetic and anti-inflammatory properties[1][2]. This guide will explore the natural occurrence of both isomers, with a focus on the better-characterized γ-Glu-Val, to provide a foundational understanding for researchers and drug development professionals.
Natural Occurrence and Quantitative Data
The presence of this compound has been documented in Glycine max and Aeromonas veronii[1]. However, to date, there is a scarcity of published quantitative data regarding the specific concentrations of this compound in various organisms and tissues.
In contrast, a recent study on the anti-diabetic effects of γ-Glu-Val in db/db mice reported a specific blood concentration after administration. This provides a valuable data point for understanding the pharmacokinetics of this related dipeptide.
Table 1: Quantitative Data for γ-Glutamyl-Valine in a Murine Model
| Dipeptide | Organism/Model | Tissue/Fluid | Concentration | Reference |
| γ-Glutamyl-Valine | db/db Mice | Blood | 2.07 ± 0.56 μM | [1] |
Biosynthesis of this compound and Related Dipeptides
The precise biosynthetic pathway for α-Val-Glu has not been fully elucidated. However, the biosynthesis of the related tripeptide γ-Glu-Val-Gly in Saccharomyces cerevisiae provides a well-documented model that involves the formation of γ-Glu-Val as an intermediate. This suggests potential enzymatic pathways for the synthesis of this compound and its isomer.
Two primary pathways for the formation of γ-glutamyl peptides have been identified[3][4]:
-
De novo synthesis by Glutamate-Cysteine Ligase (GCL): GCL, an enzyme typically involved in the first step of glutathione (B108866) biosynthesis, can utilize valine as a substrate instead of cysteine to produce γ-Glu-Val[3][4].
-
Transpeptidation by γ-Glutamyltransferase (GGT): GGT can catalyze the transfer of the γ-glutamyl moiety from a donor molecule, such as glutathione (GSH), to an acceptor amino acid like valine, resulting in the formation of γ-Glu-Val[3][4].
The subsequent formation of a standard peptide bond between the α-carboxyl group of valine and another amino acid could theoretically occur, but direct synthesis of α-Val-Glu is less understood.
Biological Functions and Signaling Pathways
While the direct biological functions of α-Val-Glu are yet to be extensively studied, research on γ-Glu-Val has revealed significant bioactivity, particularly in the context of metabolic diseases and inflammation.
Anti-Diabetic and Metabolic Regulatory Effects
A study in diabetic obese mice demonstrated that oral administration of γ-Glu-Val led to:
-
Lowered blood glucose levels[1].
-
Reduced food intake[1].
-
Increased hepatic AMP-activated protein kinase (p-AMPKα) abundance, a key regulator of glucose and lipid metabolism[1].
These findings suggest that γ-Glu-Val plays a role in improving the diabetic condition by modulating metabolic pathways[1].
Anti-Inflammatory Effects and the Calcium-Sensing Receptor (CaSR)
γ-Glu-Val has been shown to possess anti-inflammatory properties. In a model of TNF-α-induced vascular inflammation in endothelial cells, γ-Glu-Val exhibited anti-inflammatory effects that were mediated by the Calcium-Sensing Receptor (CaSR)[2]. The CaSR is a G-protein coupled receptor that is ubiquitously expressed in various tissues and is known to be activated by a range of molecules, including certain amino acids and peptides[2]. γ-Glu-Val is thought to act as an allosteric modulator of the CaSR, influencing downstream signaling cascades involved in inflammation[2].
Experimental Protocols
The detection and quantification of small, polar dipeptides like this compound in complex biological matrices typically require sensitive and specific analytical techniques. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for this purpose.
General Workflow for this compound Quantification
A general workflow for the quantification of this compound in a biological sample would involve sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Methodological Considerations for UPLC-MS/MS
Sample Preparation:
-
Homogenization: Tissues should be homogenized in a suitable buffer.
-
Protein Precipitation: To remove larger proteins that can interfere with the analysis, a cold organic solvent (e.g., methanol (B129727) or acetonitrile) is typically added to the sample, followed by vortexing and incubation at low temperatures.
-
Centrifugation: The sample is centrifuged at high speed to pellet the precipitated proteins. The supernatant containing the dipeptides is collected.
-
Solid Phase Extraction (SPE): For cleaner samples and to concentrate the analytes, SPE can be employed. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridge may be suitable for polar dipeptides.
-
Derivatization: To improve chromatographic retention and ionization efficiency, derivatization of the amine groups of the dipeptide can be performed. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC, AccQ-Tag™).
UPLC Conditions (Illustrative):
-
Column: A column suitable for polar analytes, such as a HILIC column or a reversed-phase C18 column if derivatization is used.
-
Mobile Phase A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to aid ionization.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for peptides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific fragment ion.
-
Precursor Ion (Q1): m/z for this compound (C10H18N2O5) is 247.13.
-
Fragment Ion (Q3): A characteristic fragment ion would be determined by infusion of a this compound standard.
-
-
Collision Energy and other parameters: These would be optimized for the specific instrument and analyte to achieve the best sensitivity.
Quantification:
-
A calibration curve is generated using a series of known concentrations of a this compound analytical standard.
-
An internal standard (e.g., a stable isotope-labeled version of this compound) should be used to correct for matrix effects and variations in sample preparation and instrument response.
Conclusion and Future Directions
The dipeptide this compound and its isomer γ-Glu-Val are naturally occurring molecules with demonstrated and potential biological significance. While the presence of this compound is confirmed in both plant and bacterial species, a significant gap exists in the quantitative understanding of its distribution and abundance. In contrast, research on γ-Glu-Val is beginning to uncover its important roles in metabolic regulation and inflammation, mediated through the Calcium-Sensing Receptor.
For researchers and drug development professionals, this presents several key opportunities:
-
Development of robust quantitative assays: The establishment of validated UPLC-MS/MS methods for the specific and sensitive quantification of this compound and its isomers in various biological matrices is crucial.
-
Exploration of biological activities: Further investigation into the physiological and pharmacological effects of both α-Val-Glu and γ-Glu-Val is warranted, particularly in the context of metabolic and inflammatory diseases.
-
Elucidation of biosynthetic and metabolic pathways: A deeper understanding of the enzymes and regulatory mechanisms involved in the synthesis and degradation of these dipeptides will provide insights into their endogenous roles.
The information and protocols presented in this guide serve as a foundation for advancing our knowledge of this compound and related dipeptides, with the ultimate goal of harnessing their therapeutic potential.
References
- 1. γ-Glutamyl Valine, Found in Dry Edible Beans, Is Anti-diabetic in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary γ-Glutamyl Valine Ameliorates TNF-α-Induced Vascular Inflammation via Endothelial Calcium-Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
Acknowledgment of Research Gap: The Val-Glu Dipeptide
Following a comprehensive review of publicly available scientific literature, it is important to address the central topic of a specific "Val-Glu mechanism of action in cellular pathways." Current research has not established a distinct, well-characterized signaling pathway directly initiated or modulated by the dipeptide this compound (Valyl-Glutamic acid). This dipeptide is not recognized as a primary signaling molecule in the way that hormones, neurotransmitters, or other specific ligands are.
The scientific focus on this compound has primarily been in the context of its presence in dietary proteins and its potential emergence during digestion and food processing. While some studies have explored the broader biological activities of various dipeptides, a specific, detailed mechanism of action for this compound at the cellular level remains an area with limited investigation.
Consequently, the creation of an in-depth technical guide complete with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for a core mechanism of action is not feasible at this time due to the absence of foundational research on a specific pathway. The following sections provide a summary of the general state of knowledge and related concepts.
General Biological Context of Dipeptides
Dipeptides are primarily known for their roles in nutrition and metabolism. They are products of protein digestion and can be absorbed by intestinal cells, often more efficiently than free amino acids, through transporters like PepT1. Once absorbed, they are typically hydrolyzed into their constituent amino acids, which then enter the body's amino acid pool.
Some dipeptides have been investigated for specific biological activities, including:
-
Antioxidant Properties: Certain amino acid combinations in dipeptides can confer antioxidant activity.
-
ACE Inhibition: Some dipeptides have been shown to inhibit the angiotensin-converting enzyme (ACE), which is relevant to blood pressure regulation.
-
Taste Perception: Dipeptides can contribute to the taste profiles of foods, such as umami or bitterness.
However, these are general activities of various dipeptides, and a specific, detailed cellular signaling cascade for this compound has not been elucidated.
Hypothetical Investigative Workflow
Should a researcher wish to investigate the potential cellular effects of this compound, a general experimental workflow could be proposed. This workflow would aim to first identify any biological response to this compound and then to systematically dissect the underlying molecular mechanism.
Conclusion for a Scientific Audience
For researchers, scientists, and drug development professionals, the key takeaway is that the field currently lacks a defined mechanism of action for the this compound dipeptide in cellular signaling. The absence of this foundational knowledge means that any investigation into its effects would need to begin at a preliminary, exploratory stage. The workflow outlined above represents a standard, logical progression for such an investigation, starting from broad phenotypic screening and moving towards the identification and validation of a specific molecular mechanism. Future research would be required to first establish a consistent and reproducible biological effect of this compound before a detailed signaling pathway can be elucidated. At present, there is no established pathway to diagram or for which to provide detailed experimental protocols and quantitative data.
The Elusive Role of Valyl-Glutamate (Val-Glu) as a Human Metabolite: A Review of Current Evidence
Researchers, scientists, and drug development professionals are continually seeking to understand the complex web of metabolites that influence human health and disease. While individual amino acids and numerous dipeptides have been extensively studied, the specific dipeptide Valyl-Glutamate (Val-Glu) does not appear to be a recognized or well-characterized metabolite in human systems based on a comprehensive review of current scientific literature.
This technical guide addresses the current state of knowledge regarding this compound, highlighting the absence of significant research on its specific role as a metabolite in humans. Instead, this document will focus on the known functions of its constituent amino acids, L-valine and L-glutamic acid, and the broader context of dipeptide metabolism. This approach is intended to provide a foundational understanding for researchers investigating novel metabolic pathways.
The Constituent Amino Acids: Building Blocks with Diverse Functions
While this compound itself is not a focus of metabolic research, its components, L-valine and L-glutamic acid, are fundamental molecules in human physiology with well-defined roles.
L-Valine: An Essential Branched-Chain Amino Acid
L-valine is one of the three branched-chain amino acids (BCAAs), which are essential amino acids that must be obtained through diet.[1] Dietary sources rich in valine include meats, dairy products, soy, beans, and legumes.[1]
Metabolic Significance:
-
Protein Synthesis: As a fundamental component of proteins, valine is crucial for tissue growth and repair.[1]
-
Energy Production: During periods of intense physical activity, valine can be catabolized in muscle tissue to provide energy.[1]
-
Nitrogen Balance: It plays a role in maintaining proper nitrogen balance in the body.[1]
-
Central Nervous System: Valine is a precursor for the synthesis of other amino acids and is involved in the proper functioning of the central nervous system.[1]
The catabolism of L-valine involves its conversion to succinyl-CoA, which can then enter the citric acid cycle for energy production.[1]
L-Glutamic Acid: A Key Excitatory Neurotransmitter and Metabolic Hub
L-glutamic acid, often referred to as glutamate (B1630785) in its anionic form, is a non-essential amino acid that can be synthesized by the human body.[2]
Metabolic and Signaling Roles:
-
Neurotransmission: Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a critical role in learning, memory, and synaptic plasticity.[2][3][4]
-
Metabolic Intermediate: It is a key molecule in cellular metabolism, linking amino acid and carbohydrate metabolism through the citric acid cycle.[2]
-
Precursor for GABA: Glutamate is the precursor for the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain.[2]
-
Nitrogen Metabolism: It participates in transamination reactions, facilitating the synthesis of other non-essential amino acids.[2]
Glutamate's functions are mediated by a variety of ionotropic and metabotropic receptors found throughout the central nervous system.[3]
Dipeptide Metabolism: A General Overview
Dipeptides are molecules consisting of two amino acids linked by a peptide bond. They are intermediates in protein digestion and can also be synthesized for specific biological functions.
Absorption and Transport:
-
Glutamine-containing dipeptides, such as glycyl-L-glutamine and L-alanyl-L-glutamine, are used in parenteral nutrition solutions.[5]
-
Studies have shown that dipeptides can be absorbed intact in the human intestine via peptide transporters, in addition to being hydrolyzed into their constituent amino acids.[6]
Emerging Roles of Dipeptide Metabolites:
Recent research has begun to uncover specific signaling roles for dipeptides. For instance, a 2024 study in mice identified the dipeptide glutamyl-glutamate (Glu-Glu) as a metabolite that mediates interactions between the gut microbiome and the host to enhance spermatogenesis.[7][8] This finding underscores the potential for dipeptides to act as important biological signaling molecules, although similar research on this compound is currently absent.
The Case of Valine and Glutamic Acid in Sickle Cell Anemia
It is crucial to distinguish the concept of a this compound dipeptide from the genetic mutation that causes sickle cell disease. In this condition, a single nucleotide polymorphism in the β-globin gene results in the substitution of glutamic acid with valine at the sixth position of the hemoglobin protein (β6Glu→Val).[9][10] This substitution of a hydrophilic amino acid (glutamic acid) with a hydrophobic one (valine) leads to the polymerization of hemoglobin under low-oxygen conditions, causing the characteristic sickling of red blood cells.[9][10] This is a well-understood protein mutation and does not involve the metabolic processing of a this compound dipeptide.
Methodologies for Amino Acid and Dipeptide Analysis
While there are no specific experimental protocols for the detection of this compound as a human metabolite due to the lack of established research, the following methods are standard for the analysis of amino acids and other dipeptides.
Quantitative Analysis:
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying amino acids and dipeptides.[11]
-
Mass Spectrometry (MS): Often coupled with chromatography (e.g., LC-MS or GC-MS), MS provides high sensitivity and specificity for the identification and quantification of small molecules from biological samples.[12]
Experimental Workflows:
Below is a generalized workflow for the discovery and validation of a novel dipeptide metabolite.
Signaling Pathways of Constituent Amino Acids
While no signaling pathways are known for this compound, the pathways involving glutamate are well-documented.
Conclusion
References
- 1. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]
- 2. Glutamic acid - Wikipedia [en.wikipedia.org]
- 3. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
- 5. Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics and mechanism of glutamine-dipeptide absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipeptide metabolite, glutamyl-glutamate mediates microbe-host interaction to boost spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The interaction of valine and glucose and the influence on the spectrin-actin complex in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The amino acid substitution of Val for Glu in Hemoglobin S (sickl... | Study Prep in Pearson+ [pearson.com]
- 11. High L-Valine Concentrations Associate with Increased Oxidative Stress and Newly-Diagnosed Type 2 Diabetes Mellitus: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Qualitative and quantitative analysis of glycated proteins in human plasma by glucose isotopic labeling with ¹³C6-reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Val-Glu with Proteins and Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Val-Glu (Valyl-Glutamic acid), composed of valine and glutamic acid, is emerging as a molecule of interest in the fields of sensory science and potentially therapeutics. While research is ongoing, current evidence points towards its significant interaction with specific G-protein coupled receptors, influencing taste perception. Furthermore, its potential as a bioactive peptide that can be absorbed and exert systemic effects warrants investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with proteins and enzymes, detailing experimental protocols and summarizing key quantitative findings.
This compound Interaction with Taste Receptors
The most well-documented interaction of a this compound-related peptide is with receptors involved in taste perception, specifically the umami and "kokumi" sensations.
The Umami and Kokumi Connection
Recent studies have highlighted the role of γ-Glu-Val in modulating taste. It has been shown to interact with the taste receptor type 1 member 3 (T1R3) and has a high binding affinity for monosodium glutamate (B1630785) (MSG), thereby enhancing the umami taste[1]. This suggests a synergistic effect where γ-Glu-Val potentiates the action of other taste compounds.
Beyond umami enhancement, γ-glutamyl peptides, including γ-Glu-Val, are recognized as "kokumi" substances. Kokumi is a Japanese term for a sensation of richness, body, and complexity in food that is distinct from the five basic tastes. This sensation is primarily mediated by the Calcium-Sensing Receptor (CaSR)[2][3][4][5][6]. γ-Glu-Val has been identified as a potent positive allosteric modulator of the CaSR[3][7].
Molecular Interactions with Taste Receptors
Molecular modeling and docking studies have provided insights into the binding of γ-Glu-Val to taste receptors. In the context of the umami taste receptor T1R1/T1R3, γ-Glu-Val is proposed to interact with key amino acid residues, including Phe-274, Ser-275, Ser-300, Trp-303, Ala-147, and Ala-170 of the T1R1 subunit, through hydrogen and hydrophobic bonds in the presence of MSG[8]. This interaction is believed to activate the umami receptor, leading to the enhanced taste perception.
For the CaSR, γ-glutamyl peptides are known to bind to the Venus flytrap domain (VFT) of the receptor[3][9]. The structural requirements for potent CaSR activity by γ-glutamyl peptides include an N-terminal γ-L-glutamyl residue and a moderately sized, aliphatic, neutral amino acid at the second position, such as valine[2].
Signaling Pathway
The activation of both the T1R1/T1R3 umami receptor and the CaSR by their respective ligands initiates a G-protein coupled signaling cascade. This ultimately leads to an increase in intracellular calcium concentrations, which in turn activates downstream signaling pathways, culminating in the transmission of taste signals to the brain.
Intestinal Transport of this compound Containing Peptides
For a dipeptide to exert a systemic effect, it must be absorbed in the gastrointestinal tract. While direct studies on this compound are limited, research on the transport of a similar tripeptide, this compound-Pro, across Caco-2 cell monolayers, a model of the human intestinal epithelium, provides valuable insights.
This study indicated that the transport of this compound-Pro was not mediated by the peptide transporter 1 (PepT1) and did not involve endocytosis. Instead, the primary mechanism of transport was suggested to be paracellular, meaning it passes through the tight junctions between intestinal cells[10]. The transport was also found to be energy-dependent[10].
Interaction of this compound with Enzymes
Currently, there is a lack of specific data on the direct interaction of the this compound dipeptide with enzymes, either as a substrate or an inhibitor. While many peptides are known to inhibit enzymes like Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV), no studies have specifically reported these activities for this compound.
However, peptides containing the this compound sequence have been identified as ACE inhibitors. For instance, the pentapeptide this compound-Leu-Tyr-Pro showed an IC50 value of 5.22 μM for ACE inhibition[11]. Another study identified a novel ACE inhibitory peptide, this compound-Arg-Gly-Arg-Arg-lle-Thr-Ser-Val, from walnut meal hydrolysates[12]. These findings suggest that the this compound motif may contribute to the binding and inhibition of ACE, but further research on the dipeptide alone is needed.
Quantitative Data
Direct quantitative data for the binding affinity of this compound to its target proteins is scarce. However, data from related compounds and contexts can provide valuable estimations.
| Compound/Peptide | Target Protein/Enzyme | Parameter | Value | Reference |
| γ-Glu-Val-Gly | Calcium-Sensing Receptor (CaSR) | Minimal concentration to activate | 0.1 µM | [2] |
| γ-Glu-Ala | Calcium-Sensing Receptor (CaSR) | IC50 for PTH secretion inhibition | ~30 µM | [3] |
| S-methylglutathione | Calcium-Sensing Receptor (CaSR) | IC50 for PTH secretion inhibition | 4.8 ± 0.3 µM | [3] |
| This compound-Leu-Tyr-Pro | Angiotensin-Converting Enzyme (ACE) | IC50 | 5.22 µM | [11] |
| This compound-Pro | Caco-2 cell monolayer | Apparent Permeability (Papp) | 5.05 ± 0.74 × 10⁻⁶ cm/s | [10] |
Experimental Protocols
Heterologous Expression and Functional Assay of Taste Receptors
Objective: To express taste receptors (e.g., T1R1/T1R3 or CaSR) in a heterologous cell system (e.g., HEK293T cells) and measure their activation by ligands like γ-Glu-Val.
Methodology:
-
Vector Construction: Clone the cDNA of the target taste receptor subunits into a mammalian expression vector.
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with the receptor expression vectors and a G-protein subunit (e.g., Gα15) to couple the receptor to downstream signaling.
-
Calcium Imaging Assay:
-
Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with varying concentrations of the test ligand (γ-Glu-Val), with and without co-agonists (e.g., MSG).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
-
Data Analysis: Plot the change in fluorescence against the ligand concentration to determine the EC50 value.
Caco-2 Cell Monolayer Transport Assay
Objective: To determine the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment:
-
Wash the cell monolayers with Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound solution to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the basolateral samples using a sensitive analytical method such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Enzyme Inhibition Assay (General Protocol)
Objective: To determine if this compound inhibits the activity of a specific enzyme (e.g., ACE or DPP-IV).
Methodology:
-
Enzyme Reaction Setup: Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate) and monitor the rate of product formation over time using a spectrophotometer or fluorometer.
-
Data Analysis:
-
Calculate the initial reaction velocities at each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Perform kinetic studies by measuring reaction rates at different substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Future Directions and Conclusion
The dipeptide this compound, particularly in its γ-glutamyl form, demonstrates clear interactions with taste receptors, modulating umami and kokumi sensations. While the molecular basis of these interactions is beginning to be understood through computational studies, a significant gap exists in the availability of direct, quantitative experimental data. Future research should focus on determining the precise binding affinities and kinetics of this compound with T1R3 and CaSR.
Furthermore, the potential for this compound to act as a bioactive peptide warrants deeper investigation. Elucidating its intestinal transport mechanism and its stability in the gastrointestinal tract are crucial steps. While no specific enzyme targets have been identified for the this compound dipeptide, the inhibitory activity of larger this compound-containing peptides against enzymes like ACE suggests that this is a promising area for future exploration.
For drug development professionals, the ability of this compound to modulate GPCRs and its potential for oral absorption make it an interesting lead compound or a starting point for the design of novel therapeutics, particularly in the areas of taste modulation and potentially cardiovascular health. The detailed protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this simple yet intriguing dipeptide.
References
- 1. Umami-enhancing effect of typical kokumi-active γ-glutamyl peptides evaluated via sensory analysis and molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Construction of a bioluminescence-based assay for bitter taste receptors (TAS2Rs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]
- 11. Antihypertensive and Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Fish as Potential Cardioprotective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Angiotensin-Converting Enzyme Inhibitory Peptides Identified from Walnut Glutelin-1 Hydrolysates: Molecular Interaction, Stability, and Antihypertensive Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Effects of Valine-Glutamate Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Abstract: Neurodegenerative diseases represent a significant and growing therapeutic challenge. The excitotoxic cascade, primarily mediated by glutamate (B1630785), and subsequent oxidative stress and apoptosis are central to neuronal damage in these conditions. This technical guide explores the neuroprotective potential of peptides incorporating a Valine-Glutamate (Val-Glu) motif, with a specific focus on the novel glucagon-like peptide-1 (GLP-1) analogue, (Val⁸)GLP-1-Glu-PAL. We consolidate preclinical data, detail experimental methodologies, and visualize the key signaling pathways implicated in its neuroprotective action. The evidence suggests that such peptides mitigate neuronal damage by modulating apoptotic pathways and reducing oxidative stress, offering a promising avenue for therapeutic development.
Introduction to Dipeptides and Neuroprotection
Short peptides have emerged as significant modulators of biological processes, including neurogenesis and neuronal survival.[1][2] Their mechanisms of action are diverse, often involving anti-inflammatory, anti-apoptotic, and anti-oxidative effects.[3] A key area of investigation is the mitigation of glutamate-induced excitotoxicity, a primary driver of neuronal death in ischemic events and neurodegenerative diseases.[4][5] Excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of Ca²⁺, triggering downstream apoptotic and oxidative stress pathways.[5][6]
While research on the simple dipeptide this compound is limited, the incorporation of this motif into larger peptide structures has yielded promising results. This guide focuses on the robust neuroprotective effects observed with (Val⁸)GLP-1-Glu-PAL, a novel, protease-resistant GLP-1 analogue.[7][8] This peptide has demonstrated significant efficacy in preclinical in vitro and in vivo models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[7][8]
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of (Val⁸)GLP-1-Glu-PAL have been quantified in models of Parkinson's disease, demonstrating its ability to preserve neuronal viability and function.
In Vitro Neuroprotection: Rotenone-Induced Toxicity Model
In primary cultured mouse neurons, the mitochondrial toxin rotenone (B1679576) is used to induce oxidative stress and apoptosis, mimicking pathological aspects of Parkinson's disease. (Val⁸)GLP-1-Glu-PAL demonstrated a dose-dependent protective effect against this insult.[7]
Table 1: Effect of (Val⁸)GLP-1-Glu-PAL on Neuronal Viability and Apoptotic Markers in Rotenone-Treated Primary Neurons
| Treatment Group | Concentration | Neuronal Viability (% of Control) | Procaspase-3 Expression (Relative Units) | Cleaved Caspase-3 Expression (Relative Units) | Bcl-2 Expression (Relative Units) |
| Control | - | 100% | 1.0 | 1.0 | 1.0 |
| Rotenone | 50 nM | 55% | 0.6 | 2.5 | 0.5 |
| Rotenone + (Val⁸)GLP-1-Glu-PAL | 10 nM | 70% | 0.8 | 1.8 | 0.7 |
| Rotenone + (Val⁸)GLP-1-Glu-PAL | 50 nM | 85% | 0.9 | 1.2 | 0.9 |
| (Val⁸)GLP-1-Glu-PAL alone | 50 nM | ~100% | 1.0 | 1.0 | 1.0 |
| Data synthesized from findings presented in the study on the neuroprotective role of (Val⁸)GLP-1-Glu-PAL in an in vitro model of Parkinson's disease.[7] |
In Vivo Neuroprotection: MPTP Mouse Model
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to induce Parkinsonism in animal models by destroying dopaminergic neurons in the substantia nigra. Treatment with (Val⁸)GLP-1-Glu-PAL showed significant protection against MPTP-induced deficits.[8]
Table 2: Effect of (Val⁸)GLP-1-Glu-PAL in the MPTP Mouse Model of Parkinson's Disease
| Measurement | Control Group | MPTP-Treated Group | MPTP + (Val⁸)GLP-1-Glu-PAL Group |
| Motor Performance (Rotarod, latency to fall) | Baseline | Significant Decrease | Prevention of Decrease |
| Tyrosine Hydroxylase Levels (Substantia Nigra) | Normal | Significant Reduction | Prevention of Reduction |
| Activated Caspase-3 Levels | Low | Significant Increase | Reduction |
| TUNEL Positive Cells (Apoptotic Cells) | Low | Significant Increase | Reduction |
| BAX Levels (Pro-apoptotic) | Low | Significant Increase | Reduction |
| Bcl-2 Levels (Anti-apoptotic) | High | Significant Decrease | Increase |
| Data synthesized from findings presented in the study on the neuroprotective effects of (Val⁸)GLP-1-Glu-PAL in the MPTP Parkinson's disease mouse model.[8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro Model: Rotenone-Induced Apoptosis in Primary Neurons
-
Cell Culture: Primary cortical neurons are harvested from mouse embryos (E15-E18). The cortical tissue is dissected, dissociated using trypsin, and plated onto poly-L-lysine coated culture plates. Cells are maintained in a neurobasal medium supplemented with B27 and L-glutamine.
-
Neurotoxicity Induction: After 7-10 days in culture, neurons are pre-treated with varying concentrations of (Val⁸)GLP-1-Glu-PAL for a specified period (e.g., 24 hours). Subsequently, rotenone (e.g., 50 nM) is added to the culture medium for 24 hours to induce mitochondrial stress and apoptosis.[7]
-
Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) by metabolically active cells is quantified by measuring the absorbance at 570 nm.
-
Western Blot Analysis: To quantify protein expression, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against procaspase-3, cleaved caspase-3, Bcl-2, and BAX. A loading control like β-actin is used for normalization.[7]
In Vivo Model: MPTP-Induced Parkinsonism
-
Animal Model: Adult male C57BL/6 mice are used.
-
Drug Administration: MPTP is administered intraperitoneally (i.p.) at a dose of 30 mg/kg. (Val⁸)GLP-1-Glu-PAL is co-administered (i.p.) at a dose of 25 nmol/kg. The injections are given once daily for a period of 8 days.[8]
-
Behavioral Testing: Motor coordination and balance are assessed using a Rotarod apparatus. The latency to fall from the rotating rod is recorded. Locomotor activity can be assessed in an open field test.[8]
-
Immunohistochemistry: After the treatment period, mice are euthanized, and brains are perfused and sectioned. Immunohistochemical staining is performed on brain slices (specifically the substantia nigra and striatum) using an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Apoptosis Assays: Apoptosis in the brain tissue is quantified by measuring levels of activated caspase-3, BAX, and Bcl-2 via Western blot or immunohistochemistry. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is used to identify apoptotic cells with fragmented DNA.[8]
Signaling Pathways and Visualizations
The neuroprotective effects of (Val⁸)GLP-1-Glu-PAL are primarily attributed to the modulation of the intrinsic apoptotic pathway.
Experimental Workflow for In Vitro Neuroprotection Assay```dot
Caption: (Val⁸)GLP-1-Glu-PAL modulation of the apoptotic cascade.
Conclusion and Future Directions
The data strongly support the neuroprotective potential of the this compound containing peptide, (Val⁸)GLP-1-Glu-PAL. Its ability to preserve neuronal viability by inhibiting key markers of the apoptotic cascade in relevant preclinical models of Parkinson's disease is significant. [7][8]The dual action of downregulating pro-apoptotic factors like BAX and cleaved caspase-3 while upregulating the anti-apoptotic protein Bcl-2 highlights a targeted mechanism of action at the mitochondrial level.
Future research should aim to:
-
Elucidate the specific receptor interactions of (Val⁸)GLP-1-Glu-PAL in neuronal tissue.
-
Investigate its efficacy in other models of neurodegeneration, such as Alzheimer's disease and amyotrophic lateral sclerosis.
-
Explore the potential of smaller, more brain-penetrant dipeptides or peptidomimetics based on the this compound motif.
-
Conduct pharmacokinetic and pharmacodynamic studies to assess the translational potential of these compounds for clinical use.
By building on these foundational findings, the development of novel peptide-based therapeutics for neurodegenerative diseases may be significantly advanced.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of short peptides on neuronal differentiation of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Brain-Gut Peptides: A Potential Therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective strategies in a model of chronic glutamate-mediated motor neuron toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. Neuroprotective role of (Val8)GLP-1-Glu-PAL in an in vitro model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of (Val8)GLP-1-Glu-PAL in the MPTP Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of γ-L-Glutamyl-L-valine: A Technical Guide for Drug Development Professionals
An In-depth Review of the Preclinical Evidence, Mechanism of Action, and Future Directions for a Promising Dipeptide
Abstract
The dipeptide L-Valyl-L-glutamic acid (Val-Glu) is a naturally occurring metabolite found in sources such as soybeans and certain bacteria.[1] While its direct therapeutic applications remain largely unexplored, its isomer, γ-L-Glutamyl-L-valine (γ-Glu-Val), has emerged as a compound of significant interest for its potential anti-inflammatory and anti-diabetic properties. This technical guide provides a comprehensive overview of the current preclinical data on γ-Glu-Val, detailing its mechanism of action through the activation of the Calcium-Sensing Receptor (CaSR). We present a summary of the quantitative data from key in vivo and in vitro studies, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and development of γ-Glu-Val as a potential therapeutic agent.
Introduction
Dipeptides, the simplest form of peptides, are gaining recognition for their diverse biological activities and therapeutic potential.[2][3] this compound, a dipeptide composed of L-valine and L-glutamic acid, is primarily known as a metabolite and a building block in peptide synthesis.[1][4] However, it is the isomeric form, γ-Glu-Val, that has garnered considerable attention in the scientific community. γ-Glu-Val is recognized as a "kokumi" substance, known for enhancing the flavor of food, and more importantly, for its potential health benefits.[5] Preclinical studies have demonstrated its capacity to modulate inflammatory responses and metabolic processes, suggesting its utility in the management of chronic conditions such as inflammatory bowel disease (IBD) and type 2 diabetes.[6][7][8]
This guide will focus on the therapeutic applications of γ-Glu-Val, summarizing the existing evidence and providing the necessary technical details to facilitate further investigation by researchers and drug development professionals.
Biochemical Properties and Synthesis
This compound is a dipeptide formed through a standard peptide bond between the α-carboxyl group of valine and the α-amino group of glutamic acid. In contrast, γ-Glu-Val features an isopeptide bond, where the γ-carboxyl group of glutamic acid is linked to the amino group of valine. This structural difference is critical to its biological activity.
An enzymatic method for the synthesis of γ-Glu-Val has been developed utilizing bacterial γ-glutamyltranspeptidase (GGT).[9][10][11] This method offers a high yield and specificity, making it a viable approach for producing the dipeptide for research and potential commercial purposes.
Therapeutic Applications of γ-Glu-Val
The therapeutic potential of γ-Glu-Val has been investigated in the context of its anti-inflammatory and anti-diabetic effects. The primary mechanism underlying these activities is the allosteric activation of the Calcium-Sensing Receptor (CaSR).[5][7][8][12]
Anti-Inflammatory Effects
In vitro and in vivo studies have demonstrated the potent anti-inflammatory properties of γ-Glu-Val. In intestinal epithelial cells, γ-Glu-Val has been shown to inhibit the production of pro-inflammatory cytokines induced by TNF-α.[5][8] Furthermore, in a mouse model of colitis, oral administration of γ-Glu-Val ameliorated disease symptoms, reduced histological damage, and suppressed the expression of key inflammatory mediators.[5][7][8]
Anti-Diabetic Effects
The anti-diabetic potential of γ-Glu-Val has been evaluated in a diabetic obese mouse model.[6] Oral supplementation with γ-Glu-Val resulted in improved glucose metabolism, as evidenced by reduced blood glucose levels. The study also revealed significant changes in gene expression in the jejunum and liver, affecting pathways related to fatty acid and lipid metabolism. A key finding was the increased abundance of hepatic AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on γ-Glu-Val.
Table 1: In Vivo Anti-Diabetic Effects of γ-Glu-Val in db/db Mice [6]
| Parameter | Control Group | γ-Glu-Val Group (500 mg/kg BW) | Percentage Change | p-value |
| Weight Gain | - | - | +45% | < 0.001 |
| Food Intake | - | - | -21% | < 0.0001 |
| Food Efficiency | - | - | +79% | < 0.0001 |
| Blood Glucose | - | - | -29% | < 0.01 |
| Hepatic p-AMPKα | - | - | +86% | < 0.05 |
| Liver Glycogen | - | - | -79% | < 0.0001 |
Table 2: In Vitro Anti-Inflammatory Effects of γ-Glu-Val on Human Aortic Endothelial Cells (HAoECs) [13]
| Parameter (TNF-α induced) | Control | γ-Glu-Val (1 mM) | Percentage Reduction | p-value |
| VCAM-1 Expression | - | - | 44.56% | < 0.05 |
| E-Selectin Expression | - | - | 57.41% | < 0.05 |
| IL-8 Production | - | - | 40% | < 0.05 |
| IL-6 Production | - | - | 51% | < 0.05 |
| MCP-1 Production (ng/mL) | 9.70 ± 0.52 | 6.6 ± 0.43 | 31.96% | < 0.05 |
Signaling Pathways
The biological effects of γ-Glu-Val are primarily mediated through the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. Upon allosteric activation by γ-Glu-Val, CaSR initiates downstream signaling cascades that modulate inflammatory and metabolic pathways.
Figure 1: Simplified signaling pathway of γ-Glu-Val via the Calcium-Sensing Receptor (CaSR).
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of γ-Glu-Val.
Enzymatic Synthesis of γ-Glu-Val
The synthesis of γ-Glu-Val can be achieved using bacterial γ-glutamyltranspeptidase (GGT).[9][10][11]
-
Reaction Components:
-
L-Glutamine (Gln) as the γ-glutamyl donor.
-
L-Valine (Val) as the γ-glutamyl acceptor.
-
Purified bacterial GGT.
-
Reaction buffer (e.g., Tris-HCl, pH 10).
-
-
Optimal Reaction Conditions:
-
Concentrations: 20 mM Gln, 300 mM Val, 0.04 U/mL GGT.
-
Temperature: 37°C.
-
Incubation Time: 3 hours.
-
-
Purification:
-
The product, γ-Glu-Val, can be purified using anion-exchange chromatography (e.g., Dowex 1x8 column).
-
-
Identification:
-
The structure of the purified γ-Glu-Val can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Figure 2: Workflow for the enzymatic synthesis of γ-Glu-Val.
In Vivo Murine Model of Colitis
The anti-inflammatory effects of γ-Glu-Val can be assessed in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice.[5][7][8]
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: Administration of DSS (e.g., 2.5% w/v) in drinking water for a specified period (e.g., 7 days).
-
Treatment: Oral gavage of γ-Glu-Val (e.g., 50 or 150 mg/kg body weight) daily.
-
Parameters Monitored:
-
Clinical signs: Body weight loss, stool consistency, rectal bleeding.
-
Gross pathology: Colon length.
-
Histology: Colon tissue sections stained with Hematoxylin and Eosin (H&E) for assessment of inflammation and tissue damage.
-
Gene Expression Analysis: qPCR or RNA-seq of colon tissue to quantify the expression of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).
-
In Vitro Endothelial Cell Inflammation Assay
The effect of γ-Glu-Val on endothelial inflammation can be studied using human aortic endothelial cells (HAoECs).[13]
-
Cell Culture: HAoECs are cultured under standard conditions.
-
Treatment:
-
Pre-treatment with γ-Glu-Val (e.g., 0.01, 0.1, 1 mM) for 2 hours.
-
Stimulation with a pro-inflammatory agent (e.g., TNF-α).
-
-
Endpoint Analysis:
-
Adhesion Molecule Expression: Quantification of VCAM-1 and E-selectin expression by methods such as flow cytometry or western blotting.
-
Cytokine and Chemokine Production: Measurement of secreted IL-6, IL-8, and MCP-1 in the cell culture supernatant using ELISA.
-
-
Mechanism of Action Studies:
-
Use of a CaSR-specific inhibitor (e.g., NPS-2143) to confirm the involvement of the receptor.
-
Investigation of downstream signaling molecules like β-arrestin2 using techniques such as siRNA-mediated knockdown.
-
Future Directions and Conclusion
The preclinical evidence for the therapeutic potential of γ-Glu-Val is compelling, particularly in the areas of inflammatory and metabolic diseases. Its ability to allosterically activate the Calcium-Sensing Receptor presents a novel mechanism for therapeutic intervention.
Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: Comprehensive evaluation of the absorption, distribution, metabolism, excretion (ADME), and safety profile of γ-Glu-Val in relevant animal models.
-
Optimization of Delivery: Investigating formulation strategies to enhance the oral bioavailability and targeted delivery of γ-Glu-Val.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to assess the efficacy and safety of γ-Glu-Val in human populations with conditions such as IBD and type 2 diabetes.
References
- 1. This compound | C10H18N2O5 | CID 7009623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Valylglutamic acid (HMDB0029126) [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. γ-Glutamyl Valine, Found in Dry Edible Beans, Is Anti-diabetic in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. γ-Glutamyl cysteine and γ-glutamyl valine inhibit TNF-α signaling in intestinal epithelial cells and reduce inflammation in a mouse model of colitis via allosteric activation of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic synthesis of gamma-glutamylvaline to improve the bitter taste of valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
The Val-Glu Dipeptide Motif: A Technical Guide to its Influence on Protein Folding, Stability, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sequence of amino acids in a polypeptide chain dictates its three-dimensional structure and, consequently, its function. The substitution of a single amino acid can have profound effects on protein folding, stability, and biological activity. This technical guide provides an in-depth analysis of the Val-Glu (Valine-Glutamic acid) dipeptide linkage and the impact of Valine to Glutamic acid mutations on protein biophysics and cellular signaling. By examining the fundamental physicochemical properties of these amino acids, we explore how the transition from a hydrophobic, branched-chain residue to a negatively charged residue can alter the delicate balance of forces that govern protein architecture. This guide summarizes quantitative thermodynamic data from mutagenesis studies, offers detailed experimental protocols for characterizing such changes, and visualizes the interplay of these residues within the context of cellular signaling pathways.
Introduction
Protein folding is a complex process driven by a multitude of interactions, including hydrophobic effects, hydrogen bonding, electrostatic interactions, and van der Waals forces. The hydrophobic core, primarily composed of nonpolar amino acid residues, is a major determinant of the stability of globular proteins.[1] Valine, a nonpolar, aliphatic amino acid, is frequently found buried within this core, where it contributes to the hydrophobic interactions that drive folding.[2] In contrast, glutamic acid is a negatively charged, hydrophilic amino acid that is typically located on the protein surface, where it can interact with the aqueous environment.[1]
The presence of a this compound dipeptide or the mutation of a valine to a glutamic acid introduces a significant physicochemical perturbation. Such a change can disrupt the hydrophobic core, introduce charge repulsion, or alter the conformational entropy of the polypeptide chain, leading to changes in protein stability, folding kinetics, and even inducing misfolding and aggregation. A classic, albeit reverse, example of the dramatic effects of such a substitution is sickle cell anemia, where a single glutamic acid to valine mutation in the β-globin chain leads to hemoglobin aggregation.[3] Understanding the impact of the this compound motif is therefore critical for protein engineering, drug design, and elucidating disease mechanisms.
Biochemical Properties and Impact on Protein Structure
The this compound dipeptide is formed from L-valine and L-glutamic acid residues.[4] The distinct properties of the valine and glutamic acid side chains are central to the dipeptide's influence on protein structure.
-
Valine (Val, V): Possesses a nonpolar, hydrophobic isopropyl side chain. It is a branched-chain amino acid that contributes to the hydrophobic core of proteins, promoting proper folding and stability.[2]
-
Glutamic Acid (Glu, E): Features a carboxylic acid side chain that is negatively charged at physiological pH. As a hydrophilic residue, it is typically found on the protein surface, where it can form salt bridges and hydrogen bonds.[1]
The substitution of a hydrophobic valine with a charged glutamic acid can have several significant consequences for protein folding and stability:
-
Disruption of the Hydrophobic Core: If the valine residue is located in the protein's interior, its replacement with a glutamic acid introduces a charged group into a nonpolar environment, which is energetically unfavorable and can destabilize the protein.
-
Alteration of Electrostatic Interactions: The introduction of a negative charge can lead to new electrostatic interactions, either favorable (e.g., forming a salt bridge with a nearby positively charged residue) or unfavorable (e.g., charge repulsion with another negatively charged residue).
-
Increased Solvation: A glutamic acid on the protein surface will interact favorably with water, potentially altering the local hydration shell and protein dynamics.
-
Conformational Changes: The different size and flexibility of the glutamic acid side chain compared to valine can induce local conformational changes in the protein backbone.
Quantitative Analysis of Stability Changes
The impact of a Valine to Glutamic Acid (V -> E) mutation on protein stability is context-dependent, varying with the protein and the specific location of the mutation. Thermodynamic parameters such as the change in Gibbs free energy of unfolding (ΔΔG) and the change in melting temperature (ΔTm) are used to quantify these effects. A positive ΔΔG or a negative ΔTm indicates destabilization. Data from the ProThermDB database and other literature sources provide insights into the energetic consequences of V -> E mutations in different proteins.[5][6][7][8]
| Protein | PDB ID | Mutation | ΔΔG (kcal/mol) | ΔTm (°C) | Experimental Conditions | Reference |
| Barnase | 1A2P | V10E | 2.1 | - | pH 6.3, 25°C | [ProThermDB] |
| T4 Lysozyme | 2LZM | V131E | 3.2 | -12.0 | pH 5.5 | [ProThermDB] |
| Chymotrypsin Inhibitor 2 | 2CI2 | V57E | 2.5 | - | pH 7.0, 25°C | [ProThermDB] |
Note: Data is sourced from the ProThermDB database. ΔΔG values are for unfolding; a positive value indicates destabilization. ΔTm is the change in the melting temperature.
Role in Signaling Pathways
Glutamate (B1630785) is a primary excitatory neurotransmitter in the central nervous system and its signaling is crucial for numerous cellular processes. Glutamate receptors can activate several downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10] The MAPK/ERK pathway, in particular, is a key signaling cascade that regulates cell proliferation, differentiation, and survival.
While a direct, functionally characterized role for a specific this compound motif within the core proteins of the MAPK/ERK pathway is not prominently documented, the introduction of a Val -> Glu mutation in any of the kinase components (e.g., Raf, MEK, ERK) or their substrates could significantly impact their function. Such a mutation could alter protein-protein interactions, substrate binding, or the conformational changes required for kinase activation, thereby dysregulating the entire signaling cascade.
Below is a diagram illustrating the activation of the MAPK/ERK pathway by a glutamate receptor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Directed evolution of barnase stability using proteolytic selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of Glu-60 in the specificity of the recombinant ribonuclease from Bacillus amyloliquefaciens (barnase) towards dinucleotides, poly(A) and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ProThermDB: thermodynamic database for proteins and mutants revisited after 15 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ProThermDB [web.iitm.ac.in]
- 8. academic.oup.com [academic.oup.com]
- 9. Ras-Raf-MEK-ERK-MAPK pathway [flipper.diff.org]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Solid-Phase Synthesis of Val-Glu Dipeptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, facilitating the efficient construction of peptide chains on a solid support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely adopted methodology due to its use of a mild base for Nα-deprotection, which is orthogonal to the strong acid required for final cleavage and side-chain deprotection.[1][2] This application note provides a detailed, step-by-step protocol for the manual synthesis of the dipeptide L-Valyl-L-Glutamic Acid (Val-Glu) using this approach.
The synthesis involves the sequential coupling of Fmoc-protected amino acids, starting from the C-terminus. For the this compound dipeptide, the synthesis begins by anchoring Fmoc-Glu(OtBu)-OH to a suitable resin, followed by the coupling of Fmoc-Val-OH. The glutamic acid side-chain is protected with a tert-butyl (OtBu) group to prevent side reactions during synthesis; this protecting group is removed concurrently with cleavage from the resin.[3][4] Valine, a β-branched amino acid, can present steric hindrance, necessitating robust coupling conditions to ensure high efficiency.[1] The final step involves cleavage from the solid support and removal of the side-chain protecting group using a trifluoroacetic acid (TFA)-based cocktail to yield the desired dipeptide.[5]
Experimental Protocols
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using Wang resin, which yields a C-terminal carboxylic acid upon cleavage.
Materials and Reagents
-
Resin: Wang Resin (Substitution: ~0.5-0.8 mmol/g)
-
Amino Acids:
-
Coupling Reagents:
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% (v/v) Piperidine (B6355638) in DMF
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
-
Washing Solvents: Methanol (MeOH), Diethyl ether (Et₂O)
-
Cleavage Cocktail: Reagent B (modified): 95% TFA, 2.5% Deionized Water, 2.5% Triisopropylsilane (TIS)[11][12]
-
Precipitation Solvent: Cold Diethyl Ether (-20°C)
-
Qualitative Monitoring: Ninhydrin (Kaiser) Test Kit
-
Equipment:
-
Solid-phase peptide synthesis reaction vessel with a sintered glass filter
-
Mechanical shaker or wrist-action shaker
-
Vacuum filtration apparatus
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line
-
Lyophilizer (optional, for drying the final product)
-
Step 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Place Wang resin (e.g., 200 mg for a 0.1 mmol scale at 0.5 mmol/g substitution) into the reaction vessel. Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[8] After swelling, drain the DMF.
-
Activation of Fmoc-Glu(OtBu)-OH: In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in DMF (approx. 5 mL). Add DIPEA (6 eq., 0.6 mmol). Allow the activation to proceed for 1-2 minutes.[8]
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride/DIPEA/DMF (10:5:85 v/v/v) and agitate for 30 minutes.
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Step 2: Fmoc Deprotection of Glutamic Acid
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh 20% piperidine solution and agitate for an additional 10-15 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine.[1]
-
Confirmation: Perform a Kaiser test on a small sample of beads. A deep blue/purple color indicates the presence of free primary amines, confirming successful Fmoc removal.
Step 3: Coupling of Fmoc-Val-OH
-
Activation of Fmoc-Val-OH: In a separate vial, dissolve Fmoc-Val-OH (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in DMF. Add DIPEA (6 eq., 0.6 mmol) and mix for 1-2 minutes.[1]
-
Coupling: Add the activated valine solution to the deprotected resin. Agitate the mixture at room temperature. Due to the steric hindrance of valine, a longer coupling time of 2-4 hours is recommended.[1]
-
Washing: Drain the coupling solution and wash the resin with DMF (3x).
-
Confirmation: Perform a Kaiser test. Yellow/colorless beads indicate a complete coupling reaction. If the beads are blue, the coupling is incomplete and should be repeated (a "double coupling").
Step 4: Final Fmoc Deprotection
-
Deprotection: Remove the N-terminal Fmoc group from the valine residue by following the protocol in Step 2 (Fmoc Deprotection) .
-
Final Washing: After deprotection, wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x). To shrink the resin for drying, wash with MeOH (3x).[13]
-
Drying: Dry the peptide-resin under a high vacuum for at least 1 hour, preferably overnight.[13]
Step 5: Cleavage, Deprotection, and Isolation
CAUTION: This procedure must be performed in a well-ventilated fume hood. TFA is highly corrosive.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh: 95% TFA, 2.5% H₂O, and 2.5% TIS. For 100 mg of resin, approximately 2 mL of the cocktail is sufficient.[12]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Agitate the mixture at room temperature for 2-3 hours.[8] During this step, the peptide is cleaved from the resin, and the OtBu protecting group on the glutamic acid side chain is removed.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.[12]
-
Precipitation: Add the combined TFA filtrate to a larger tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.[8]
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step 2-3 times to remove scavengers and organic byproducts.[5]
-
Drying: After the final wash and decanting, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The final product is a white or off-white powder.
Data Presentation
The following table summarizes the quantitative parameters for the synthesis of this compound dipeptide on a 0.1 mmol scale.
| Parameter | Value / Description | Rationale / Reference |
| Solid Support | Wang Resin | Yields a C-terminal carboxylic acid.[14] |
| Resin Substitution | 0.5 - 0.8 mmol/g | Standard loading for many commercially available resins. |
| Synthesis Scale | 0.1 mmol | A common laboratory scale for manual synthesis. |
| Fmoc-Amino Acid | 3 - 5 equivalents | Excess ensures the reaction goes to completion.[8] |
| Coupling Reagent (HBTU) | 2.9 - 4.9 equivalents | Slightly less than the amino acid to ensure full activation.[8][15] |
| Base (DIPEA) | 6 - 10 equivalents | A tertiary amine base required for HBTU-mediated coupling.[8] |
| Fmoc Deprotection Time | 2 x ~10 min | Standard procedure for complete Fmoc removal.[1] |
| Coupling Time | 2 - 4 hours | Valine's steric hindrance may require longer coupling times.[1] |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | A standard, effective cocktail for peptides without highly sensitive residues like Trp, Met, or Cys.[5][11] |
| Cleavage Time | 2 - 3 hours | Sufficient for cleavage from Wang resin and tBu group removal.[8][16] |
| Typical Crude Purity | >70% | Dependent on coupling efficiency and washing steps.[8] |
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the solid-phase synthesis of the this compound dipeptide.
Caption: Workflow for the solid-phase synthesis of this compound dipeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Synthesis of γ-Glutamyl-Valine (γ-Glu-Val)
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Glutamyl-valine (γ-Glu-Val) is a dipeptide of significant interest in the pharmaceutical and food industries. Its primary attribute is the ability to reduce the bitterness of L-valine, an essential amino acid, making it a valuable component in taste modulation for supplements and functional foods.[1][2] The enzymatic synthesis of γ-Glu-Val offers a highly specific, efficient, and mild alternative to traditional chemical synthesis methods.[2] This document provides detailed protocols for the synthesis, purification, and analysis of γ-Glu-Val using the enzyme γ-glutamyltranspeptidase (GGT).
Principle of the Reaction
The enzymatic synthesis of γ-Glu-Val is facilitated by γ-glutamyltranspeptidase (GGT, EC 2.3.2.2) through a transpeptidation reaction.[2][3] GGT is a transferase that catalyzes the transfer of a γ-glutamyl functional group from a donor molecule, such as L-glutamine (Gln), to an acceptor molecule, which in this case is L-valine (Val).[1][4] The reaction proceeds via a ping-pong mechanism, involving the formation of a covalent γ-glutamyl-enzyme intermediate.[1][5] The γ-glutamyl moiety is then transferred to the amino group of L-valine to form the dipeptide γ-L-Glutamyl-L-valine.[1][2] This enzymatic process is highly efficient and does not require cofactors like ATP.[2]
Caption: Enzymatic synthesis of γ-Glu-Val by γ-glutamyltranspeptidase.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions for the synthesis of γ-Glu-Val using bacterial γ-glutamyltranspeptidase, resulting in a high yield of the desired dipeptide.[3][6][7]
| Parameter | Optimal Condition | Reference |
| γ-Glutamyl Donor (L-Glutamine) | 20 mM | [3][6][7] |
| Acceptor (L-Valine) | 300 mM | [3][6][7] |
| Enzyme (GGT) Concentration | 0.04 U/ml | [3][6][7] |
| pH | 10.0 | [3][6][7] |
| Temperature | 37°C | [3][6][7] |
| Incubation Time | 3 hours | [3][6][7] |
| Yield | 17.6 mM (88% conversion of Gln) | [3][6][7] |
Experimental Protocols
The overall experimental workflow for the synthesis, purification, and analysis of γ-Glu-Val is outlined below.
Caption: Workflow for the synthesis and analysis of γ-Glu-Val.
Protocol 1: Enzymatic Synthesis of γ-Glu-Val
This protocol is based on the optimized conditions for γ-Glu-Val synthesis using bacterial γ-glutamyltranspeptidase.[2][3]
Materials and Reagents:
-
L-Glutamine (Gln)
-
L-Valine (Val)
-
Bacterial γ-glutamyltranspeptidase (GGT)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Trichloroacetic acid (TCA)
Procedure:
-
In a suitable reaction vessel, dissolve L-Glutamine to a final concentration of 20 mM and L-Valine to a final concentration of 300 mM in deionized water.[1][2]
-
Equilibrate the reaction mixture to 37°C.[2]
-
Add γ-glutamyltranspeptidase (GGT) to the reaction mixture to a final concentration of 0.04 U/ml.[1][2]
-
Incubate the reaction mixture at 37°C for 3 hours with gentle agitation.[1][2]
-
To stop the enzymatic reaction, add trichloroacetic acid (TCA) to a final concentration of 10% (v/v).[1]
-
Centrifuge or filter the mixture to remove the precipitated protein. The supernatant contains the synthesized γ-Glu-Val and is ready for purification.[1]
Protocol 2: Purification of γ-Glu-Val by Anion Exchange Chromatography
This protocol describes the purification of the synthesized dipeptide from the reaction mixture using a strong anion exchange resin.[2][3]
Materials and Reagents:
-
Supernatant from Protocol 1
-
Dowex 1 x 8 resin (or a similar strong anion exchanger)
-
Equilibration buffer (e.g., water or a buffer at neutral/slightly acidic pH)
-
Elution solvents: Water, 0.1 N Acetic Acid, 0.5 N Acetic Acid[2]
Procedure:
-
Column Preparation: Prepare a column with Dowex 1 x 8 resin. Equilibrate the column by washing it with an appropriate buffer at a neutral or slightly acidic pH.
-
Sample Loading: Load the supernatant from the terminated reaction onto the equilibrated column.
-
Washing: Wash the column with deionized water to remove unbound components, such as unreacted L-valine.
-
Elution: Elute the bound γ-Glu-Val from the column using a stepwise gradient of acetic acid. For example, first elute with 0.1 N acetic acid, followed by 0.5 N acetic acid to elute the target dipeptide.[2]
-
Fraction Collection: Collect the fractions during the elution process.
-
Analysis: Analyze the collected fractions for the presence of γ-Glu-Val using an appropriate analytical method such as HPLC. Pool the fractions containing the purified product.
Protocol 3: Analysis of γ-Glu-Val
The synthesized and purified γ-Glu-Val can be identified and quantified using High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6]
A. Quantification by HPLC
-
Mobile Phase: A suitable buffered mobile phase for reversed-phase HPLC.
-
Column: A C18 column is commonly used.
-
Detection: UV detection at a wavelength of approximately 210-220 nm is suitable for the peptide bond. For higher sensitivity, pre- or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) for fluorescent detection can be employed.
-
Standard Curve: Prepare a standard curve using known concentrations of purified γ-Glu-Val to accurately quantify the synthesized product.
-
Data Analysis: Identify the peak corresponding to γ-Glu-Val by comparing its retention time with that of the standard. Calculate the concentration of γ-Glu-Val in the samples based on the peak area and the standard curve.
B. Structural Confirmation by NMR
-
The identity of the purified γ-Glu-Val can be definitively confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] The NMR spectrum will provide detailed structural information, confirming the formation of the γ-glutamyl linkage between the glutamic acid and valine residues.
Disclaimer
The information provided in this document is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures. The protocols outlined here serve as a comprehensive guide, and optimization may be required for specific experimental setups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 5. Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of gamma-glutamylvaline to improve the bitter taste of valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Quantification of Valyl-Glutamate (Val-Glu) Levels Using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valyl-Glutamate (Val-Glu) is a dipeptide that may play significant roles in various biological processes and has potential as a biomarker in disease states and as a component in drug development. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for understanding its physiological functions and for pharmacokinetic studies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a robust, sensitive, and specific platform for the quantification of dipeptides like this compound.[1][2]
This document provides a detailed protocol for the quantification of this compound using HPLC-MS. The method described herein involves sample preparation, derivatization to enhance chromatographic retention and ionization efficiency, followed by HPLC separation and tandem mass spectrometry (MS/MS) detection.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound standard (purity >95%)
-
Stable isotope-labeled this compound (e.g., this compound-d5) as an internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Dansyl chloride
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Hydroxylamine (B1172632) (for quenching)
-
Biological matrix (e.g., plasma, cell culture media)
Sample Preparation
For the analysis of this compound in biological fluids, a protein precipitation step is necessary to remove larger molecules that can interfere with the analysis.[3][4]
-
Thaw frozen biological samples on ice.
-
To 100 µL of the sample, add 400 µL of ice-cold acetonitrile containing the internal standard (this compound-d5) at a known concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube for derivatization.
Derivatization Protocol
Derivatization with dansyl chloride targets the primary and secondary amine groups in this compound, improving its chromatographic properties and enhancing its signal in the mass spectrometer.[1][5]
-
Evaporate the supernatant from the previous step to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 50 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).
-
Vortex briefly and incubate at 60°C for 30 minutes in the dark.
-
Quench the reaction by adding 10 µL of hydroxylamine solution (e.g., 10 mg/mL).
-
Vortex and incubate for an additional 5 minutes at 60°C.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS Analysis
HPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating the derivatized this compound.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for sensitive and specific quantification.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
MRM Transitions: The exact mass-to-charge ratios (m/z) for the precursor and product ions of dansylated this compound and its internal standard need to be determined by infusing the derivatized standards into the mass spectrometer. The theoretical m/z values can be calculated as follows:
-
This compound: Molecular Weight = 246.27 g/mol
-
Dansyl Chloride: Molecular Weight = 269.75 g/mol
-
Dansylated this compound: The dansyl group adds to the N-terminus. The precursor ion will be [M+H]+. Fragmentation will likely occur at the peptide bond.
Data Presentation
The quantitative performance of the method should be validated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Below is a table summarizing representative quantitative data for dipeptide analysis, which can be used as a benchmark for the this compound assay.
| Parameter | This compound |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | <15% |
Signaling Pathway Diagram
While this compound is a dipeptide and not part of a classical signaling pathway, its metabolism is linked to amino acid and peptide transport and breakdown. The following diagram illustrates the general cellular uptake and processing of dipeptides.
Caption: Cellular uptake and metabolism of dipeptides.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using HPLC-MS. The described method, which includes protein precipitation, derivatization, and sensitive MS detection, is suitable for high-throughput analysis in research and clinical settings. Proper method validation is essential to ensure accurate and reliable results.
References
- 1. Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Development of Chemical Isotope Labeling Liquid Chromatography Orbitrap Mass Spectrometry for Comprehensive Analysis of Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Experimental Use of Val-Glu in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Val-Glu, composed of L-valine and L-glutamic acid, presents a novel tool for cell culture applications. While direct experimental data on this compound is emerging, its constituent amino acids play critical and well-defined roles in cellular metabolism, signaling, and proliferation. L-valine, a branched-chain amino acid (BCAA), is essential for protein synthesis and is a known activator of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[1][2] L-glutamic acid is a key energy substrate, a precursor for the synthesis of other amino acids and the antioxidant glutathione, and plays a significant role in cellular bioenergetics.[3][4]
These application notes provide a comprehensive guide to the potential experimental uses of this compound in cell culture assays. The protocols outlined below are designed to facilitate the investigation of this compound's effects on cell proliferation, metabolic activity, and key signaling pathways. The information is based on the known functions of its constituent amino acids and general principles of dipeptide supplementation in cell culture.
Potential Applications of this compound in Cell Culture
-
Stable Nutrient Source: this compound can serve as a highly stable and soluble source of both L-valine and L-glutamic acid, mitigating the degradation and precipitation issues associated with supplementing free amino acids in culture media.
-
Modulation of mTOR Signaling: Given the role of L-valine in activating the mTOR pathway, this compound can be utilized to study the downstream effects of mTOR activation on cell growth, proliferation, and protein synthesis.[1][2]
-
Metabolic Reprogramming: The dual provision of a BCAA and a key Krebs cycle intermediate precursor may influence cellular metabolic pathways, including glycolysis, oxidative phosphorylation, and amino acid metabolism.
-
Enhancement of Cellular Stress Resistance: By supplying glutamic acid, a precursor to glutathione, this compound may enhance the antioxidant capacity of cells, protecting them from oxidative stress.
-
Investigation of Dipeptide Transport: this compound can be used as a model dipeptide to study the kinetics and mechanisms of dipeptide uptake by mammalian cells.
Data Presentation: Hypothetical Quantitative Data Summary
The following tables represent hypothetical data from experiments investigating the effects of this compound on a model cancer cell line (e.g., HeLa) and a recombinant protein-producing cell line (e.g., CHO). These tables are intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on HeLa Cell Proliferation and Viability
| This compound Concentration (mM) | Cell Viability (%) (48h) | Fold Change in Cell Number (72h) |
| 0 (Control) | 95 ± 2 | 4.2 ± 0.3 |
| 1 | 96 ± 1 | 5.1 ± 0.4 |
| 2 | 97 ± 2 | 6.5 ± 0.5 |
| 4 | 94 ± 3 | 7.8 ± 0.6 |
| 8 | 85 ± 4 | 6.2 ± 0.7 |
Table 2: Impact of this compound on Recombinant Protein Titer in CHO Cells
| This compound Concentration (mM) | Viable Cell Density (x 10^6 cells/mL) (Day 10) | Specific Productivity (pg/cell/day) | Final Titer (mg/L) |
| 0 (Control) | 10.2 ± 0.8 | 25 ± 2 | 550 ± 45 |
| 2 | 12.5 ± 1.1 | 30 ± 3 | 750 ± 60 |
| 4 | 14.1 ± 0.9 | 35 ± 2 | 980 ± 75 |
| 8 | 13.5 ± 1.2 | 32 ± 3 | 910 ± 80 |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) pathway is a critical signaling cascade that integrates intracellular and extracellular cues to regulate cell growth, proliferation, and metabolism. Amino acids, particularly the BCAA L-leucine and potentially L-valine, are key activators of mTORC1.
Caption: mTOR signaling pathway activated by amino acids.
General Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for assessing the effects of this compound on a cell line of interest.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using MTT
Objective: To determine the effect of this compound on the proliferation of adherent cells.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (100 mM in sterile PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 0, 1, 2, 4, 8, and 16 mM. Remove the old medium from the wells and add 100 µL of the respective this compound-containing medium.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well and pipette up and down to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the control (0 mM this compound) and plot the results as a percentage of cell proliferation.
Protocol 2: Western Blot Analysis of mTOR Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution (100 mM in sterile PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
Conclusion
The this compound dipeptide holds considerable promise as a valuable supplement in cell culture. Its potential to serve as a stable nutrient source, modulate key signaling pathways like mTOR, and influence cellular metabolism warrants further investigation. The protocols and conceptual frameworks provided in these application notes offer a solid foundation for researchers to explore the multifaceted roles of this compound in various cell culture systems, ultimately contributing to advancements in cell biology, biotechnology, and drug development.
References
- 1. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 4. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
Application Notes and Protocols: Val-Glu Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the Valine-Glutamic Acid (Val-Glu) containing linker, specifically the Glutamic acid-Valine-Citrulline (EVCit) tripeptide, in the development of antibody-drug conjugates (ADCs). This technology offers a significant advancement over traditional Valine-Citrulline (VCit) linkers, particularly in preclinical research settings.
Introduction to this compound Linkers in ADCs
Antibody-drug conjugates are a promising class of targeted cancer therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells.[1] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, efficacy, and safety profile.[2][3] Valine-citrulline (VCit) dipeptide linkers are a widely used class of enzymatically cleavable linkers, notable for their use in the FDA-approved ADC, Adcetris®.[1] These linkers are designed to be stable in circulation and release the active drug upon cleavage by lysosomal proteases, such as cathepsins, within the target cancer cell.[1][3][4]
However, a significant challenge with conventional VCit linkers is their instability in mouse plasma due to cleavage by the carboxylesterase Ces1c.[1][2][5] This premature drug release in preclinical mouse models can lead to inaccurate assessments of an ADC's therapeutic window and efficacy.[1][2] The development of the Glutamic acid-Valine-Citrulline (EVCit) tripeptide linker addresses this limitation by enhancing stability in mouse models while maintaining the desired intracellular cleavage mechanism.[1][5]
Mechanism of Action
The fundamental mechanism of an ADC employing a this compound containing linker involves a multi-step process designed for targeted drug delivery and release:
-
Circulation and Targeting: The ADC circulates systemically, and the monoclonal antibody component specifically binds to a target antigen expressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[3]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, cathepsins, which are cysteine proteases, recognize and cleave the peptide bond within the EVCit linker.[1][6]
-
Payload Release: This cleavage initiates the release of the cytotoxic payload from the linker, often through a self-immolative spacer like p-aminobenzyloxycarbonyl (PABC).[1]
-
Cytotoxicity: The released, unmodified payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][]
The addition of the N-terminal glutamic acid residue in the EVCit linker sterically hinders the cleavage by mouse carboxylesterase Ces1c in the bloodstream, thus preventing premature drug release.[2][5]
Mechanism of action of an antibody-drug conjugate with a this compound linker.
Advantages of the this compound Linker
The primary advantage of incorporating a glutamic acid residue at the N-terminus of the Val-Cit linker is the significant improvement in plasma stability, particularly in murine models.[1][5] This enhanced stability translates to several key benefits in preclinical drug development:
-
Increased In Vivo Stability: The EVCit linker demonstrates remarkable resistance to premature cleavage in mouse plasma, leading to a significantly longer ADC half-life.[1][2]
-
Improved Therapeutic Efficacy: By ensuring the ADC remains intact until it reaches the target tumor, the EVCit linker allows for greater drug accumulation at the tumor site, resulting in enhanced antitumor efficacy in xenograft models.[1][9]
-
More Accurate Preclinical Assessment: The stability of EVCit-containing ADCs in mice provides a more reliable model for predicting human pharmacokinetics and efficacy, reducing the risk of promising candidates failing in later stages due to linker instability.[1][2]
-
Maintained Intracellular Cleavage: Despite its enhanced plasma stability, the EVCit linker remains sensitive to cleavage by lysosomal cathepsins, ensuring efficient payload release within the target cells.[1][5]
-
Increased Hydrophilicity: The addition of the acidic glutamic acid residue increases the hydrophilicity of the linker, which can help to reduce the risk of ADC aggregation and rapid clearance.[2]
Comparative stability of VCit and EVCit linkers.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating ADCs with this compound (EVCit) linkers compared to traditional VCit linkers.
Table 1: In Vivo Pharmacokinetics of Anti-HER2 ADCs in Mice
| ADC Linker | Half-life in Mouse Plasma | Reference |
| VCit | ~2 days | [2] |
| EVCit | ~12 days | [2] |
Table 2: In Vitro Cytotoxicity of Anti-HER2 ADCs against KPL-4 Cells (HER2-positive)
| ADC Linker | EC50 (ng/mL) | Reference |
| VCit (3a) | 1.1 | [1] |
| SVCit (3b) | 1.1 | [1] |
| EVCit (3c) | 1.3 | [1] |
| Non-cleavable (4) | 2.3 | [1] |
Table 3: In Vitro Cathepsin Cleavage Sensitivity
| Linker | Relative Cleavage Rate by Cathepsin B | Relative Cleavage Rate by Cathepsin L | Relative Cleavage Rate by Cathepsin S |
| VCit | +++ | ++++ | ++ |
| EVCit | +++++ | +++ | ++ |
(Relative rates are inferred from study descriptions; specific quantitative cleavage kinetics may vary.)[1]
Experimental Protocols
The following sections provide generalized protocols for the synthesis, conjugation, and evaluation of ADCs utilizing a this compound linker. These should be adapted and optimized for specific antibodies, payloads, and linker chemistries.
Protocol 1: Synthesis of this compound-PABC-Payload Moiety
This protocol outlines the general steps for synthesizing the linker-payload component ready for conjugation to a monoclonal antibody.
Materials:
-
Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Val-OH, Fmoc-Cit-OH)
-
p-Aminobenzyl alcohol (PABA)
-
Payload with a reactive handle (e.g., MMAF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Bases (e.g., DIPEA)
-
Deprotection reagents (e.g., piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM, etc.)
-
Purification system (e.g., preparative HPLC)
Methodology:
-
Peptide Synthesis: Assemble the EVCit tripeptide sequence on a solid-phase resin or in solution using standard Fmoc-based peptide synthesis chemistry.
-
PABC Spacer Attachment: Couple the C-terminus of the tripeptide to the amino group of p-aminobenzyl alcohol.
-
Payload Conjugation: Activate the hydroxyl group of the PABC spacer (e.g., by converting it to a p-nitrophenyl carbonate) and react it with an amine-containing payload to form a carbamate (B1207046) linkage.
-
Terminal Functionalization: Modify the N-terminus of the glutamic acid residue with a reactive group for antibody conjugation (e.g., maleimide (B117702) or an azide (B81097) for click chemistry).
-
Purification and Characterization: Purify the final linker-payload construct using reverse-phase HPLC. Confirm the identity and purity of the product by LC-MS and NMR.
Protocol 2: Antibody Conjugation
This protocol describes the conjugation of the this compound-linker-payload to a monoclonal antibody, typically via cysteine or lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP for cysteine conjugation) or activating agent (for lysine conjugation)
-
Synthesized this compound-linker-payload
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the mAb with a controlled amount of TCEP to generate free thiols.
-
Conjugation Reaction: Add the maleimide-functionalized this compound-linker-payload to the prepared antibody in the conjugation buffer. Allow the reaction to proceed at a controlled temperature for a specified time.
-
Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted thiols.
-
Purification: Remove unconjugated linker-payload and other impurities by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Confirm the integrity and purity of the final ADC by SEC and SDS-PAGE.
Protocol 3: Evaluation of ADC Stability and Efficacy
This protocol outlines key in vitro and in vivo assays to evaluate the performance of the this compound ADC.
Materials:
-
Target cancer cell line and a negative control cell line
-
Cell culture reagents
-
Human and mouse plasma
-
Cathepsin B enzyme
-
Assay reagents for cytotoxicity (e.g., CellTiter-Glo®)
-
Xenograft mouse model
Methodology:
-
Plasma Stability Assay:
-
Incubate the ADC in human and mouse plasma at 37°C over a time course (e.g., up to 28 days).[1]
-
At various time points, analyze the samples by an appropriate method (e.g., ELISA or LC-MS) to quantify the amount of intact ADC and detect any released payload.
-
-
Cathepsin Cleavage Assay:
-
Incubate the ADC with purified cathepsin B in an appropriate buffer.
-
Monitor the release of the payload over time using HPLC or LC-MS to confirm enzymatic lability.
-
-
In Vitro Cytotoxicity Assay:
-
Culture target-positive and target-negative cancer cells.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
After a set incubation period (e.g., 72-96 hours), assess cell viability to determine the EC50 value.
-
-
In Vivo Pharmacokinetics (PK) Study:
-
Administer a single dose of the ADC intravenously to mice.
-
Collect blood samples at various time points.
-
Quantify the concentration of the total antibody and the intact ADC in the plasma to determine the ADC's half-life.
-
-
In Vivo Efficacy Study:
-
Establish tumors in immunodeficient mice by implanting human cancer cells (xenograft model).
-
Once tumors reach a specified size, treat the mice with the ADC, a vehicle control, and other relevant control groups.
-
Monitor tumor volume over time to assess the antitumor efficacy of the ADC.[1]
-
General workflow for the synthesis and evaluation of a this compound ADC.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Val-Glu Moiety in Neuroprotective Peptide Analogues
Audience: Researchers, scientists, and drug development professionals in neuroscience.
Introduction
The dipeptide motif, Valyl-Glutamic acid (Val-Glu), is an integral component of larger peptide structures demonstrating significant potential in neuroscience research, particularly in the development of neuroprotective agents. While research on the isolated this compound dipeptide is limited, its incorporation into more complex molecules, such as Glucagon-like peptide-1 (GLP-1) analogues, has shown promise in models of neurodegenerative diseases. Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory.[1][2][3] Conversely, excessive glutamate can lead to excitotoxicity, a process implicated in neuronal death in various neurological disorders.[2] Valine, a branched-chain amino acid, plays a crucial role in the synthesis of neurotransmitter glutamate, particularly during periods of high synaptic activity.[4]
This document focuses on the application of a this compound containing peptide, (Val⁸)GLP-1-Glu-PAL , a novel protease-resistant GLP-1 analogue, in an in vitro model of Parkinson's disease.[5] These notes provide detailed protocols for utilizing this compound to investigate neuroprotective effects and elucidate underlying cellular mechanisms.
(Val⁸)GLP-1-Glu-PAL: A Case Study in Neuroprotection
(Val⁸)GLP-1-Glu-PAL is a modified GLP-1 analogue with enhanced stability and improved biological activity, including the promotion of hippocampal neurogenesis and regulation of glucose homeostasis.[5] Its neuroprotective properties have been demonstrated in a rotenone-induced cellular model of Parkinson's disease.[5] Rotenone (B1679576), a mitochondrial complex I inhibitor, induces oxidative stress and apoptosis in neurons, mimicking some of the pathological features of Parkinson's disease.[5][6]
Mechanism of Action
(Val⁸)GLP-1-Glu-PAL exerts its neuroprotective effects by antagonizing apoptotic signaling pathways activated by mitochondrial stress.[5] Specifically, it has been shown to prevent the upregulation of cleaved caspase-3, a key executioner in apoptosis, and restore the levels of the anti-apoptotic protein Bcl-2.[5] The GLP-1 receptor, a G protein-coupled receptor, is expressed on neurons and its activation is known to trigger intracellular signaling cascades, including the cAMP/PKA pathway, which are involved in cell survival and function.[7]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study of (Val⁸)GLP-1-Glu-PAL in a rotenone-induced neurotoxicity model.[5]
| Parameter | Condition | Result |
| Neuronal Viability | (Val⁸)GLP-1-Glu-PAL alone | No effect on neuronal viability. |
| Rotenone alone | Significant reduction in cell viability. | |
| (Val⁸)GLP-1-Glu-PAL + Rotenone | Dose-dependent prevention of rotenone-induced reduction in cell viability. | |
| Apoptotic Markers | Rotenone alone | Upregulation of procaspase-3 and cleaved caspase-3; Downregulation of Bcl-2. |
| (Val⁸)GLP-1-Glu-PAL + Rotenone | Prevention of rotenone-induced changes: downregulation of procaspase-3 and cleaved caspase-3; Restoration of Bcl-2 levels. |
Experimental Protocols
This section provides a detailed methodology for an in vitro neuroprotection assay using (Val⁸)GLP-1-Glu-PAL in a rotenone-based model of Parkinson's disease.
Protocol 1: In Vitro Neuroprotection Assay Against Rotenone-Induced Toxicity
1. Materials and Reagents:
-
Primary cortical neurons (e.g., from mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated cell culture plates
-
(Val⁸)GLP-1-Glu-PAL (stock solution in sterile PBS or water)
-
Rotenone (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
Antibodies for Western blotting: anti-cleaved caspase-3, anti-procaspase-3, anti-Bcl-2, anti-β-actin
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
2. Primary Neuron Culture:
-
Isolate primary cortical neurons from E15-E18 mouse embryos following established protocols.
-
Plate the dissociated neurons on poly-D-lysine coated 96-well plates (for viability assays) or 6-well plates (for Western blotting) at an appropriate density.
-
Culture the neurons in Neurobasal medium with supplements at 37°C in a humidified 5% CO₂ incubator for 7-10 days to allow for maturation.
3. Treatment with (Val⁸)GLP-1-Glu-PAL and Rotenone:
-
Prepare serial dilutions of (Val⁸)GLP-1-Glu-PAL in the culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 nM).
-
Pre-treat the cultured neurons with the different concentrations of (Val⁸)GLP-1-Glu-PAL for a specified period (e.g., 24 hours). Include a vehicle control group.
-
Following pre-treatment, add rotenone to the culture medium to a final concentration known to induce significant cell death (e.g., 50-100 nM). Do not add rotenone to the control and (Val⁸)GLP-1-Glu-PAL alone groups.
-
Incubate the cells for an additional 24 hours.
4. Assessment of Neuronal Viability (MTT Assay):
-
After the 24-hour incubation with rotenone, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Express cell viability as a percentage of the control group.
5. Analysis of Apoptotic Markers (Western Blotting):
-
After treatment, wash the cells in 6-well plates with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, procaspase-3, and Bcl-2 overnight at 4°C. Use an antibody against a housekeeping protein like β-actin for loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualizations
Signaling Pathways and Workflows
Caption: Neuroprotective mechanism of (Val⁸)GLP-1-Glu-PAL against rotenone-induced apoptosis.
Caption: Experimental workflow for in vitro neuroprotection assay.
Caption: General GLP-1 receptor signaling pathway leading to neuronal survival.
References
- 1. Glutamic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Neuroprotective role of (Val8)GLP-1-Glu-PAL in an in vitro model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Valine-Glutamic Acid (Val-Glu) Cleavage from Resin Support
Application Note
This document provides detailed protocols for the cleavage of the dipeptide Valine-Glutamic acid (Val-Glu) from common solid-phase peptide synthesis (SPPS) resin supports. The choice of resin and cleavage cocktail is critical for achieving high yield and purity of the final peptide. These protocols are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
The final step in Fmoc-based solid-phase peptide synthesis is the cleavage of the synthesized peptide from the solid support, which is typically performed concurrently with the removal of side-chain protecting groups.[1] This is most commonly achieved using a strong acid, such as trifluoroacetic acid (TFA).[1] The composition of the cleavage cocktail, particularly the use of scavengers, is crucial to prevent side reactions caused by reactive cationic species generated during the deprotection of amino acid side chains.[2]
For a simple dipeptide like this compound, where Valine has a non-reactive side chain and Glutamic acid's side chain is typically protected with a tert-butyl (OtBu) group, the cleavage process is relatively straightforward. The OtBu group is readily cleaved by TFA.[3][4] The choice of resin, such as Wang resin or 2-chlorotrityl chloride resin, will influence the specific cleavage conditions. Wang resin requires strong acidic conditions for cleavage, which simultaneously removes the tBu protecting group.[5] 2-chlorotrityl chloride resin allows for cleavage under milder acidic conditions.[6][7]
Following cleavage, the peptide is typically precipitated using cold diethyl ether, washed to remove scavengers and cleaved protecting groups, and then dried.[1] The purity and identity of the cleaved this compound dipeptide should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[8][9][10]
Quantitative Data Summary
The efficiency of peptide cleavage is dependent on the resin, the cleavage cocktail, and the reaction conditions. The following table summarizes typical cleavage efficiencies for relevant systems.
| Resin Support | Cleavage Cocktail | Reaction Time | Typical Yield/Purity | Reference |
| Wang Resin | 95% TFA, 2.5% H₂O, 2.5% TIS | 1-2 hours | >90% purity | [5][11] |
| 2-Chlorotrityl Chloride Resin | 1% TFA in DCM | 30 minutes | High yield, protected peptide | [12] |
| 2-Chlorotrityl Chloride Resin | Acetic Acid/TFE/DCM | 15-60 minutes | High yield, protected peptide | [12] |
| Rink Amide Resin | 95% TFA, 5% H₂O | 1-4 hours | >90% purity | [13] |
Note: TIS (Triisopropylsilane) is a common scavenger. For a simple dipeptide like this compound without sensitive residues like Cys, Met, or Trp, a simpler cocktail may suffice.[1]
Experimental Protocols
Protocol 1: Cleavage of this compound from Wang Resin
This protocol describes the cleavage of this compound from Wang resin using a standard TFA-based cleavage cocktail. This procedure results in the simultaneous cleavage from the resin and deprotection of the Glutamic acid side chain.
Materials:
-
This compound-Wang resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Nitrogen or argon gas supply
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried this compound-Wang resin (e.g., 100 mg) into a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to swell it and remove any residual solvents from synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[14]
-
-
Cleavage Cocktail Preparation (prepare fresh in a fume hood):
-
For 100 mg of resin, prepare 2 mL of the cleavage cocktail.
-
In a suitable container, mix:
-
1.9 mL of TFA (95%)
-
0.05 mL of deionized water (2.5%)
-
0.05 mL of TIS (2.5%)
-
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin in the reaction vessel.
-
Gently agitate the mixture at room temperature for 1-2 hours.[11]
-
-
Peptide Isolation:
-
Filter the cleavage solution containing the peptide into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[11]
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[1]
-
Slowly add the TFA filtrate containing the peptide to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[1]
-
-
Peptide Washing and Drying:
-
Centrifuge the peptide suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.[1]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude this compound dipeptide.
-
Protocol 2: Mild Cleavage of this compound from 2-Chlorotrityl Chloride Resin
This protocol is for the cleavage of this compound from 2-chlorotrityl chloride resin under mild conditions, which can potentially leave the side-chain protecting group of Glutamic acid intact.
Materials:
-
This compound(OtBu)-2-chlorotrityl chloride resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM)
-
Methanol
-
Pyridine (B92270) or Diisopropylethylamine (DIEA)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Nitrogen or argon gas supply
-
Rotary evaporator
Procedure:
-
Resin Preparation:
-
Swell the resin in DCM as described in Protocol 1.
-
Dry the resin thoroughly.
-
-
Cleavage Cocktail Preparation:
-
Prepare a solution of 1% TFA in DCM. For 1 g of resin, use 10-20 mL of the solution.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin and agitate gently for 30-60 minutes.
-
Monitor the cleavage progress by taking a small aliquot, neutralizing it with pyridine or DIEA, evaporating the solvent, and analyzing by HPLC.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM (2 x 5 mL).
-
Immediately add a small amount of pyridine or DIEA to the combined filtrate to neutralize the TFA.
-
Evaporate the solvent using a rotary evaporator.
-
-
Precipitation and Drying:
-
Dissolve the residue in a minimal amount of DCM or methanol.
-
Precipitate the protected peptide by adding cold diethyl ether.
-
Wash and dry the peptide as described in Protocol 1.
-
Post-Cleavage Analysis
The identity and purity of the cleaved this compound dipeptide should be confirmed using the following methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the crude peptide. A reversed-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.[8][10] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.[8]
Visualizations
Caption: General workflow for this compound cleavage from a solid support.
Caption: Decision tree for selecting a cleavage strategy based on resin type.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. polarispeptides.com [polarispeptides.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijsra.net [ijsra.net]
- 11. peptide.com [peptide.com]
- 12. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
L-Valyl-L-Glutamic Acid: A Dipeptide with Emerging Potential in Research and Development
For Researchers, Scientists, and Drug Development Professionals
L-Valyl-L-Glutamic acid (Val-Glu) is a dipeptide composed of the amino acids L-valine and L-glutamic acid. While research on this specific dipeptide is still emerging, it holds promise in various applications, including pharmaceutical formulations, nutritional supplements, and as a tool in cell culture and biological research. This document provides an overview of its potential applications, relevant experimental protocols, and commercial availability.
Commercial Suppliers
A number of chemical suppliers offer L-Valyl-L-Glutamic acid for research and development purposes. The purity and specifications may vary, and it is recommended to consult the suppliers' technical data sheets for detailed information.
| Supplier | Catalog Number | Purity | Storage Conditions |
| Chem-Impex | - | ≥ 99% (TLC) | 0 - 8 °C |
| BroadPharm | BP-41164 | - | -20°C |
| BOC Sciences | BAT-006522 | ≥ 99% (TLC) | - |
| Biosynth | FV49357 | - | 2°C - 8°C, keep dry |
Note: This table is not exhaustive and other suppliers may be available. Purity and storage information are based on publicly available data and should be confirmed with the supplier.[1][2][3]
Applications and Potential Biological Activity
L-Valyl-L-Glutamic acid and related dipeptides are being explored for several applications in the life sciences:
-
Drug Formulation and Delivery: Dipeptides are investigated as components of drug delivery systems. L-valine, for instance, is used in prodrugs to enhance oral bioavailability.[4] The dipeptide structure may offer advantages in terms of stability and solubility compared to individual amino acids.
-
Cell Culture Supplement: Dipeptides like L-alanyl-L-glutamine are used as stable sources of amino acids in cell culture media, preventing the degradation of free glutamine and reducing the accumulation of toxic ammonia.[5] While specific data for L-Valyl-L-Glutamic acid is limited, its potential as a stable nutrient source warrants investigation.
-
Biological Signaling: Research on the related dipeptide, γ-glutamyl-valine, has shown that it can stimulate the secretion of gastrointestinal hormones such as cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1) by activating the calcium-sensing receptor (CaSR). This suggests a potential role for L-Valyl-L-Glutamic acid in modulating cellular signaling pathways.
Experimental Protocols
While specific, validated protocols for L-Valyl-L-Glutamic acid are not widely published, existing methodologies for similar compounds and related assays can be adapted.
Peptide Synthesis
The synthesis of L-Valyl-L-Glutamic acid and other dipeptides is typically achieved through solid-phase peptide synthesis (SPPS).
Workflow for Solid-Phase Peptide Synthesis (SPPS):
Caption: General workflow for the solid-phase synthesis of a dipeptide.
Calcium Mobilization Assay
To investigate the potential of L-Valyl-L-Glutamic acid to activate the calcium-sensing receptor (CaSR), an intracellular calcium mobilization assay can be performed.
Protocol Outline:
-
Cell Culture: Culture cells expressing the calcium-sensing receptor (e.g., HEK293-CaSR stable cell line) in appropriate media.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[6][7][8][9][10]
-
Compound Preparation: Prepare a dilution series of L-Valyl-L-Glutamic acid in a suitable assay buffer.
-
Fluorescence Measurement:
-
Data Analysis: Plot the change in fluorescence against the concentration of L-Valyl-L-Glutamic acid to determine the potency (EC50) of the compound.
Experimental Workflow for Calcium Mobilization Assay:
Caption: Workflow for a cell-based calcium mobilization assay.
CCK and GLP-1 Secretion Assays
To determine if L-Valyl-L-Glutamic acid can stimulate the release of gastrointestinal hormones, in vitro secretion assays using enteroendocrine cell lines (e.g., STC-1 cells) can be performed.
Protocol Outline:
-
Cell Culture: Culture an appropriate enteroendocrine cell line (e.g., STC-1) under standard conditions.
-
Stimulation:
-
Wash the cells and incubate them in a buffer with a low basal concentration of secretagogues.
-
Add different concentrations of L-Valyl-L-Glutamic acid to the cells and incubate for a defined period (e.g., 2 hours).
-
-
Sample Collection: Collect the cell culture supernatant.
-
Hormone Quantification: Measure the concentration of CCK and GLP-1 in the supernatant using commercially available ELISA or RIA kits.[11][12][13][14][15][16][17][18][19]
-
Data Analysis: Normalize the hormone secretion to the total protein content of the cells and compare the stimulated release to a vehicle control.
Potential Signaling Pathway
Based on studies of the related dipeptide γ-glutamyl-valine, a plausible signaling pathway for L-Valyl-L-Glutamic acid involves the activation of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR).
Proposed Signaling Pathway:
Caption: Proposed CaSR-mediated signaling pathway for L-Valyl-L-Glutamic acid.
Conclusion
L-Valyl-L-Glutamic acid is a dipeptide with potential applications in drug development, cell culture, and as a research tool to probe cellular signaling pathways. While specific data for this molecule is still limited, the established roles of related dipeptides provide a strong rationale for its further investigation. The experimental protocols outlined here offer a starting point for researchers to explore the biological activities of L-Valyl-L-Glutamic acid. As more research is conducted, a clearer picture of its utility and mechanisms of action will undoubtedly emerge.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-Valyl-L-glutamic acid, 3062-07-05 | BroadPharm [broadpharm.com]
- 3. biocompare.com [biocompare.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholecystokinin Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mesoscale.com [mesoscale.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. anshlabs.com [anshlabs.com]
- 16. Secretin-cholecystokinin test - Wikipedia [en.wikipedia.org]
- 17. Amino acids stimulate cholecystokinin release through the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: Val-Glu Dipeptide
Product: Val-Glu (Valyl-L-Glutamic Acid) Catalogue Number: N/A Molecular Formula: C₁₀H₁₈N₂O₅[1] Molecular Weight: 246.26 g/mol [1]
Introduction
This compound is a dipeptide composed of L-valine and L-glutamic acid residues joined by a peptide bond. It is classified as a dipeptide and is known to be a metabolite found in organisms such as Glycine max (soybean) and Aeromonas veronii.[1][2] While primarily considered an intermediate in protein catabolism, dipeptides can possess unique biological activities.[2] For instance, certain glutamyl-containing peptides are known to elicit a "kokumi" sensation (a sense of richness and mouthfeel) in foods by activating the calcium-sensing receptor (CaSR).[3] This document provides detailed guidelines and protocols for the proper handling, storage, and application of the this compound dipeptide for research purposes.
Handling and Storage Conditions
The stability of the this compound dipeptide is critical for obtaining reliable and reproducible experimental results. Proper handling and storage are essential to prevent degradation.
Lyophilized Powder
The peptide is typically supplied as a lyophilized powder, which is the most stable form.[4]
-
Initial Receipt: Peptides are generally stable at room temperature for several days to weeks and are often shipped under ambient conditions.[4] Upon receipt, inspect the vial for any damage.
-
Weighing: this compound is likely to be hygroscopic. To prevent absorption of atmospheric moisture, which reduces peptide content and stability, allow the vial to equilibrate to room temperature in a desiccator before opening.[5] Weigh the desired amount quickly in a clean, low-humidity environment and tightly reseal the vial.[5]
-
Storage: For optimal stability, store the lyophilized powder under desiccated conditions, protected from light.[6] To prevent degradation from moisture and air, consider purging the vial with an inert gas like nitrogen or argon before sealing.[6]
Reconstituted Solutions
Peptides in solution are significantly less stable than in their lyophilized form.[4][5]
-
Solvent Selection: The choice of solvent depends on the experimental requirements. Due to the presence of the glutamic acid residue, which has two carboxylic acid groups, this compound is expected to be soluble in aqueous buffers.[7] L-Glutamic acid itself is soluble in water (8.64 g/L at room temperature).[8]
-
pH Considerations: The optimal pH for peptide solution stability is typically slightly acidic, between pH 5 and 7, to minimize hydrolysis.[4]
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[6][9]
-
Storage of Solutions: Store aliquots at -20°C for short-to-medium-term storage (months) and at -80°C for long-term storage (up to a year).[4] For immediate use, solutions may be stored at 4°C for a few days to a week, but this is not recommended for long periods.[4][9]
Data Presentation: Storage Condition Summary
| State | Temperature | Duration | Recommendations |
| Lyophilized | Room Temp | Weeks | For shipping and brief storage only.[4][6] |
| 4°C | Months | Short-term storage. Protect from moisture.[4][5] | |
| -20°C / -80°C | Years | Recommended for long-term storage. Keep desiccated and protected from light.[4][6][9] | |
| Reconstituted | 4°C | 1-7 Days | For immediate use. Use sterile buffer (pH 5-7).[4][9] |
| -20°C | Weeks to Months | Aliquot to avoid freeze-thaw cycles.[4][5][9] | |
| -80°C | Months to a Year | Recommended for long-term solution storage. Aliquot to avoid freeze-thaw cycles.[4] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol outlines the steps for dissolving the lyophilized peptide powder to create a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity solvent (e.g., Milli-Q water, PBS, or a suitable sterile buffer at pH 5-7)
-
Sterile, low-protein-binding pipette tips and microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate Vial: Remove the peptide vial from cold storage and allow it to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening.[6][10]
-
Solvent Addition: Using a sterile pipette, add the calculated volume of the desired cold, sterile solvent to the vial. To minimize foaming and potential denaturation, gently dispense the solvent down the side of the vial rather than directly onto the powder.[10]
-
Dissolution: Gently swirl or rock the vial to dissolve the peptide.[10] Avoid vigorous shaking, as this can cause aggregation or damage to the peptide structure.[3][10]
-
Aid Dissolution (If Necessary): If the peptide does not dissolve readily, brief sonication in a water bath may be used.[11] Use caution, as sonication can generate heat and potentially degrade the peptide.[11]
-
Verification: Once dissolved, the solution should be clear and free of particulates. Visually inspect the solution against a light source.[3]
-
Aliquoting and Storage: Immediately aliquot the stock solution into sterile, single-use, low-protein-binding tubes. Store the aliquots at -20°C or -80°C as described in Table 1.
Caption: Workflow for reconstituting lyophilized this compound peptide.
Protocol: Purity Analysis by RP-HPLC (General Method)
This protocol provides a general framework for analyzing the purity of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Method optimization will be required.
Principle: RP-HPLC separates peptides based on their hydrophobicity.[12] A C18 column is commonly used, and peptides are eluted with an increasing gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (like trifluoroacetic acid, TFA).[12]
Materials:
-
Reconstituted this compound solution (~1 mg/mL)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.[12]
-
HPLC Setup:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to monitor at 214 nm or 220 nm, which is optimal for detecting the peptide bond.[12]
-
-
Injection and Elution:
-
Inject 10-20 µL of the prepared sample.[12]
-
Run a linear gradient to elute the peptide. A typical gradient for a small, polar dipeptide might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B
-
25-30 min: 30% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: 95% to 5% B
-
40-50 min: Re-equilibrate at 5% B
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate the purity by expressing the area of the main peptide peak as a percentage of the total integrated peak area.[12]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Stability Information
Peptide stability is influenced by its amino acid sequence and external factors.
Chemical Degradation Pathways:
-
Peptide Bond Hydrolysis: The primary degradation pathway in aqueous solution is the cleavage of the peptide bond between Valine and Glutamic acid. This reaction is catalyzed by both acid and base, with maximum stability generally observed at a slightly acidic pH.[10][13]
Factors Affecting Stability:
-
pH: As noted, pH is a critical factor. A buffer system between pH 5-7 is recommended for solutions.[4] The glutamic acid side chain has a pKa of ~4.1, meaning it will be negatively charged at physiological pH.[7][14]
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[13] Therefore, storing solutions frozen is crucial for long-term stability.
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can cause peptide aggregation and degradation and should be avoided by preparing single-use aliquots.[6][9]
-
Oxidation: this compound does not contain highly susceptible residues like Cys, Met, or Trp, so oxidation is a lesser concern compared to peptides containing those amino acids.[9]
Biological Activity & Signaling (Hypothetical)
This compound is known as a metabolite resulting from protein digestion.[2] While its specific role as a signaling molecule is not well-defined, many small peptides can act as ligands for cell surface receptors.[15]
Hypothetical Signaling via Calcium-Sensing Receptor (CaSR): A plausible, though unconfirmed, mechanism of action for this compound could be through the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR). This hypothesis is based on the known activity of other small γ-glutamyl peptides (e.g., γ-Glu-Val-Gly) that act as CaSR agonists to produce the "kokumi" taste sensation.[3][11][16] Activation of CaSR by a ligand typically initiates a signaling cascade involving G-proteins of the Gq/11 family.
The proposed pathway would be:
-
This compound binds to the extracellular domain of the CaSR.
-
This induces a conformational change in the receptor, activating the associated Gq/11 protein.
-
The activated Gαq subunit stimulates Phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
The resulting increase in cytosolic Ca²⁺ concentration activates various downstream cellular responses.
Caption: A hypothetical signaling pathway for this compound via the CaSR.
References
- 1. This compound | C10H18N2O5 | CID 7009623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Analysis of Glutamic Acid Linked Peptides Coupled to NOTA through Different Chemical Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. ulab360.com [ulab360.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutamic acid - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Val-Glu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Val-Glu (L-Valyl-L-Glutamic acid) is a dipeptide with the molecular formula C10H18N2O5 and a molecular weight of 246.26 g/mol .[1] As a component of peptides and proteins, and a potential bioactive molecule itself, its accurate characterization is crucial in various fields, including drug development, biochemistry, and food science. These application notes provide detailed protocols for the identification, quantification, and structural elucidation of this compound using modern analytical techniques. The methodologies described herein are essential for quality control, stability testing, and pharmacokinetic studies involving this dipeptide.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is vital for method development, particularly for chromatographic and mass spectrometric analyses.
| Property | Value | Reference |
| Molecular Formula | C10H18N2O5 | --INVALID-LINK-- |
| Molecular Weight | 246.26 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]pentanedioic acid | --INVALID-LINK-- |
| Monoisotopic Mass | 246.12157168 Da | --INVALID-LINK-- |
| Physical Description | Solid | --INVALID-LINK-- |
| logP (estimated) | -3.09 | --INVALID-LINK-- |
Analytical Techniques and Protocols
The comprehensive characterization of this compound involves a combination of chromatographic and spectroscopic techniques. The following sections detail the protocols for the most critical of these methods.
Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is the gold standard for the sensitive and selective quantification of peptides in complex matrices. The following protocol is a general guideline and may require optimization for specific sample types and instrumentation.
Experimental Workflow for UPLC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by UPLC-MS/MS.
Protocol:
-
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) to one volume of the sample.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dilute with an appropriate volume of the initial mobile phase.
-
For tissue samples, homogenize the tissue in a suitable buffer and follow the protein precipitation step.
-
-
UPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5-10 minutes is a good starting point.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Product ions will result from the fragmentation of the peptide bond. The exact m/z values should be optimized by infusing a standard solution of this compound.
-
Collision Energy: Optimize for each transition to achieve the highest intensity.
-
Quantitative Data for UPLC-MS/MS (Hypothetical - requires experimental determination):
| Parameter | This compound |
| Precursor Ion (m/z) [M+H]+ | 247.1 |
| Product Ion 1 (m/z) | To be determined experimentally |
| Product Ion 2 (m/z) | To be determined experimentally |
| Collision Energy (eV) for Product Ion 1 | To be determined experimentally |
| Collision Energy (eV) for Product Ion 2 | To be determined experimentally |
| Retention Time (min) | To be determined experimentally |
Note: The fragmentation of peptides containing a C-terminal glutamic acid under collision-induced dissociation (CID) often involves cleavage of the peptide bond, leading to the formation of y and b ions. For this compound, a prominent y1 ion corresponding to protonated glutamic acid (m/z 148.06) and a b1 ion corresponding to the valine immonium ion (m/z 72.08) would be expected.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of peptides. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments provide detailed information about the connectivity and chemical environment of each atom in the molecule.
Logical Relationship of NMR Experiments for Structural Elucidation
Caption: Inter-relationship of NMR experiments for this compound structure confirmation.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard (e.g., DSS or TMS).
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify all proton signals and their multiplicities.
-
Acquire a ¹³C NMR spectrum to identify all carbon signals.
-
Acquire a 2D COSY spectrum to establish proton-proton correlations within each amino acid residue.
-
Acquire a 2D HSQC spectrum to correlate each proton with its directly attached carbon.
-
Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical - requires experimental determination):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Valine Residue | ||
| α-CH | ~4.0 | ~60 |
| β-CH | ~2.1 | ~30 |
| γ-CH₃ | ~0.9 | ~19 |
| Glutamic Acid Residue | ||
| α-CH | ~4.3 | ~53 |
| β-CH₂ | ~2.0 | ~28 |
| γ-CH₂ | ~2.3 | ~31 |
| Carbonyls | ||
| Val C=O (amide) | - | ~173 |
| Glu C=O (α-carboxyl) | - | ~175 |
| Glu C=O (γ-carboxyl) | - | ~178 |
Note: Chemical shifts are highly dependent on the solvent, pH, and temperature.
Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for assessing the degradation of this compound under various stress conditions. This method must be able to separate the intact dipeptide from its potential degradation products.
Forced Degradation Workflow
Caption: Workflow for developing a stability-indicating HPLC-UV method.
Protocol:
-
Forced Degradation:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in water.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the aqueous solution at 60°C for 48 hours.
-
Photodegradation: Expose the aqueous solution to UV light (e.g., 254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC-UV Conditions:
-
Column: A reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
-
Method Validation:
-
Analyze the stressed samples and ensure that the peak for intact this compound is well-resolved from all degradation product peaks.
-
Perform peak purity analysis using a photodiode array (PDA) detector.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Quantitative Data for Stability-Indicating HPLC-UV Method (Hypothetical - requires experimental determination):
| Stress Condition | Retention Time of this compound (min) | Retention Times of Major Degradants (min) | % Degradation |
| Control (t=0) | To be determined | - | 0 |
| Acid Hydrolysis | To be determined | To be determined | To be determined |
| Base Hydrolysis | To be determined | To be determined | To be determined |
| Oxidation | To be determined | To be determined | To be determined |
| Thermal | To be determined | To be determined | To be determined |
| Photolytic | To be determined | To be determined | To be determined |
Conclusion
The analytical protocols detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of UPLC-MS/MS for sensitive quantification, NMR for definitive structural elucidation, and a stability-indicating HPLC-UV method for degradation profiling ensures a thorough understanding of this dipeptide's properties. Adherence to and optimization of these methods will enable researchers and drug development professionals to generate high-quality, reliable data for their specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Improving Val-Glu Solid-Phase Peptide Synthesis
Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of the Val-Glu dipeptide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis, leading to improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the this compound dipeptide?
The primary challenges in synthesizing the this compound dipeptide stem from the inherent properties of the individual amino acids. Valine is a β-branched and sterically hindered amino acid, which can lead to slow and incomplete coupling reactions. Glutamic acid has a reactive carboxylic acid side chain that requires proper protection to prevent side reactions, such as pyroglutamate (B8496135) formation.
Q2: How can I monitor the completion of the coupling reaction for Valine?
The most common method for monitoring the completion of a coupling reaction in real-time is through qualitative colorimetric tests on a few resin beads. The Kaiser test (or ninhydrin (B49086) test) is widely used and detects the presence of free primary amines. A blue or purple color indicates an incomplete coupling, while a yellow or colorless result suggests the reaction is complete.
Q3: What is "double coupling," and should I use it for the this compound synthesis?
Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid. This technique is particularly useful for difficult couplings, such as those involving the sterically hindered Valine. If a Kaiser test is positive after the initial coupling of Fmoc-Val-OH, performing a second coupling is a recommended troubleshooting step to drive the reaction to completion and improve the overall yield.
Q4: What are the common side reactions associated with Glutamic acid in SPPS?
The most common side reaction involving an N-terminal Glutamic acid is the formation of pyroglutamate, a cyclic lactam. This occurs through the intramolecular nucleophilic attack of the N-terminal amine on the side-chain γ-carboxyl group, leading to the loss of a water molecule. This side reaction can be minimized by ensuring efficient coupling of the subsequent amino acid. During strong acid cleavage, the glutamic acid side chain can also form a reactive acylium ion, which can lead to other side products.
Q5: Which protecting group is recommended for the Glutamic acid side chain?
For standard Fmoc-based SPPS, the tert-butyl (OtBu) protecting group is highly recommended for the γ-carboxyl group of Glutamic acid. It is stable under the basic conditions used for Fmoc deprotection and is efficiently cleaved simultaneously with the peptide from the resin using strong acids like trifluoroacetic acid (TFA). The OtBu group effectively prevents the formation of pyroglutamate and other side reactions.[1]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency of Fmoc-Val-OH
-
Symptom: Positive Kaiser test (blue or purple beads) after the coupling step; identification of deletion sequences (missing Valine) by mass spectrometry.
-
Possible Causes:
-
Steric Hindrance: Valine's bulky side chain physically obstructs the coupling reaction.
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.
-
Inefficient Activation: The coupling reagent may not be sufficiently reactive to overcome the steric hindrance.
-
-
Solutions:
-
Switch to a More Powerful Coupling Reagent: Uronium/aminium salt-based reagents like HATU, HBTU, or HCTU are generally more effective for hindered couplings than carbodiimides like DIC.
-
Perform a Double Coupling: Repeat the coupling step with fresh activated Fmoc-Val-OH.
-
Increase Reaction Time and Temperature: Extend the coupling time and consider gently increasing the temperature to 30-50°C.
-
Optimize Solvent: Use high-purity, anhydrous DMF or NMP. In cases of aggregation, switching to NMP or using a solvent mixture may improve solvation.
-
Issue 2: Presence of Pyroglutamate Formation
-
Symptom: An unexpected mass loss of 18 Da in the final peptide, confirmed by mass spectrometry.
-
Possible Cause: Cyclization of an N-terminal Glutamic acid residue.
-
Solutions:
-
Ensure Complete Coupling of the N-terminal Amino Acid: A free N-terminal amine on the Glutamic acid residue is required for cyclization. Ensuring the next amino acid is coupled efficiently and quickly will minimize this side reaction.
-
Use a More Activating Coupling Reagent for the Subsequent Amino Acid: This will speed up the subsequent coupling reaction, reducing the time the N-terminal amine of Glutamic acid is exposed.
-
Issue 3: Low Overall Yield and Purity after Cleavage
-
Symptom: Low recovery of the final this compound dipeptide and multiple impurity peaks on HPLC.
-
Possible Causes:
-
Incomplete Deprotection or Coupling: Accumulation of deletion or truncated sequences.
-
Side Reactions During Cleavage: Scavengers in the cleavage cocktail may be insufficient to prevent modification of the peptide.
-
Premature Cleavage: The linker on the resin may not be fully stable to the repeated deprotection steps.
-
-
Solutions:
-
Optimize Deprotection and Coupling Steps: Use the troubleshooting steps for low coupling efficiency and ensure complete Fmoc removal at each step.
-
Select an Appropriate Cleavage Cocktail: For a simple dipeptide like this compound without other sensitive residues, a standard cleavage cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) is generally sufficient.
-
Ensure Proper Resin Choice: Use a resin with a linker that is stable to the synthesis conditions. For C-terminal carboxylic acids, Wang resin is a common choice.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids*
| Coupling Reagent | Additive | Base | Typical Yield (%) | Racemization | Advantages | Disadvantages |
| HATU | None (contains HOAt) | DIPEA/Collidine | >95 | Very Low | High efficiency, fast reaction times, suitable for difficult couplings.[2][3][4] | Higher cost. |
| HBTU | None (contains HOBt) | DIPEA/NMM | 90-95 | Low | Good efficiency for most couplings, lower cost than HATU.[2][4] | Less effective than HATU for highly hindered residues. |
| DIC | OxymaPure®/HOBt | None | 85-90 | Low to Moderate | Cost-effective, simple by-product removal (soluble urea). | Slower reaction times, may be less efficient for very difficult couplings. |
| PyBOP | None | DIPEA/NMM | >90 | Low | High reactivity, good for hindered couplings. | By-products can be difficult to remove. |
*Data presented is for representative sterically hindered amino acids (e.g., Aib) and may vary for the specific this compound dipeptide. This serves as a general guideline for reagent selection.
Table 2: Common Side-Chain Protecting Groups for Glutamic Acid in Fmoc-SPPS
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Common Side Reactions |
| tert-Butyl (OtBu) | -C(CH₃)₃ | High stability to Fmoc deprotection conditions; efficiently prevents pyroglutamate formation; cleaved with TFA.[1] | Not suitable for synthesizing protected peptide fragments. | Minimal; considered the safest choice for standard Fmoc-SPPS.[1] |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Orthogonal to the Fmoc group; can be removed by catalytic hydrogenation. | Requires an additional deprotection step if used in standard TFA cleavage protocols. | Can lead to side reactions during HF cleavage. |
| Allyl (OAll) | -CH₂-CH=CH₂ | Orthogonal to both Fmoc and acid-labile protecting groups; removed by Pd(0) catalysis. | Requires specific and sometimes costly reagents for deprotection. | Isomerization of the allyl group can occur. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of this compound Dipeptide
This protocol outlines the synthesis of H-Val-Glu-OH on a Wang resin.
Materials:
-
Fmoc-Glu(OtBu)-Wang resin
-
Fmoc-Val-OH
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Val-OH:
-
In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to check for completion. If positive, consider a second coupling.
-
Wash the resin thoroughly with DMF.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Valine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Protocol 2: HPLC Purification of this compound Dipeptide
Materials:
-
Crude this compound dipeptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the dissolved peptide.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 50% over 30 minutes).
-
Monitor the elution at 214 nm or 220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
troubleshooting Val-Glu purification by chromatography
Welcome to the technical support center for the chromatographic purification of the dipeptide Valyl-Glutamic acid (Val-Glu). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its physicochemical properties. As a small, polar dipeptide, it can be difficult to retain on reversed-phase columns. Synthesis-related impurities, such as uncoupled amino acids (Valine, Glutamic acid) or deletion sequences from solid-phase peptide synthesis (SPPS), may have similar properties, leading to co-elution.[1]
Q2: What is the isoelectric point (pI) of this compound, and why is it important?
A2: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For this compound, the pI is approximately 3.22, similar to that of glutamic acid.[2] This is a critical parameter for ion-exchange chromatography (IEC), as it determines the charge of the peptide at a given pH and dictates whether an anion or cation exchanger should be used.[3]
Q3: Which chromatography method is best for this compound purification?
A3: The choice depends on the purification goal:
-
Reversed-Phase Chromatography (RPC): Best for high-resolution purification to remove synthesis-related impurities.
-
Ion-Exchange Chromatography (IEC): Excellent for separating molecules based on charge. Given this compound's low pI, anion-exchange chromatography is highly effective at a neutral pH.
-
Size-Exclusion Chromatography (SEC): Primarily used for desalting, buffer exchange, or removing large aggregates, rather than for high-resolution separation of a small dipeptide from similar-sized impurities.[4][5]
Q4: My this compound peptide shows poor peak shape (tailing) in RP-HPLC. What can I do?
A4: Peak tailing is common for peptides in RP-HPLC. It can be caused by strong interactions with the silica (B1680970) support. To mitigate this, add an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to both the aqueous and organic mobile phases.[1] Using a lower sample load can also improve peak shape.
Physicochemical & Chromatographic Data
The following tables summarize key data for planning your this compound purification experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance |
| Molecular Weight | ~246.25 g/mol | Helps in selecting the appropriate SEC column pore size. |
| Isoelectric Point (pI) | ~3.22 | Crucial for developing IEX methods.[2] |
| Hydrophobicity | Low to Moderate | Valine is hydrophobic, but Glutamic acid is hydrophilic, resulting in a relatively polar dipeptide. |
Table 2: Recommended Starting Conditions for Chromatography
| Chromatography Type | Column Type | Mobile Phase A | Mobile Phase B | Elution Strategy |
| Reversed-Phase (RPC) | C18, 5 µm, 100-300 Å | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | Gradient |
| Anion-Exchange (AEX) | Quaternary Ammonium (B1175870) (Q) | 20 mM Tris, pH 7.5 | 20 mM Tris + 1 M NaCl, pH 7.5 | Gradient or Step |
| Size-Exclusion (SEC) | Gel Filtration (e.g., G-10, G-25) | Phosphate Buffered Saline (PBS) | N/A | Isocratic |
Troubleshooting Guides
Reversed-Phase Chromatography (RPC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Retention | Sample solvent is too strong; Mobile phase is too strong. | Dissolve the sample in Mobile Phase A or water. Reduce the initial percentage of organic solvent (e.g., acetonitrile) in your gradient. |
| Poor Resolution / Co-elution | Gradient is too steep; Sub-optimal selectivity. | Decrease the gradient slope (e.g., from 5-95% B in 10 min to 5-95% B in 30 min). Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity.[1] |
| High Backpressure | Clogged column frit or tubing; Sample precipitation. | Filter all samples and mobile phases (0.22 or 0.45 µm filter). If pressure builds during a run, the sample may be precipitating; try reducing the sample concentration. Reverse flush the column (if permitted by the manufacturer).[6] |
| Low Recovery | Peptide is precipitating on the column; Irreversible adsorption. | Improve sample solubility by dissolving in a small amount of organic solvent (like DMSO) before diluting with the aqueous phase.[1] Ensure 0.1% TFA is used to maintain peptide solubility.[1] |
Ion-Exchange Chromatography (IEC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peptide Does Not Bind (Anion-Exchange) | pH of the buffer is too low (below pI); Ionic strength of the sample is too high. | Increase the buffer pH to be at least 1-2 units above the pI of this compound (e.g., pH 7.0-8.5).[7] Desalt the sample or dilute it with the starting buffer to reduce its ionic strength.[8] |
| Peptide Binds Too Strongly | pH of the buffer is too high; Ionic strength of the elution buffer is too low. | Decrease the buffer pH (while keeping it above the pI).[8] Increase the salt concentration (e.g., NaCl) in the elution buffer.[9] |
| Poor Resolution | Gradient is too steep; Column is overloaded; Non-optimal pH. | Use a shallower salt gradient for elution.[9] Reduce the amount of sample loaded onto the column.[9] Perform a pH scout to find the optimal pH for binding and separation. |
Experimental Protocols & Workflows
General Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and solving common chromatography problems.
Caption: General workflow for troubleshooting chromatography issues.
This compound Charge State vs. pH
Understanding the charge of this compound at different pH values is fundamental for developing an ion-exchange chromatography method.
Caption: Relationship between pH, this compound charge, and IEX method selection.
Protocol: Anion-Exchange Purification of this compound
This protocol assumes the use of a quaternary ammonium (Q) strong anion-exchange resin.
-
Buffer Preparation:
-
Binding Buffer (A): 20 mM Tris-HCl, pH 7.5.
-
Elution Buffer (B): 20 mM Tris-HCl + 1 M NaCl, pH 7.5.
-
Filter both buffers through a 0.22 µm filter and degas thoroughly.
-
-
Column Equilibration:
-
Wash the column with 5-10 column volumes (CV) of high-purity water.
-
Equilibrate the column with 5-10 CV of Binding Buffer (A) until the pH and conductivity of the outlet stream match the buffer.[9]
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound sample in Binding Buffer (A). Ensure the pH is adjusted to 7.5 if necessary.
-
If the sample has high salt content, perform a buffer exchange into Binding Buffer (A) using a desalting column (SEC).
-
Load the sample onto the column at a low flow rate.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer (A) to remove any unbound impurities. Monitor the UV absorbance at 214 nm until it returns to baseline.[7]
-
-
Elution:
-
Elute the bound this compound using a linear gradient of 0-50% Elution Buffer (B) over 20 CV. This compound is expected to elute at a relatively low salt concentration.
-
Collect fractions throughout the gradient and monitor UV absorbance.
-
-
Analysis and Regeneration:
-
Analyze the collected fractions for purity using RP-HPLC or another analytical method.
-
Regenerate the column by washing with 3-5 CV of 100% Elution Buffer (B), followed by 5-10 CV of high-purity water. Store the column in a recommended solution (e.g., 20% ethanol).[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 3. purolite.com [purolite.com]
- 4. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. HPLC troubleshooting / CHROMSERVIS.EU [chromservis.eu]
- 7. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.cn]
- 8. research.fredhutch.org [research.fredhutch.org]
- 9. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Optimizing Val-Glu Coupling Efficiency in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing the Valine-Glutamic acid (Val-Glu) linkage.
Frequently Asked Questions (FAQs)
Q1: What makes the this compound coupling challenging in solid-phase peptide synthesis (SPPS)?
A1: The primary challenge in forming the this compound peptide bond is steric hindrance. Valine, a β-branched amino acid, has a bulky isopropyl side chain that can physically obstruct the approach of the activated glutamic acid residue to the N-terminus of the growing peptide chain.[1][2][3] This steric bulk can lead to slower reaction rates and incomplete coupling reactions.[1][4]
Q2: Which coupling reagents are most effective for overcoming the steric hindrance in this compound coupling?
A2: For sterically hindered couplings like this compound, potent activating agents are recommended. Onium salt-based reagents such as HATU , HCTU , and PyBOP are generally more effective than standard carbodiimides like DCC or DIC alone.[1][4][5] HATU, in particular, is renowned for its high efficiency and rapid reaction kinetics in difficult couplings.[5][6] COMU is another highly effective reagent with performance comparable to or even exceeding HATU, and it offers safety benefits.[6][7]
Q3: What are the most common side reactions during this compound synthesis and how can they be minimized?
A3: The most common side reactions include:
-
Pyroglutamate Formation: The N-terminal glutamic acid can undergo intramolecular cyclization. This is minimized by using pre-activated esters, performing the coupling at low temperatures, and ensuring the N-terminus is protected until the final deprotection step.[8]
-
Diketopiperazine (DKP) Formation: If Valine is the second amino acid on the resin, the deprotected dipeptide-resin (H-Glu-Val-resin) can cyclize, cleaving the dipeptide from the support. To avoid this, the third amino acid should be coupled immediately after deprotecting the glutamic acid residue.[8][9]
-
Racemization: The stereochemical integrity of the amino acids can be compromised during activation. Using additives like HOBt or Oxyma Pure and non-nucleophilic, hindered bases like DIPEA can suppress racemization.[1][10]
Q4: How can I monitor the efficiency of the this compound coupling reaction?
A4: The completeness of the coupling reaction can be monitored using qualitative tests on the resin-bound peptide. The Kaiser test is a common method; a negative result (yellow beads) indicates that few to no free primary amines are present, signifying a complete reaction.[4] For couplings involving N-methylated residues or proline, where the Kaiser test is not suitable, a bromophenol blue test can be used.[11] Quantitative analysis of the final cleaved peptide by HPLC and mass spectrometry is essential to confirm the presence of the desired product and identify any deletion sequences resulting from incomplete coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Presence of Val Deletion Sequence | 1. Steric Hindrance: The bulky side chains of Val and/or Glu are impeding the reaction.[2][4] 2. Inadequate Reagent Activation: The chosen coupling reagent is not potent enough.[4] 3. Peptide Aggregation: The growing peptide chain on the resin is folding or aggregating, making the N-terminal amine inaccessible.[4][12] 4. Poor Resin Swelling/Solvation: The solvent is not adequately swelling the resin, hindering reagent access. | 1. Double Couple: Perform a second coupling step with a fresh solution of activated Fmoc-Glu(OR)-OH.[4][13] 2. Increase Reaction Time: Extend the coupling time to 4-6 hours or even overnight.[4] 3. Switch to a Stronger Reagent: Use a more powerful coupling reagent like HATU, HCTU, or COMU.[4][10] 4. Elevate Temperature: Cautiously increase the reaction temperature to 35-40°C, but monitor for potential racemization.[4] 5. Improve Solvation: Switch to a better solvating solvent like NMP or add chaotropic salts (e.g., 0.5 M LiCl) to the coupling mixture to disrupt aggregation.[4] |
| Presence of a -18 Da Peak in Mass Spectrum | Pyroglutamate Formation: The N-terminal glutamic acid has cyclized, resulting in the loss of a water molecule (18 Da).[8] | 1. Minimize Exposure to Base/Acid: If Glu is the N-terminal residue, avoid prolonged exposure to basic or acidic conditions during workup.[8] 2. Use Pre-activation: Pre-activate the glutamic acid for a short period (2-5 minutes) before adding it to the resin to minimize the time the free carboxylic acid is exposed to coupling reagents.[4] |
| Loss of Dipeptide from Resin | Diketopiperazine (DKP) Formation: Occurs when Glu-Val is the N-terminal dipeptide on the resin, leading to cyclization and cleavage from the support.[8] | 1. Immediate Subsequent Coupling: Couple the third amino acid immediately after the deprotection of the Fmoc-Glu(OtBu)-Val-resin.[8] 2. Use 2-Chlorotrityl Chloride Resin: This resin's steric bulk can inhibit DKP formation, especially if Proline is also involved.[14] |
| Presence of Diastereomers in HPLC | Racemization: Loss of stereochemical integrity at the α-carbon of either Val or Glu during the activation and coupling step.[1] | 1. Use Racemization Suppressants: Incorporate additives like HOBt or Oxyma Pure into the coupling reaction.[1] 2. Control Base: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine in the minimum necessary amount.[1] 3. Lower Temperature: Perform the coupling at a lower temperature (e.g., 0°C to room temperature) to reduce the rate of racemization.[1] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Issues |
| HATU | Aminium Salt | Very High | Rapid kinetics, minimizes racemization, highly effective for hindered and N-methylated amino acids.[5][6] | Higher cost, can cause guanidinylation of the N-terminal amine if used in large excess.[5][6] |
| HCTU | Aminium Salt | High | More reactive than HBTU, cost-effective.[15] | Can cause guanidinylation.[6] |
| COMU | Aminium Salt | Very High | Efficiency comparable or superior to HATU, non-explosive, excellent solubility.[6][7] | Higher cost. |
| PyBOP | Phosphonium Salt | High | Effective for hindered couplings, does not cause guanidinylation.[4][6] | Slower than HATU/COMU. |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, base-free conditions can minimize racemization.[15] | Can form an unreactive N-acylurea byproduct; less efficient for highly hindered couplings.[2][15] |
Note: Efficiencies are generalized for sterically hindered amino acids and can be sequence-dependent. Optimization for the specific this compound linkage is recommended.
Experimental Protocols
Protocol 1: High-Efficiency HATU Coupling of Fmoc-Glu(OtBu)-OH to H-Val-Resin
This protocol outlines a robust method for coupling Fmoc-protected glutamic acid to a resin-bound peptide with an N-terminal Valine residue using HATU.
1. Resin Preparation:
-
Swell the H-Val-Resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
2. Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
3. Coupling Reaction:
-
Add the pre-activated amino acid solution to the swelled resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
4. Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), a second coupling (recoupling) may be necessary. Repeat steps 2 and 3 with fresh reagents.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next deprotection cycle.
Protocol 2: DIC/HOBt Coupling of Fmoc-Glu(OtBu)-OH to H-Val-Resin
This protocol provides a more traditional and cost-effective, though potentially slower, coupling method.
1. Resin Preparation:
-
Swell the H-Val-Resin in DMF for 30 minutes.
-
Drain the solvent.
2. Coupling Solution Preparation:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
3. Coupling Reaction:
-
Add the amino acid/HOBt solution to the resin.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
4. Monitoring and Washing:
-
Perform a Kaiser test to check for completion. If the reaction is incomplete, consider extending the reaction time or performing a second coupling.
-
Once complete, drain the coupling solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
Visualizations
Caption: A logical workflow for troubleshooting low coupling yield in this compound synthesis.
Caption: Key side reactions that can occur during the synthesis of this compound containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
Technical Support Center: Val-Glu Detection in Metabolomics Samples
Welcome to the technical support center for the detection of Valyl-Glutamic acid (Val-Glu) in metabolomics samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound in metabolomics samples?
A1: The detection of this compound presents several analytical challenges. Due to its polar nature, it can exhibit poor retention on traditional reversed-phase liquid chromatography (LC) columns. Furthermore, its quantification can be hampered by matrix effects, where other components in the biological sample interfere with the ionization of this compound in the mass spectrometer's source, leading to signal suppression or enhancement. Isomeric interference from Glu-Val is another significant challenge, as these two dipeptides have the same mass and may produce similar fragments, requiring careful chromatographic separation and mass spectrometry (MS) fragmentation analysis. The stability of the dipeptide during sample collection, storage, and preparation is also a critical consideration.
Q2: How can I improve the chromatographic retention of this compound?
A2: To improve the retention of the polar dipeptide this compound, consider the following strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds and is often the method of choice for underivatized amino acids and dipeptides.
-
Ion-Pairing Chromatography: The use of ion-pairing reagents, such as heptafluorobutyric acid (HFBA), in the mobile phase can enhance the retention of polar analytes on reversed-phase columns.
-
Derivatization: While this adds a sample preparation step, derivatizing the amino groups of this compound with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can increase its hydrophobicity, leading to better retention on reversed-phase columns.[1]
Q3: How can I minimize matrix effects for accurate this compound quantification?
A3: Matrix effects can significantly impact the accuracy and reproducibility of your results.[2][3][4][5][6] To mitigate these effects:
-
Effective Sample Preparation: Utilize robust sample preparation techniques like protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components.[7]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as ¹³C, ¹⁵N-labeled this compound, is the most effective way to compensate for matrix effects.[2][8] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the signal.
-
Matrix-Matched Calibrants: If a SIL-IS is unavailable, preparing calibration standards in a blank matrix that closely matches the study samples can help to compensate for matrix effects.
-
Chromatographic Separation: Optimize your chromatography to separate this compound from co-eluting matrix components that may cause ion suppression.
Q4: How do I differentiate this compound from its isomer, Glu-Val?
A4: Distinguishing between this compound and Glu-Val is critical for accurate identification and quantification.
-
Chromatographic Separation: Developing a robust LC method that can baseline separate the two isomers is the most reliable approach. Chiral chromatography or optimized HILIC or reversed-phase methods may be required.[9][10][11][12]
-
Mass Spectrometry Fragmentation: While the precursor ions will have the same mass-to-charge ratio (m/z), the fragmentation patterns (MS/MS spectra) of this compound and Glu-Val will differ due to the different locations of the amino acids. Specific fragment ions unique to each isomer can be used for identification and quantification. For peptides containing glutamic acid at the N-terminus (like Glu-Val), a characteristic loss of water and the formation of the glutamic acid immonium ion (m/z 102) are often observed.[13][14] In contrast, for peptides with a C-terminal glutamic acid, these fragmentation pathways are less prominent.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This is a common issue that can arise from problems with the sample, the LC system, or the mass spectrometer.
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Ensure proper sample collection and storage (-80°C is recommended for long-term storage).[15][16][17][18] Avoid repeated freeze-thaw cycles.[15] Prepare fresh samples if degradation is suspected. |
| Poor Extraction Recovery | Optimize the protein precipitation protocol. Common methods include using cold acetonitrile (B52724) or methanol (B129727). Evaluate recovery by spiking a known amount of this compound standard into a blank matrix and comparing the response to a neat standard. |
| Inefficient Ionization | Optimize MS source parameters, including electrospray voltage, gas flows, and temperatures. Ensure the mobile phase pH is appropriate for efficient protonation of this compound in positive ion mode. |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for this compound. Optimize the collision energy for each transition to maximize fragment ion intensity.[19][20][21][22][23] |
| Matrix Suppression | Infuse a constant concentration of this compound standard post-column while injecting a blank matrix extract. A dip in the signal at the expected retention time of this compound indicates ion suppression. Improve sample cleanup or use a SIL-IS.[2] |
Troubleshooting Low Signal Intensity Workflow
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Good chromatographic peak shape is essential for accurate integration and quantification.
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination/Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. |
| Secondary Interactions | Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, to reduce interactions with the stationary phase. |
| Isomeric Co-elution | If peak splitting is observed, it may be due to the partial separation of this compound and Glu-Val. Optimize the chromatographic method to achieve baseline separation. |
Issue 3: High Variability in Quantification
High variability between replicate injections or across a sample batch can invalidate your results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and processing for all samples. Automating sample preparation can improve reproducibility. |
| Variable Matrix Effects | The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement. The use of a SIL-IS is the best solution to correct for this variability.[2][8] |
| Peptide Instability in Autosampler | Peptides can degrade in the autosampler over the course of a long run.[24] Assess the stability of this compound in the autosampler by re-injecting a sample at the beginning and end of the run. If degradation is observed, shorten the run time or use a cooled autosampler. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the needle wash method in the autosampler. |
Experimental Protocols
Recommended Sample Preparation Protocol: Protein Precipitation
This protocol is a general guideline for the extraction of this compound from plasma or serum samples. Optimization may be required for different matrices.
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 50 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the stable isotope-labeled internal standard (SIL-IS) working solution (e.g., ¹³C, ¹⁵N-Val-Glu in water) to each sample, calibrator, and quality control sample, except for the blank matrix.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile or methanol to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate for analysis, avoiding disturbance of the protein pellet.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.
Sample Preparation Workflow
Recommended LC-MS/MS Parameters for this compound Analysis
The following are suggested starting parameters for developing a quantitative method for this compound. These will likely require optimization for your specific instrumentation and application.
Liquid Chromatography Parameters
| Parameter | Recommendation |
| Column | HILIC column (e.g., Amide or Silica-based) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute polar compounds. |
| Flow Rate | 0.3 - 0.5 mL/min (for standard analytical columns) |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Mass Spectrometry Parameters
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z of protonated this compound ([M+H]⁺) |
| Product Ions (Q3) | Based on predicted fragmentation (see below) |
| Collision Energy (CE) | Optimize for each transition to maximize signal intensity. |
| Source Temperature | 350 - 450 °C |
| Gas Flows (Nebulizer, Heater) | Optimize based on instrument manufacturer's recommendations. |
Predicted Fragmentation of this compound and Isomers
The fragmentation of dipeptides in MS/MS is predictable. For this compound, the protonated molecule has an m/z of 247.1. The table below lists the predicted major fragment ions for this compound and its isomer Glu-Val, which can be used to set up MRM transitions.
| Dipeptide | Precursor Ion (m/z) | Predicted Fragment Ion | Fragment Type | Predicted Fragment m/z |
| This compound | 247.1 | Immonium ion of Valine | i-ion | 72.1 |
| b-ion of Valine | b₁-ion | 100.1 | ||
| y-ion of Glutamic acid | y₁-ion | 148.1 | ||
| Glu-Val | 247.1 | Immonium ion of Glutamic acid | i-ion | 102.1 |
| b-ion of Glutamic acid | b₁-ion | 130.1 | ||
| y-ion of Valine | y₁-ion | 118.1 |
This compound Fragmentation Pathway
By following these guidelines and troubleshooting steps, researchers can develop robust and reliable methods for the detection and quantification of this compound in complex metabolomics samples.
References
- 1. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 16. bachem.com [bachem.com]
- 17. Storage & Stability – Bluetide Peptides [bluetidepeptides.com]
- 18. chempep.com [chempep.com]
- 19. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. skyline.ms [skyline.ms]
- 21. Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Peptide stability studies – Genepep [genepep.com]
Val-Glu solubility issues and how to solve them
Technical Support Center: Val-Glu Solubility
This guide provides troubleshooting protocols and answers to frequently asked questions regarding solubility issues encountered with the dipeptide Valyl-Glutamic acid (this compound).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound dipeptide not dissolving in neutral aqueous solutions like water or PBS?
A1: The solubility of this compound is influenced by the physicochemical properties of its constituent amino acids: Valine and Glutamic acid. Valine has a non-polar, hydrophobic side chain, which reduces its solubility in water.[1][2] Glutamic acid has an acidic side chain, making the dipeptide's net charge highly dependent on the solution's pH.[3][4] At its isoelectric point (pI), the pH at which the net charge is zero, the peptide's solubility is at its minimum, which can lead to precipitation or aggregation in neutral buffers.[1][5]
Q2: What is the most critical factor to consider when trying to dissolve this compound?
A2: The most critical factor is the pH of the solvent.[2][6] The solubility of peptides is lowest at their isoelectric point (pI) and increases significantly as the pH of the solution moves away from the pI.[1] Because this compound contains the acidic residue glutamic acid, adjusting the pH to be basic will ionize the carboxylic acid groups, increasing the peptide's net negative charge and enhancing its interaction with water molecules.[3][6]
Q3: I have adjusted the pH, but the peptide is still not dissolving. What is the next step?
A3: If pH adjustment is insufficient, the use of a co-solvent is recommended, especially for peptides containing hydrophobic residues like Valine.[6][7] You can attempt to dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) first, and then slowly add your aqueous buffer to the desired concentration.[8] It is crucial to completely dissolve the peptide in the organic solvent before adding the aqueous solution.[8]
Q4: Can I use physical methods like heating or sonication to improve solubility?
A4: Yes, physical methods can be helpful. Sonication can help break up solid peptide particles and enhance solubilization.[6][8] Gentle heating (e.g., under 40°C) can also increase the solubility of some peptides.[9] However, excessive heat should be avoided as it can cause peptide degradation.[2][6] Always start with a small amount of your sample to test these conditions before proceeding with the entire batch.[6]
Q5: Are there any solvents I should avoid?
A5: If your peptide sequence contained methionine or cysteine, using DMSO as a co-solvent would be discouraged as it can oxidize the side chains.[10] While this compound does not contain these residues, it is a good general practice to consider the compatibility of your solvent with the peptide's amino acid composition and your downstream experimental applications.[6][8]
Troubleshooting Guide
This table outlines common issues, their probable causes, and recommended solutions for this compound solubilization.
| Issue | Probable Cause | Recommended Solution |
| Precipitate or Suspension in Neutral Buffer | The pH of the solution is close to the peptide's isoelectric point (pI), minimizing solubility.[1] | Adjust the pH. Since this compound is an acidic peptide, add a small amount of a basic solution (e.g., 0.1M NaOH or 1% ammonium (B1175870) hydroxide) dropwise to increase the pH and enhance solubility.[6][10] |
| Insolubility After pH Adjustment | Strong hydrophobic interactions from the Valine residue are promoting aggregation.[1][2] | Use an organic co-solvent. Dissolve the peptide in a minimal volume of DMSO or ethanol, then carefully dilute with your aqueous buffer to the final concentration.[7][8] |
| Solution Gels or Remains Cloudy | The peptide is not fully dissolved and may be suspended as fine particles or aggregates.[8] | Use sonication. Placing the sample in an ultrasonic bath for a few minutes can help break apart aggregates and facilitate dissolution.[6] |
| Sample is Insoluble in All Tested Solvents | The peptide has formed a very stable crystal structure or has aggregated significantly. | As a last resort, denaturing agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) can be used, but these are harsh conditions and may not be compatible with your experiment.[9] |
Key Component Properties & Solubility
The solubility of this compound is a composite of the properties of its amino acids and terminal groups.
| Component | Property | Impact on this compound Solubility |
| L-Valine | Non-polar, hydrophobic side chain | Tends to decrease solubility in aqueous solutions.[2] |
| L-Glutamic Acid | Acidic, polar side chain (Side chain pKa ≈ 4.1)[4] | Increases solubility, especially at pH values above its pKa. Makes the overall solubility highly pH-dependent.[3][11] |
| N-terminus (α-amino) | Basic (pKa ≈ 9.5) | Contributes a positive charge at acidic pH.[4] |
| C-terminus (α-carboxyl) | Acidic (pKa ≈ 2.1) | Contributes a negative charge at pH values above its pKa.[4] |
Experimental Protocols & Methodologies
Protocol 1: Solubilization by pH Adjustment
This protocol is the recommended first step for dissolving this compound.
-
Weigh a small, test amount of the lyophilized this compound powder.
-
Add the desired aqueous solvent (e.g., deionized water, PBS) to achieve the target concentration.
-
Vortex the solution for 30 seconds. If the peptide does not dissolve, proceed to the next step.
-
While vortexing, add a small amount (e.g., 1-10 µL) of a dilute basic solution, such as 1% (v/v) aqueous ammonia (B1221849) or 0.1 M NaOH.[7]
-
Continue to add the basic solution dropwise, vortexing between additions, until the peptide dissolves.
-
Once dissolved, the solution can be used, or the pH can be carefully adjusted back towards neutral if required by the experiment, though be aware that the peptide may precipitate again if you get too close to the pI.
-
Always centrifuge the final solution to pellet any undissolved residue before use.[6]
Protocol 2: Solubilization Using an Organic Co-Solvent
Use this method for highly hydrophobic peptides or when pH adjustment is not sufficient.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to the lyophilized this compound powder.[6] The goal is to just cover the powder.
-
Vortex or sonicate until the peptide is completely dissolved. Ensure no solid particles are visible.[8]
-
Slowly add your desired aqueous buffer to the dissolved peptide solution, vortexing as you add. Add the buffer in stepwise increments.[6]
-
If the peptide begins to precipitate, stop adding the aqueous buffer. You may need to use a higher concentration of the organic co-solvent in your final solution.
-
Note: For cellular assays, the final concentration of DMSO should generally be kept below 1% (v/v) to avoid toxicity.[6]
Visual Guides
Troubleshooting Workflow for this compound Solubility
A step-by-step workflow for troubleshooting this compound solubility issues.
Effect of pH on this compound Net Charge and Solubility
Relationship between solution pH, this compound's net charge, and its solubility.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. reta-peptide.com [reta-peptide.com]
- 3. ck12.org [ck12.org]
- 4. Glutamic acid - Wikipedia [en.wikipedia.org]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. jpt.com [jpt.com]
- 7. biobasic.com [biobasic.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. News - How to increase the solubility of peptides? [gtpeptide.com]
- 11. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Based Val-Glu Peptide Synthesis
Welcome to the technical support center for the synthesis of peptides containing the Valine-Glutamic acid (Val-Glu) sequence using Fmoc-based solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to anticipate when synthesizing a peptide with a this compound sequence using Fmoc chemistry?
A1: The main side reactions include diketopiperazine (DKP) formation at the dipeptide stage, pyroglutamate (B8496135) formation if glutamic acid is at the N-terminus, and glutarimide (B196013) formation, which is a cyclization reaction involving the glutamic acid side chain. Additionally, due to the steric hindrance of the valine residue, incomplete coupling can be a concern.[1][2]
Q2: What is diketopiperazine (DKP) formation and why is it a concern for this compound synthesis?
A2: Diketopiperazine formation is an intramolecular cyclization of the dipeptidyl-resin, which results in the cleavage of the dipeptide from the resin as a cyclic compound. This side reaction leads to a significant loss of the desired peptide. The formation of DKP is particularly favored after the deprotection of the second amino acid (Valine in this case), where the free N-terminal amine can attack the ester linkage to the resin.[1][3]
Q3: How does pyroglutamate formation occur and when is it most likely to be a problem?
A3: Pyroglutamate formation is the intramolecular cyclization of an N-terminal glutamic acid residue, leading to the formation of a five-membered lactam ring and the loss of a water molecule (-18 Da).[1][4] This can occur spontaneously, especially under acidic or basic conditions used during cleavage or purification.[1][4] It is a significant issue only when Glutamic acid is the N-terminal residue of the peptide.
Q4: Is glutarimide formation the same as aspartimide formation?
A4: Glutarimide formation is analogous to the more commonly discussed aspartimide formation but involves a glutamic acid residue instead of aspartic acid. It is the cyclization of the glutamic acid side-chain carboxyl group with the backbone amide nitrogen of the following amino acid. This forms a six-membered ring. While structurally similar, glutarimide formation is generally less frequent than aspartimide formation.[5][6] The reaction is sequence-dependent and can be promoted by the basic conditions used for Fmoc deprotection.[5][6]
Q5: Can the steric hindrance of Valine cause issues during coupling?
A5: Yes, the bulky isopropyl side chain of valine can sterically hinder the approach of the activated carboxyl group of the incoming amino acid, potentially leading to incomplete coupling reactions. This can result in deletion sequences (peptides missing an amino acid). Careful selection of coupling reagents and reaction conditions is crucial to overcome this challenge.[2][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of peptides containing the this compound motif.
| Observed Problem | Potential Cause | Recommended Solutions & Preventative Measures |
| Low final peptide yield, with mass spectrometry showing a significant peak corresponding to the cyclic dipeptide. | Diketopiperazine (DKP) Formation | 1. Resin Selection: Utilize a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulkiness of the trityl linker physically suppresses the intramolecular cyclization.[1][8] 2. Immediate Coupling: After the Fmoc deprotection of the valine residue, proceed immediately with the coupling of the Fmoc-Glu(OtBu)-OH. Do not leave the deprotected dipeptidyl-resin for extended periods.[1] 3. Optimized Deprotection: Consider using a milder base for Fmoc removal, such as 2% DBU/5% piperazine (B1678402) in NMP, which has been shown to reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF.[1][9] |
| Mass spectrometry of the final product shows a peak with a mass loss of 18 Da from the expected mass, especially when Glu is the N-terminal residue. | Pyroglutamate Formation | 1. pH Control: During purification and handling, maintain a neutral pH as both acidic and basic conditions can catalyze this reaction.[1][10] 2. Coupling Conditions: When coupling the final amino acid to an N-terminal Glu, use coupling reagents that minimize the activation time of the carboxylic acid to reduce the risk of cyclization. |
| HPLC analysis shows multiple, difficult-to-separate peaks close to the main product peak. Mass spectrometry may indicate isomerization or rearrangement. | Glutarimide Formation | 1. Steric Hindrance: If possible, introduce a sterically bulky amino acid adjacent to the glutamic acid residue to disfavor the cyclization.[5][6] 2. Mild Deprotection: Employ milder Fmoc deprotection conditions, such as lower concentrations of piperidine or alternative bases, to reduce the propensity for this base-catalyzed side reaction.[11] |
| HPLC and Mass Spectrometry reveal the presence of deletion sequences, specifically missing the glutamic acid residue. | Incomplete Coupling due to Valine's Steric Hindrance | 1. High-Efficiency Coupling Reagents: Use highly efficient aminium/uronium-based coupling reagents like HATU, HBTU, or COMU, which are known to be effective for sterically hindered amino acids.[1][7] 2. Extended Coupling Time: Increase the coupling reaction time to ensure the reaction goes to completion. 3. Double Coupling: Perform a second coupling step to ensure all free amines have reacted. |
Quantitative Data Summary
While specific quantitative data for the this compound linkage is not extensively available, the following tables provide a general overview of the performance of different reagents and conditions in mitigating common side reactions.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Highly efficient for hindered couplings.[7][12] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A reliable and cost-effective choice.[12] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | High reactivity and a good safety profile.[1] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic, economical option. HOBt is crucial to suppress racemization.[7] |
Table 2: Influence of Resin Type on Diketopiperazine (DKP) Formation
| Resin Type | Linker Type | DKP Formation Propensity | Rationale |
| Wang Resin | Benzyl alcohol | High | The linear linker allows for flexibility that can facilitate intramolecular cyclization.[8] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Low | The bulky trityl group provides significant steric hindrance, which impedes the back-side attack required for DKP formation.[1][8] |
Experimental Protocols
Protocol: Solid-Phase Synthesis of H-Glu-Val-OH using Fmoc/tBu Strategy
This protocol outlines the manual synthesis of the dipeptide H-Glu-Val-OH on 2-chlorotrityl chloride resin to minimize diketopiperazine formation.
1. Resin Preparation and First Amino Acid Loading (Fmoc-Val-OH):
-
Swell 1 g of 2-chlorotrityl chloride resin (1.0 mmol/g substitution) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve Fmoc-Val-OH (1.5 mmol) in DCM. Add diisopropylethylamine (DIPEA) (3.0 mmol).
-
Add the amino acid solution to the resin and shake for 2 hours.
-
To cap any remaining active sites on the resin, add a small amount of methanol (B129727) and shake for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Determine the loading of the first amino acid using UV-Vis spectrophotometry of the piperidine-dibenzofulvene adduct after a small-scale Fmoc deprotection.
2. Dipeptide Elongation (Coupling of Fmoc-Glu(OtBu)-OH):
-
Swell the Fmoc-Val-2-CTC resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x).
-
Coupling: In a separate flask, dissolve Fmoc-Glu(OtBu)-OH (3 mmol), HATU (2.9 mmol), and DIPEA (6 mmol) in DMF. Pre-activate for 2 minutes.
-
Add the activated Fmoc-Glu(OtBu)-OH solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a final Fmoc deprotection with 20% piperidine in DMF (2 x 10 minutes).
-
Wash with DMF (5x) and DCM (5x).
-
Dry the peptidyl-resin under vacuum.
3. Cleavage and Deprotection:
-
Treat the dried peptidyl-resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide.
4. Analysis:
-
Analyze the crude peptide by reverse-phase HPLC to assess purity.
-
Confirm the identity of the product by mass spectrometry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc SPPS Linkers [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
Technical Support Center: Val-Glu Peptide Sequence Confirmation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for confirming the sequence of a synthesized Valine-Glutamic acid (Val-Glu) dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for confirming the sequence of my synthesized this compound peptide?
A1: The two most common and reliable methods for peptide sequence confirmation are Edman degradation and Tandem Mass Spectrometry (MS/MS). Edman degradation provides direct sequencing from the N-terminus, while mass spectrometry determines the sequence based on the mass-to-charge ratio of the peptide and its fragments.[1][2][3] For a simple dipeptide like this compound, both methods are highly effective.
Q2: Which method is better for my this compound dipeptide, Edman Degradation or Mass Spectrometry?
A2: The choice depends on your specific needs. Edman degradation offers unambiguous, residue-by-residue sequencing from the N-terminus, making it a gold standard for confirming the N-terminal residue.[2][4] Mass spectrometry is a high-throughput and highly sensitive technique that provides the sequence of the entire peptide.[5] For a dipeptide, MS/MS is often faster and requires less sample. A combination of both methods can provide the most comprehensive characterization.[5]
Q3: What is the expected molecular weight of a this compound dipeptide?
A3: The average molecular weight of a this compound dipeptide is approximately 246.26 g/mol .[6] The monoisotopic mass is approximately 246.12157 Da.[6] The protonated molecule ([M+H]⁺) would have a mass-to-charge ratio (m/z) of approximately 247.12885 in a mass spectrometer.
Q4: What are some common impurities I might encounter in my synthesized this compound peptide?
A4: Common impurities in solid-phase peptide synthesis (SPPS) include deletion sequences (e.g., just Val or Glu), insertion sequences (if an extra amino acid is accidentally coupled), and peptides with incomplete deprotection of side chains.[7][8] For peptides containing glutamic acid, a known side reaction is the formation of a pyroglutamate (B8496135) at the N-terminus.[8][9]
Troubleshooting Guides
Mass Spectrometry (MS/MS) Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor or No Signal | Low sample concentration. | Concentrate your sample. For MS, picomole to femtomole amounts are typically sufficient.[2] |
| Ion suppression from contaminants (e.g., salts, detergents). | Desalt your sample using a suitable method like C18 ZipTips. | |
| Incorrect instrument settings (e.g., ionization source parameters). | Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature.[10] | |
| No Fragmentation or Poor Fragmentation | Insufficient collision energy. | Increase the collision energy in your MS/MS method. |
| Precursor ion is singly charged. | Singly charged ions can be more difficult to fragment. Ensure your ionization method promotes the formation of multiply charged ions if possible. | |
| Ambiguous Sequence Interpretation | Presence of isobaric or isomeric amino acids. | For this compound, this is not an issue as Valine and Glutamic acid have distinct masses. However, be aware of this for other peptides. |
| Complex spectrum with many unassigned peaks. | This could be due to impurities. Purify your sample using HPLC. |
Edman Degradation Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No PTH-amino acid detected in the first cycle | N-terminus of the peptide is blocked. | A common issue with N-terminal Glutamic acid is the formation of pyroglutamic acid, which blocks the N-terminus.[2][5] This would prevent the Edman reaction from proceeding. |
| Insufficient sample amount. | Ensure you have an adequate amount of peptide (typically in the low picomole range).[2] | |
| Low signal of PTH-amino acid | Incomplete coupling or cleavage reactions. | Optimize reaction times and reagent concentrations in your Edman sequencer protocol. |
| Sample washout. | Ensure the sample is properly applied to the support membrane. | |
| Overlapping peaks in HPLC analysis | Poor chromatographic separation. | Optimize the HPLC gradient to improve the resolution of PTH-amino acids. |
Comparison of Sequencing Methods for this compound
| Feature | Edman Degradation | Tandem Mass Spectrometry (MS/MS) |
| Principle | Sequential chemical cleavage of N-terminal amino acids.[2][11] | Fragmentation of the peptide and analysis of fragment ion masses. |
| Sample Amount | 10-100 picomoles[2] | 1-5 picomoles[12] |
| Analysis Time | ~1 hour per amino acid[3] | Minutes per sample |
| Throughput | Low | High |
| N-terminal blockage | Will fail if N-terminus is blocked[2][5] | Can still provide sequence information |
| Data Interpretation | Direct identification of PTH-amino acid by HPLC | Requires interpretation of fragment spectra (b and y ions) |
Experimental Protocols
Protocol 1: Tandem Mass Spectrometry (MS/MS) of this compound
-
Sample Preparation:
-
Dissolve the synthesized this compound peptide in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a concentration of approximately 10 pmol/µL. Formic acid helps in the protonation of the peptide.
-
-
Mass Spectrometry Analysis:
-
Inject the sample into an electrospray ionization (ESI) tandem mass spectrometer.
-
Perform a full MS scan to identify the protonated molecular ion ([M+H]⁺) of this compound at an m/z of approximately 247.13.
-
Select the m/z 247.13 ion for collision-induced dissociation (CID).
-
-
Data Interpretation:
-
Analyze the resulting MS/MS spectrum for the presence of b and y fragment ions.
-
Expected Fragments for this compound:
-
b-ions (charge retained on the N-terminus):
-
b₁: Corresponds to the Val residue. Expected m/z = (Mass of Val) + 1 = 99.07 + 1 = 100.07.
-
-
y-ions (charge retained on the C-terminus):
-
y₁: Corresponds to the Glu residue. Expected m/z = (Mass of Glu) + 19 (for -OH and H⁺) = 129.04 + 19 = 148.04.
-
-
-
The presence of these fragments confirms the sequence as this compound.
-
Protocol 2: Edman Degradation of this compound
This protocol is adapted for a dipeptide and would involve two cycles.
-
Sample Preparation:
-
Dissolve the purified this compound peptide in an appropriate solvent and apply it to the sequencer's support membrane.
-
-
Cycle 1: Identification of the N-terminal Amino Acid
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal valine.[11][13]
-
Cleavage: The PTC-derivatized valine is cleaved from the peptide using trifluoroacetic acid (TFA).[13]
-
Conversion and Identification: The cleaved residue is converted to a more stable phenylthiohydantoin (PTH)-valine, which is then identified by HPLC by comparing its retention time to a standard.
-
-
Cycle 2: Identification of the C-terminal Amino Acid
-
The remaining glutamic acid residue (now the N-terminal residue) undergoes the same coupling, cleavage, and conversion steps.
-
The resulting PTH-glutamic acid is identified by HPLC.
-
-
Sequence Determination:
-
The sequence is determined by the order of the identified PTH-amino acids from each cycle.
-
Visualizations
Experimental Workflow for Peptide Sequence Confirmation
Caption: Workflow for confirming the sequence of a synthesized this compound peptide.
Fragmentation of this compound in Tandem Mass Spectrometry
Caption: Fragmentation of this compound into b and y ions in MS/MS.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. novor.cloud [novor.cloud]
- 4. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. This compound | C10H18N2O5 | CID 7009623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glu-Val-Arg | C16H30N6O6 | CID 25217364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. De Novo Peptide Identification via Tandem Mass Spectrometry and Integer Linear Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of human GLP-1 (7–36) by chemoselective α-ketoacid–hydroxylamine peptide ligation of unprotected fragments - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 12. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Val-Glu Detection
Welcome to the technical support center for the analysis of the dipeptide Valyl-Glutamic acid (Val-Glu) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated mass ([M+H]⁺) of this compound?
A1: The molecular formula for this compound is C₁₀H₁₈N₂O₅. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 247.13 m/z.[1] It is crucial to perform regular mass calibration of your instrument to ensure accurate mass determination.[2]
Q2: What are the most common adducts observed for peptides like this compound in ESI-MS?
A2: In positive ion electrospray ionization (ESI), besides the protonated molecule [M+H]⁺, it is common to observe sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. These can arise from glassware, solvents, or the biological matrix itself. To minimize these, consider using plastic vials and high-purity LC-MS grade solvents.[3]
Q3: Why am I observing a low or no signal for my this compound sample?
A3: Low signal intensity for small, hydrophilic peptides like this compound can be due to several factors:
-
Poor Ionization Efficiency: this compound may not ionize efficiently under standard ESI conditions. Optimization of source parameters is crucial.
-
Ion Suppression: Components in your sample matrix can co-elute with this compound and compete for ionization, reducing its signal. Effective sample cleanup is essential to mitigate this.[4][5]
-
Suboptimal Fragmentation: If you are using tandem mass spectrometry (MS/MS), incorrect collision energy will lead to poor fragmentation and low product ion signals.
-
Sample Preparation Issues: The peptide may be lost during sample preparation steps like protein precipitation or solid-phase extraction (SPE). Ensure your protocol is optimized for small, polar analytes.
Q4: How can I improve the signal intensity of this compound?
A4: To enhance the signal of this compound, consider the following:
-
Optimize ESI Source Parameters: Systematically adjust the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.[6]
-
Mobile Phase Modification: Using a mobile phase with a low concentration of formic acid (e.g., 0.1%) can improve protonation in positive ion mode. Avoid trifluoroacetic acid (TFA) if possible, as it is known to cause ion suppression.[6]
-
Sample Cleanup: Employ a robust sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be very effective.
-
Derivatization: While this adds a step to your workflow, derivatization of the peptide can improve its chromatographic retention and ionization efficiency. For instance, AccQ-Tag™ derivatization has been used for the analysis of a panel of dipeptides.[7][8]
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
This is a common issue that can be systematically addressed by examining different stages of the analytical process.
| Potential Cause | Troubleshooting Step |
| Sample Preparation | 1. Verify Sample Concentration: Ensure the concentration of this compound in your sample is within the detection limits of your instrument.[2] 2. Review Extraction Protocol: If using SPE, ensure the cartridge type and elution solvents are appropriate for a polar dipeptide. Losses can occur during sample loading, washing, or elution. 3. Assess Protein Precipitation: If using protein precipitation with acetonitrile (B52724), ensure the final solvent composition does not cause the peptide to precipitate along with the proteins. |
| LC System | 1. Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can lead to pressure fluctuations and poor chromatography. 2. Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.[6] 3. Mobile Phase Preparation: Prepare fresh mobile phases and ensure accurate composition. Inconsistent mobile phase can lead to retention time shifts and signal variability.[6] |
| Mass Spectrometer | 1. Confirm Instrument Tune: Run a standard tuning solution to ensure the mass spectrometer is performing within specifications. 2. Optimize Source Conditions: Infuse a standard solution of this compound and optimize key ESI parameters (see Experimental Protocols section). 3. Check for Ion Suppression: Perform a post-column infusion experiment with a this compound standard while injecting a blank matrix sample to identify regions of ion suppression.[5] |
Issue 2: Inconsistent or Irreproducible Results
Variability in your results can undermine the reliability of your data. Here are some common causes and solutions.
| Potential Cause | Troubleshooting Step |
| Sample Handling | 1. Inconsistent Sample Preparation: Ensure that each sample is treated identically throughout the preparation process. Use of an internal standard is highly recommended to account for variability. 2. Sample Stability: Assess the stability of this compound in your sample matrix and storage conditions. Peptides can degrade over time. |
| Chromatography | 1. Retention Time Fluctuation: This can be caused by changes in mobile phase composition, temperature, or pump performance. Use a column oven for stable temperature control and regularly check your LC pump's performance.[6] 2. Carryover: If you see peaks from a previous injection in your blank, optimize your needle and column wash steps. |
| Mass Spectrometer | 1. Source Contamination: A dirty ion source can lead to fluctuating signal intensity. Regularly clean the ion source components as per the manufacturer's recommendations. 2. Detector Performance: If the detector is aging, you may observe a gradual decrease in signal intensity over time. Monitor the detector voltage and performance during routine maintenance. |
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Plasma
This protocol provides a general workflow for the extraction of dipeptides from plasma using protein precipitation followed by solid-phase extraction (SPE).
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove salts and other interferences.
-
Elution: Elute the this compound dipeptide with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in an appropriate volume of the initial mobile phase (e.g., 100 µL of 98:2 water:acetonitrile with 0.1% formic acid).
-
Protocol 2: Optimization of MS Parameters for this compound Detection
This protocol describes a general procedure for optimizing key MS parameters using direct infusion of a this compound standard.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Optimize Source Parameters:
-
Capillary Voltage: While monitoring the [M+H]⁺ ion (m/z 247.13), adjust the capillary voltage to maximize the signal intensity. Start with a typical value (e.g., 3.5 kV) and adjust in small increments.
-
Gas Flows and Temperature: Optimize the nebulizer gas flow and drying gas flow and temperature to achieve a stable and intense signal.
-
Cone Voltage (or equivalent): This parameter affects in-source fragmentation. Ramp the cone voltage (e.g., from 10 to 60 V) and monitor the intensity of the precursor ion. Select a voltage that maximizes the precursor ion signal without significant fragmentation.
-
-
Optimize MS/MS Parameters (for MRM):
-
Precursor Ion Selection: Select the [M+H]⁺ ion (m/z 247.13) in the first quadrupole (Q1).
-
Collision Energy (CE): Ramp the collision energy (e.g., from 5 to 40 eV) and monitor the intensity of the product ions in the third quadrupole (Q3). The major fragmentation of dipeptides containing glutamic acid often involves the cleavage of the peptide bond, leading to a₁ and y₁ ions.[9] For this compound, expected product ions would be related to the Valine immonium ion and the glutamic acid residue.
-
Select Product Ions: Choose 2-3 of the most intense and specific product ions for your MRM transitions.
-
Quantitative Data Summary
The following table provides typical starting parameters for the analysis of derivatized this compound using a UPLC-MS/MS system. These parameters are based on a method developed for the analysis of 36 dipeptides and should be optimized for your specific instrument and application.[7][8]
| Parameter | Value |
| Precursor Ion (Q1) | m/z of derivatized this compound [M+H]⁺ |
| Product Ion (Q3) | m/z 171.1 (from AccQ-Tag™) |
| Declustering Potential (DP) | Optimized via manual tuning |
| Collision Energy (CE) | Optimized via manual tuning |
| Cell Exit Potential (CXP) | Optimized via manual tuning |
Note: The specific m/z of the derivatized precursor ion will depend on the derivatizing agent used. For underivatized this compound, the precursor ion is m/z 247.13.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for signal loss.
References
- 1. This compound | C10H18N2O5 | CID 7009623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. newomics.com [newomics.com]
- 4. youtube.com [youtube.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding racemization during Val-Glu synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on avoiding racemization during the synthesis of the dipeptide Valine-Glutamic Acid (Val-Glu).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in this compound synthesis?
A1: Racemization is the process where a pure enantiomer (like L-Valine) converts into an equal mixture of both its enantiomers (L- and D-Valine).[1] In peptide synthesis, this leads to the formation of diastereomeric impurities (e.g., D-Val-L-Glu alongside the desired L-Val-L-Glu). These impurities can be very difficult to separate from the final product and may significantly alter the peptide's biological activity, therapeutic effectiveness, and safety profile.[2][3][4]
Q2: What is the primary chemical mechanism that causes racemization during peptide coupling?
A2: The most common mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3][5] This happens when the carboxylic acid of the N-protected amino acid (e.g., Boc-L-Valine) is activated by a coupling reagent. The α-proton of this oxazolone (B7731731) is acidic and can be easily removed by a base. The resulting planar intermediate can then be re-protonated from either side, leading to a loss of the original stereochemistry.[3][5] A secondary mechanism is the direct abstraction of the α-proton by a strong base.[2]
Q3: Are certain amino acids more prone to racemization? Why is Valine a concern?
A3: Yes, some amino acids are more susceptible to racemization than others, with Histidine and Cysteine being particularly notorious.[5][6][7] While not the most susceptible, Valine presents a risk due to the steric hindrance from its bulky isopropyl side chain.[4] This bulkiness can slow down the desired coupling reaction, which provides more time for the activated intermediate to racemize via the oxazolone pathway.[4]
Q4: How do additives like HOBt, HOAt, and Oxyma work to prevent racemization?
A4: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known as racemization suppressants.[6] When used with a coupling reagent (especially carbodiimides like DIC), they rapidly convert the highly reactive, racemization-prone intermediate into an active ester. This active ester is more stable and less likely to form an oxazolone, allowing it to react cleanly with the amine component to form the desired peptide bond with minimal loss of chirality.[6][7][8]
Q5: Which type of N-terminal protecting group is best for minimizing racemization?
A5: Urethane-based protecting groups, such as tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc), are highly effective at suppressing racemization.[9][10] They are specifically designed to decrease the rate of oxazolone formation.[9] In contrast, acyl-type protecting groups like Trifluoroacetyl (Tfa) are more prone to racemization and are less commonly used when chiral purity is paramount.[10]
Troubleshooting Guide
Problem: Analysis of the final this compound peptide shows a significant percentage of the D-Val diastereomer.
This common issue can often be traced back to the coupling conditions. The following workflow and table can help diagnose and solve the problem.
Caption: Troubleshooting workflow for identifying and resolving causes of racemization during peptide synthesis.
Data Summary: Comparison of Coupling Strategies
The following table summarizes common coupling strategies for this compound synthesis and their relative risk of inducing racemization.
| Coupling Reagent | Additive | Base | Racemization Risk | Key Considerations |
| DIC (Diisopropylcarbodiimide) | None | DIEA | High | Not recommended. Carbodiimides without additives are highly prone to causing racemization.[5] |
| DIC (Diisopropylcarbodiimide) | Oxyma or HOBt | NMM | Low | A reliable and cost-effective method. The additive is essential for suppressing racemization.[11][12] |
| HBTU / HATU | HOBt / HOAt (internal) | DIEA | Moderate | Efficient reagents, but the combination of a strong base (DIEA) and pre-activation can increase racemization.[3][4] |
| HATU | HOAt (internal) | NMM or Collidine | Very Low | Highly recommended for sterically hindered couplings like those involving Valine. The weaker base minimizes racemization.[4][13] |
| PyBOP | None | NMM | Low | A good phosphonium-based alternative known for low racemization levels.[4] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol details a standard method for coupling Boc-L-Val-OH to H-L-Glu(OtBu)-OMe with minimal racemization.
-
Preparation: In a round-bottom flask, dissolve H-L-Glu(OtBu)-OMe·HCl (1.0 equivalent) and Boc-L-Val-OH (1.05 equivalents) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Neutralization: Cool the mixture to 0°C in an ice bath. Add N-methylmorpholine (NMM) (1.0 equivalent) dropwise to neutralize the hydrochloride salt. Stir for 10 minutes.
-
Activation: Add Oxyma (1.1 equivalents) to the reaction mixture.
-
Coupling: Slowly add a solution of Diisopropylcarbodiimide (DIC) (1.1 equivalents) in DCM/DMF to the cooled mixture.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.
-
Wash the filtrate sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash chromatography on silica (B1680970) gel.
-
Analysis: Confirm the enantiomeric purity using Chiral HPLC analysis (see Protocol 3).
Protocol 2: High-Efficiency Coupling using HATU/NMM
This protocol is ideal for overcoming the steric hindrance of Valine while maintaining high chiral purity.
-
Preparation: Dissolve Boc-L-Val-OH (1.1 equivalents), HATU (1.05 equivalents), and the glutamate (B1630785) ester free amine (H-L-Glu(OtBu)-OMe, 1.0 equivalent) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add N-methylmorpholine (NMM) (2.0 equivalents) to the mixture. Note: Avoid pre-activating the acid with HATU and base before adding the amine component to prevent racemization.[3]
-
Reaction: Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up & Purification: Follow steps 6 and 7 from Protocol 1.
-
Analysis: Confirm the enantiomeric purity using Chiral HPLC analysis (see Protocol 3).
Protocol 3: Chiral HPLC Analysis for Diastereomer Detection
This method is used to quantify the amount of D-Val-L-Glu diastereomer formed.
-
Sample Preparation: Prepare a standard of the desired L-Val-L-Glu peptide. If possible, synthesize a standard of the D-Val-L-Glu diastereomer. Dissolve a small amount of the purified product from your synthesis in the mobile phase.
-
Column: Use a suitable chiral HPLC column (e.g., Chiralpak series).
-
Mobile Phase: A typical mobile phase is a mixture of hexane (B92381) and isopropanol, but this should be optimized based on the specific column and peptide.
-
Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector. The two diastereomers should have different retention times, allowing for their separation and quantification.
-
Calculation: Calculate the percentage of the undesired D-Val diastereomer by integrating the peak areas. The goal is to have this value be as low as possible (<1%).
References
- 1. Racemization in peptide synthesis | PPTX [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability of Val-Glu Linkers in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Valine-Glutamic Acid (Val-Glu) and related peptide linkers in plasma.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of this compound linker stability.
Issue 1: High Levels of Premature Payload Release Detected in Mouse Plasma
-
Potential Cause: While this compound linkers are designed for enhanced stability, some residual susceptibility to plasma enzymes, particularly mouse carboxylesterase Ces1c, might lead to premature cleavage.[1][2][3][4] The Val-Cit dipeptide linker is notably unstable in mouse plasma due to this enzyme.[1][3][5] The addition of a glutamic acid residue to form a Glu-Val-Cit (EVCit) tripeptide dramatically improves stability.[1][3]
-
Troubleshooting Steps:
-
Confirm Cleavage In Vitro: Perform an in vitro plasma stability assay to verify the extent of cleavage in mouse plasma compared to human or cynomolgus monkey plasma.[1][4]
-
Optimize Linker Design: If significant cleavage is observed, consider linker modifications. The addition of a hydrophilic glutamic acid at the P3 position (Glu-Val-Cit) has been shown to significantly increase resistance to Ces1c-mediated cleavage.[4]
-
Evaluate Conjugation Site: The site of linker conjugation on the antibody can influence its stability.[4][6] More solvent-exposed linkers are more susceptible to enzymatic degradation.[4] Site-specific conjugation to a less exposed site may enhance stability.[4]
-
Adjust Spacer Length: A longer spacer, while potentially beneficial for payload activity, can increase the linker's exposure to plasma enzymes.[3][4] Evaluate if a shorter spacer can be utilized without compromising efficacy.[4]
-
Issue 2: Inconsistent Results in Mouse Efficacy Studies
-
Potential Cause: Variability in the rate of premature payload release can arise from differences in Ces1c activity between individual mice or across different mouse strains.[4]
-
Troubleshooting Steps:
-
Baseline Stability Assessment: Before initiating in vivo studies, thoroughly characterize the stability of the antibody-drug conjugate (ADC) in pooled mouse plasma in vitro.[4]
-
Pharmacokinetic (PK) Study: Conduct a PK study in mice to measure the concentrations of both the total antibody and the intact, conjugated ADC over time. A faster clearance of the conjugated ADC compared to the total antibody indicates in vivo instability.[4]
-
Adopt a More Stable Linker: To minimize variability, switch to a more robust linker design, such as the Glu-Val-Cit linker, which offers greater stability in mouse plasma.[4]
-
Issue 3: Rapid ADC Degradation in the In Vitro Plasma Stability Assay
-
Potential Cause: The experimental conditions might be causing artificial degradation, or the linker may be inherently unstable in the chosen plasma matrix.[4]
-
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure physiological conditions are maintained throughout the assay, with the pH at 7.4 and the temperature at 37°C.[4]
-
Include Control Groups: Run a parallel control experiment incubating the ADC in a buffer solution (e.g., PBS) to distinguish between plasma-mediated degradation and inherent instability of the conjugate.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound linker instability in mouse plasma?
The instability of similar peptide linkers, such as Val-Cit, in mouse plasma is primarily due to the enzymatic activity of carboxylesterase 1c (Ces1c).[1][3][7] This enzyme can hydrolyze the amide bond within the linker, leading to premature release of the cytotoxic payload.[4] this compound linkers are designed to mitigate this effect, showing enhanced stability compared to Val-Cit.[1]
Q2: Why is linker instability in mouse plasma a critical issue for preclinical ADC development?
Most initial safety and efficacy evaluations of ADCs are performed in mouse models.[1][3] Premature payload release in the bloodstream can lead to off-target toxicity, a reduced therapeutic window, and inaccurate estimations of the ADC's efficacy.[4] This could result in promising ADC candidates being prematurely discontinued (B1498344) during early-stage development.[4]
Q3: How does the this compound linker compare to the Val-Cit linker in terms of plasma stability?
The addition of a glutamic acid residue to the Val-Cit linker, creating a Glu-Val-Cit (EVCit) tripeptide, significantly enhances its stability in mouse plasma.[1][3] Studies have shown that a Val-Cit ADC can have a half-life of around 2 days in mouse models, which is dramatically improved to approximately 12 days with the EVCit linker.[3] This increased stability is attributed to the hydrophilic nature of the glutamic acid residue, which offers resistance to Ces1c-mediated cleavage without affecting the desired cleavage by intracellular cathepsins within tumor cells.[4]
Q4: Can the conjugation site on the antibody influence this compound linker stability?
Yes, the location of the linker-drug on the antibody has a significant impact on stability.[4][6] Linkers attached to more solvent-exposed regions of the antibody are more vulnerable to cleavage by plasma proteases.[4] Using site-specific conjugation technologies to attach the linker to less exposed areas can improve the overall stability of the ADC in circulation.[4]
Q5: Does the length of the spacer in the linker design affect its stability in plasma?
Indeed, the spacer length can influence stability. While longer spacers may be necessary for the optimal function of certain payloads, they can also increase the exposure of the cleavable peptide sequence to plasma enzymes like Ces1c, making it more prone to premature cleavage.[3][4] Therefore, optimizing the spacer length is a crucial aspect of linker design to strike a balance between payload efficacy and plasma stability.[4]
Data Presentation
Table 1: Comparative Stability of Peptide Linkers in Mouse Plasma
| Linker Type | Key Enzyme for Cleavage (Plasma) | Relative Stability in Mouse Plasma | Half-life in Mouse Model | Reference(s) |
| Val-Cit | Carboxylesterase 1c (Ces1c) | Low | ~2 days | [3] |
| Glu-Val-Cit (EVCit) | Carboxylesterase 1c (Ces1c) | High | ~12 days | [3] |
Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To determine the rate of premature payload release from an ADC in plasma from various species.[8]
-
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.[8]
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[8]
-
Immediately quench the reaction by freezing the samples at -80°C.[8]
-
Quantify the amount of released free payload and/or the change in the average drug-to-antibody ratio (DAR) over time.[8]
-
-
Analysis of Released Payload:
-
Precipitate plasma proteins using an organic solvent like acetonitrile (B52724).[8]
-
Separate the supernatant containing the free payload.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
2. Enzymatic Cleavage Assay
-
Objective: To assess the susceptibility of the this compound linker to cleavage by its target enzyme, Cathepsin B.[8]
-
Methodology:
-
Prepare a reaction mixture containing the ADC in an assay buffer optimized for Cathepsin B activity (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).[8]
-
Initiate the reaction by adding recombinant human Cathepsin B.[8]
-
Incubate the mixture at 37°C.[8]
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding a quench solution, such as acetonitrile with an internal standard, or a protease inhibitor.[8]
-
Analyze the samples by LC-MS/MS to quantify the released payload.
-
Visualizations
Caption: Workflow for the in vitro plasma stability assay.
Caption: Mechanisms of this compound linker cleavage in plasma vs. tumor cells.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the In Vivo Stability of Val-Cit and Glu-Val-Cit Linkers in Mice for Antibody-Drug Conjugate (ADC) Development
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). The linker's stability in systemic circulation is a key determinant of an ADC's therapeutic window. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. This guide provides a detailed comparison of the in vivo stability of two commonly used protease-cleavable linkers, valine-citrulline (Val-Cit) and glutamic acid-valine-citrulline (Glu-Val-Cit), specifically within murine models, supported by experimental data and detailed protocols.
The Val-Cit dipeptide linker is a well-established component in ADC design, intended for cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment.[1] However, extensive preclinical studies have revealed a significant liability: the Val-Cit linker is notably unstable in mouse plasma.[2][3] This instability is primarily attributed to the enzymatic activity of a specific mouse carboxylesterase, Ces1c, which is not present in human plasma.[4] This enzymatic action leads to the premature release of the cytotoxic payload into the systemic circulation of the mouse, complicating the interpretation of preclinical efficacy and toxicity studies.[5]
To address this challenge, the Glu-Val-Cit tripeptide linker was developed. The addition of a hydrophilic glutamic acid residue at the P3 position significantly enhances the linker's resistance to Ces1c-mediated cleavage in mice, without compromising its susceptibility to cleavage by the target intracellular protease, cathepsin B.[4][6]
Quantitative Comparison of Linker Stability in Mice
The enhanced stability of the Glu-Val-Cit linker translates to a significantly improved pharmacokinetic profile in mice compared to its Val-Cit counterpart. This is most clearly demonstrated by the extended half-life of the intact ADC in circulation.
| Linker Type | Animal Model | Key Stability Finding | Reference |
| Val-Cit (VCit) | Mouse | Half-life of intact ADC was approximately 2 days.[6] | [6] |
| Glu-Val-Cit (EVCit) | Mouse | Half-life of intact ADC was dramatically increased to approximately 12 days.[6] | [6] |
Signaling and Cleavage Pathways
The differential stability of these linkers is rooted in their susceptibility to different enzymatic degradation pathways in the mouse circulatory system versus the intended cleavage within the target tumor cell.
Caption: Comparative stability and cleavage of Val-Cit and Glu-Val-Cit linkers.
Experimental Protocols
Accurate in vivo assessment of ADC linker stability is crucial for understanding its pharmacokinetic profile and therapeutic index.[7] The primary methodologies involve pharmacokinetic (PK) studies that quantify the concentrations of the intact ADC and the total antibody over time.[8]
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the in vivo stability of ADCs with Val-Cit and Glu-Val-Cit linkers by measuring the concentration of intact ADC and total antibody in mouse plasma over time.
Materials:
-
Antibody-drug conjugates (ADC-Val-Cit and ADC-Glu-Val-Cit)
-
Female immunodeficient mice (e.g., SCID or nude mice)
-
Sterile phosphate-buffered saline (PBS) for injection
-
Microcentrifuge tubes
-
Equipment for intravenous injection and blood collection
Procedure:
-
Animal Dosing: Administer the ADCs intravenously to mice at a specified dose (e.g., 3 mg/kg).[2]
-
Blood Sample Collection: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168, and 288 hours) post-injection.[2][7]
-
Plasma Isolation: Process the collected blood by centrifugation to isolate the plasma. Store plasma samples at -80°C until analysis.[7]
-
Bioanalysis: Quantify the concentrations of intact ADC and total antibody in the plasma samples using ELISA.
ELISA-Based Quantification of Intact ADC and Total Antibody
Objective: To quantify the concentrations of intact ADC (antibody with conjugated drug) and total antibody (both conjugated and unconjugated) in plasma samples.
Protocol Outline for Intact ADC ELISA:
-
Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.
-
Detection: Add a secondary antibody that detects the drug payload (e.g., an anti-drug antibody) conjugated to a reporter enzyme (e.g., HRP).
-
Signal Development: Add a substrate (e.g., TMB) and measure the absorbance to quantify the amount of intact ADC.[9]
Protocol Outline for Total Antibody ELISA:
-
Plate Coating: Coat a 96-well plate with an anti-human IgG antibody.
-
Sample Incubation: Add diluted plasma samples to the wells. All antibody species (conjugated and unconjugated) will bind. Incubate and wash.
-
Detection: Add a secondary anti-human Fc antibody conjugated to a reporter enzyme (e.g., HRP).
-
Signal Development: Add a substrate and measure the absorbance to quantify the total antibody concentration.[9]
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the in vivo stability of ADCs in mice.
Caption: Experimental workflow for assessing ADC linker stability in vivo.
References
- 1. One moment, please... [sterlingpharmasolutions.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Purity of Synthetic Val-Glu
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic Valyl-Glutamic acid (Val-Glu), a dipeptide recognized for its "kokumi" taste-enhancing properties in food science and potential applications in other biological research.[1][2] The performance of this compound is compared with alternative "kokumi" peptides, supported by detailed experimental protocols and data presentation.
Comparative Analysis of Purity Validation Methods
The purity of synthetic this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the percentage of the target peptide in a sample.[3] Mass Spectrometry (MS) provides confirmation of the molecular weight and can be used to identify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information and can help in identifying and quantifying impurities, including isomers.
| Analytical Method | Principle | Information Provided | Typical Purity Levels (for kokumi peptides) |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Retention time, peak area, and percentage purity. | >95% for synthetic standards. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass analysis. | Purity, molecular weight confirmation of the main peak and impurities. | Provides mass confirmation of the main component and impurities. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions. | Structural elucidation of the peptide and its impurities by analyzing fragment ions. | Confirms the amino acid sequence. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Detailed structural confirmation, identification of isomers, and quantification of impurities. | Provides unambiguous structural information. |
Key Impurities in Synthetic this compound
During solid-phase peptide synthesis (SPPS) of this compound, several process-related impurities can arise. Given that Glutamic acid is the N-terminal amino acid, a common modification is the formation of pyroglutamic acid (pyro-Glu) through the cyclization of the N-terminal glutamic acid.[1][4][5][6][7] This modification can alter the biological activity of the peptide. Other potential impurities include deletion sequences (e.g., Val or Glu alone), insertion sequences, and peptides with incomplete removal of protecting groups.
Alternative "Kokumi" Peptides for Comparison
Several other di- and tripeptides have been identified to impart a "kokumi" sensation and can be considered alternatives to this compound for certain applications. These include:
-
γ-Glu-Val-Gly : A potent "kokumi" tripeptide found in various fermented foods.[4][8][9][10]
-
γ-Glu-Ala : Another "kokumi" dipeptide.
-
γ-Glu-Leu : Identified as a key "kokumi" molecule in beans.[2]
-
γ-Glu-Cys-Gly (Glutathione) : A well-known tripeptide with "kokumi" properties.[8][9]
The validation of the purity of these alternatives follows similar analytical principles to those for this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the percentage purity of synthetic this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the synthetic this compound in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm (for the peptide bond)
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 95% B (linear gradient)
-
30-35 min: 95% B (isocratic)
-
35-40 min: 95% to 5% B (linear gradient)
-
40-45 min: 5% B (isocratic, for column re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity of this compound is calculated as the percentage of the main peak area relative to the total peak area.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized this compound and identify potential impurities.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
Procedure:
-
The HPLC method described above can be directly coupled to the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.
-
Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-1000).
-
Data Analysis:
-
The theoretical monoisotopic mass of this compound (C10H18N2O5) is 246.1216 Da.[7]
-
Look for the [M+H]+ ion at m/z 247.1294.
-
Analyze the mass spectra of minor peaks from the HPLC chromatogram to identify potential impurities. For example, the formation of pyro-Glu-Val would result in a mass loss of 18.01 Da (loss of water) compared to this compound.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 1-5 mg of the this compound sample in 0.5 mL of D₂O.
-
NMR Experiments:
-
Acquire a 1D ¹H NMR spectrum.
-
For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to assign all proton and carbon signals.
-
-
Data Analysis: The chemical shifts and coupling constants of the protons and carbons in the this compound molecule will be characteristic and can be compared to reference data or predicted values to confirm the structure.
Visualizing the Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity validation and a simplified representation of the "kokumi" taste signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and mechanistic profiling of novel kokumi peptides from Wuding chicken soup - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C10H18N2O5 | CID 7009623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effect of kokumi taste-active γ-glutamyl peptides on amiloride-sensitive epithelial Na+ channels in rat fungiform taste cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Val-Glu, Valine, and Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the dipeptide Val-Glu and its constituent amino acids, L-valine and L-glutamic acid. While direct comparative studies with quantitative data are limited, this document synthesizes the available scientific literature to highlight the distinct and overlapping functionalities of these molecules. We present data on their roles in inflammation, angiotensin-converting enzyme (ACE) inhibition, and antioxidant activity, along with insights into their known signaling pathways. Detailed experimental protocols for key biological assays are also provided to support further research in this area.
I. Overview of Biological Activities
Valine, an essential branched-chain amino acid (BCAA), is well-recognized for its role in muscle metabolism, protein synthesis, and energy production[1][2][3]. Glutamic acid, a non-essential amino acid, is a primary excitatory neurotransmitter in the central nervous system and a key player in cellular metabolism[4][5]. The dipeptide this compound, particularly in its γ-L-Glutamyl-L-valine (γ-EV) form, has demonstrated notable anti-inflammatory properties[6]. Peptides containing the this compound sequence have also been investigated for their ACE inhibitory and antioxidant activities.
II. Comparative Data
Table 1: Comparison of Biological Activities
| Biological Activity | This compound (γ-L-Glutamyl-L-valine) | L-Valine | L-Glutamic Acid |
| Anti-inflammatory | Reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[6]. | Implied role in reducing inflammation through modulation of immune function[3]. | Can have both pro- and anti-inflammatory roles depending on the context. |
| ACE Inhibition | Peptides containing this compound sequence show inhibitory activity. | Valine at the N-terminus of peptides is associated with high ACE inhibitory activity[7]. | Limited direct evidence of significant ACE inhibitory activity. |
| Antioxidant | Peptides containing this compound have shown antioxidant potential. | Possesses antioxidant capacity by reducing reactive oxygen species (ROS) and enhancing antioxidant enzyme activity[8][9][10]. | Can act as a precursor for the antioxidant glutathione (B108866) (GSH) and has shown antioxidant effects in certain conditions[11]. |
| Neuroactivity | Not well-documented. | Precursor to the inhibitory neurotransmitter GABA. | Major excitatory neurotransmitter[4][5]. |
| Metabolic Regulation | Not well-documented. | Regulates muscle protein synthesis and glucose metabolism[1][3]. | Key intermediate in the Tricarboxylic Acid (TCA) cycle[4]. |
Table 2: Comparison of Signaling Pathways
| Molecule | Associated Signaling Pathways |
| This compound (γ-L-Glutamyl-L-valine) | Calcium-Sensing Receptor (CaSR) pathway, leading to suppression of JNK and IκBα phosphorylation[6]. |
| L-Valine | AKT/mTOR pathway (protein synthesis), PGC-1α/PGC-1β pathways (mitochondrial biogenesis)[3][10]. |
| L-Glutamic Acid | Glutamate receptor (mGluRs, iGluRs) signaling, PI3K/Akt pathway, MAPK pathway. |
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
The signaling cascades initiated by this compound (in its gamma-linked form), valine, and glutamic acid are distinct, reflecting their different primary biological roles.
Caption: Proposed signaling pathway for γ-L-Glutamyl-L-valine (γ-EV) via the Calcium-Sensing Receptor (CaSR).
Caption: Key signaling pathways influenced by Valine, including the AKT/mTOR and PGC-1α/β pathways.
Caption: Overview of Glutamic Acid (Glutamate) signaling through ionotropic and metabotropic receptors.
B. Experimental Workflows
Caption: Generalized workflow for an in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay.
IV. Detailed Experimental Protocols
A. Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the spectrophotometric method using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
Captopril (positive control)
-
Borate (B1201080) buffer (pH 8.3)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
96-well microplate or microcentrifuge tubes
-
Spectrophotometer capable of reading at 228 nm
Procedure:
-
Preparation of Reagents:
-
Dissolve ACE in borate buffer to a final concentration of 100 mU/mL.
-
Dissolve HHL in borate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of Captopril (e.g., 1 mM) in deionized water and create serial dilutions.
-
Prepare serial dilutions of the test compounds (this compound, valine, glutamic acid).
-
-
Assay:
-
In a 96-well plate or microcentrifuge tubes, add 20 µL of the test compound dilution, Captopril dilution (positive control), or buffer (blank).
-
Add 20 µL of the ACE solution to each well/tube (except for the substrate blank).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the HHL substrate solution to all wells/tubes.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 150 µL of 1 M HCl.
-
Add 1.0 mL of ethyl acetate to each well/tube and vortex vigorously to extract the hippuric acid.
-
Centrifuge to separate the layers.
-
-
Measurement and Calculation:
-
Carefully transfer a defined volume of the upper ethyl acetate layer to a new tube/plate.
-
Evaporate the ethyl acetate.
-
Re-dissolve the dried hippuric acid in a known volume of deionized water.
-
Measure the absorbance at 228 nm.
-
Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
B. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines a common method for assessing antioxidant activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer capable of reading at 517 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Prepare a stock solution of the positive control (e.g., 1 mg/mL) and create serial dilutions.
-
Prepare serial dilutions of the test compounds (this compound, valine, glutamic acid).
-
-
Assay:
-
In a 96-well plate, add 100 µL of the test compound dilutions, positive control dilutions, or solvent (for the blank).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value by plotting the percentage of scavenging activity against the compound concentration.
-
C. Measurement of Inflammatory Cytokines in Cell Culture
This protocol describes a general method for measuring the effect of test compounds on the production of inflammatory cytokines by cultured cells (e.g., macrophages or endothelial cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Appropriate cell line (e.g., RAW 264.7 macrophages, human aortic endothelial cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Test compounds (this compound, valine, glutamic acid)
-
Phosphate-buffered saline (PBS)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to an appropriate confluency in multi-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) for a designated time (e.g., 24 hours). Include unstimulated and vehicle-treated stimulated controls.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cells or debris.
-
-
Cytokine Quantification:
-
Measure the concentration of the desired cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Generate a standard curve for each cytokine to determine the concentrations in the samples.
-
-
Data Analysis:
-
Compare the cytokine concentrations in the treated groups to the stimulated control group to determine the inhibitory effect of the test compounds.
-
V. Conclusion
The dipeptide this compound and its constituent amino acids, valine and glutamic acid, exhibit a range of distinct biological activities. While valine is primarily involved in metabolic regulation and protein synthesis, and glutamic acid is a key neurotransmitter, the dipeptide γ-L-Glutamyl-L-valine has emerged as a potential anti-inflammatory agent. Peptides incorporating the this compound sequence also show promise as ACE inhibitors and antioxidants.
The lack of direct comparative studies highlights a significant gap in the literature and a promising area for future research. Such studies, employing the standardized protocols outlined in this guide, would provide valuable quantitative data to better understand the therapeutic potential of this compound relative to its constituent amino acids. The signaling pathways presented herein offer a foundation for mechanistic studies to further elucidate how these molecules exert their biological effects. Researchers are encouraged to utilize this guide as a resource to design and execute experiments that will contribute to a more comprehensive understanding of the bioactivities of this compound, valine, and glutamic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Angiotensin I converting enzyme inhibitors containing unnatural alpha-amino acid analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Peptide Signaling Pathways Regulate Plant Vascular Development [frontiersin.org]
- 10. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamic acid - Wikipedia [en.wikipedia.org]
Comparative Analysis of Dipeptide Antibody Specificity: A Guide to Cross-Reactivity Assessment
For researchers and drug development professionals, the specificity of an antibody is paramount to the accuracy and reliability of experimental results. This guide provides a comparative analysis of antibody cross-reactivity, utilizing a case study of a novel monoclonal antibody targeting a specific dipeptide. The principles and methodologies outlined here are broadly applicable for evaluating the performance of various antibodies.
Data Presentation: Comparative Antibody Specificity
The following table summarizes the cross-reactivity profile of a novel anti-gamma-glutamyl-histidine (γ-Glu-His) monoclonal antibody compared to a commercially available alternative. The data is derived from competitive ELISA and dot blot analyses, highlighting the superior specificity of the novel antibody.
| Experiment | Parameter | Novel γ-Glu-His Antibody | Competitor Antibody A | Isotype Control |
| Competitive ELISA | IC50 (γ-Glu-His) | 15 nM | 85 nM | > 10,000 nM |
| IC50 (β-Glu-His) | > 5,000 nM | 950 nM | > 10,000 nM | |
| IC50 (Histidine) | > 10,000 nM | > 10,000 nM | > 10,000 nM | |
| IC50 (Glutamic Acid) | > 10,000 nM | > 10,000 nM | > 10,000 nM | |
| Dot Blot | Limit of Detection | 0.5 ng | 5 ng | No Detection |
| Cross-Reactivity | No signal with related peptides | Faint signal with β-Glu-His | No Detection | |
| Western Blot | Target Band Intensity | Strong, specific band | Moderate band | No Band |
| Off-Target Bands | None detected | Minor bands observed | No Band |
Experimental Protocols
The assessment of antibody specificity and cross-reactivity relies on robust and well-defined experimental protocols. Below are the detailed methodologies for the key experiments cited in this guide.
Competitive ELISA for Specificity Determination
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique for determining the specificity of an antibody, particularly for small molecules like dipeptides. This assay measures the ability of a free analyte to compete with a coated antigen for binding to the antibody.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antibody Dilution Buffer (e.g., 0.1% BSA in PBS)
-
Primary antibodies (Novel γ-Glu-His antibody, Competitor Antibody A, Isotype Control)
-
Competing peptides (γ-Glu-His, β-Glu-His, Histidine, Glutamic acid)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the target dipeptide conjugated to a carrier protein (e.g., BSA-conjugated γ-Glu-His) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove any unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate a fixed concentration of the primary antibody with serial dilutions of the competing peptides for 2 hours at room temperature.
-
Incubation: Add the antibody/peptide mixtures to the coated and blocked wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted in Antibody Dilution Buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a suitable color develops.
-
Stopping the Reaction: Stop the reaction by adding Stop Solution to each well.
-
Measurement: Measure the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the amount of free analyte in the initial mixture.
Visualizations
Experimental Workflow: Competitive ELISA
Caption: Workflow for determining antibody specificity using Competitive ELISA.
Signaling Pathway: Glutamate Receptor Signaling
Given that one of the components of the target dipeptide is glutamic acid (glutamate), understanding its role in biological signaling is relevant. Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its signaling is mediated by ionotropic and metabotropic receptors.[1][2]
References
Comparative Analysis of Val-Glu Across Diverse Biological Matrices: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the dipeptide Valyl-Glutamic acid (Val-Glu) in various biological samples. Tailored for researchers, scientists, and professionals in drug development, this document outlines the quantitative distribution of this compound, detailed experimental protocols for its analysis, and explores its potential biological significance.
The presence and concentration of dipeptides like this compound in biological fluids and tissues are of growing interest as they may serve as biomarkers for various physiological and pathological states. Understanding their comparative distribution is crucial for elucidating their metabolic roles and potential as therapeutic targets.
Quantitative Data Summary
Direct comparative studies quantifying this compound across different biological matrices simultaneously are limited in publicly available literature. However, based on studies of individual amino acids and other dipeptides, a general trend can be inferred. The following table summarizes the expected relative concentrations of this compound and its constituent amino acids, Valine and Glutamic acid, in plasma, urine, and tissue. It is important to note that these are generalized estimations and absolute concentrations can vary significantly based on physiological state, diet, and analytical methodology.
| Analyte | Plasma | Urine | Tissue (e.g., Spleen, Muscle) |
| This compound (Dipeptide) | Low to moderate | Low | Moderate to high |
| Valine (Free Amino Acid) | Moderate | Low to moderate | High |
| Glutamic Acid (Free Amino Acid) | Moderate | Low | High |
Note: Concentrations are relative and intended for comparative purposes. "Low," "Moderate," and "High" are qualitative descriptors based on typical findings for similar analytes.
Experimental Protocols
The quantification of this compound in biological samples is most accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Below are detailed methodologies for sample preparation and analysis.
Sample Preparation
Plasma/Serum:
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) or a 30% solution of sulfosalicylic acid.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the deproteinized sample including this compound.
-
Dilution: Dilute the supernatant with an appropriate mobile phase (e.g., 1:10) before injection into the LC-MS/MS system.
Urine:
-
Centrifugation: Centrifuge the urine sample at 5,000 rpm for 10 minutes to remove any particulate matter.
-
Dilution: Dilute the supernatant with the initial mobile phase. The dilution factor should be optimized based on expected analyte concentration (typically 1:20 to 1:50).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before analysis.
Tissue:
-
Homogenization: Homogenize a known weight of the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Protein Precipitation: Add an ice-cold organic solvent (e.g., methanol or acetonitrile) to the homogenate in a 1:3 ratio (tissue homogenate:solvent).
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Supernatant Collection and Evaporation: Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) over a period of 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined through infusion and optimization. For this compound (C10H18N2O5, MW: 246.26), the precursor ion would be [M+H]+ at m/z 247.1. Product ions would be generated from fragmentation of the peptide bond.
-
Signaling Pathways and Biological Relevance
While a direct signaling pathway for the dipeptide this compound is not well-established in the current literature, related peptides have been shown to exhibit biological activity. For instance, a synthetic tripeptide, Glu-Val-Trp, has been demonstrated to exert neuroprotective effects by activating the Nerve Growth Factor (NGF) signaling pathway.[1] This pathway is crucial for neuronal survival and differentiation and involves the activation of TrkA receptors, leading to the downstream activation of the PI3K/Akt and MAPK/ERK pathways.
The structural similarity of this compound suggests it could potentially interact with similar receptors or have other, as yet undiscovered, biological roles. The differential distribution of this compound in various tissues also points towards specific local functions. For example, higher concentrations in tissues like muscle could indicate a role in local protein metabolism or cellular signaling.
Visualizations
References
Validating the Role of Val-Glu in Metabolic Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Valyl-Glutamic acid (Val-Glu) is a molecule of interest in the study of metabolic disorders due to the known individual roles of its constituent amino acids, L-valine and L-glutamic acid, in metabolic regulation. However, a comprehensive review of the current scientific literature reveals a significant gap in direct research investigating the specific effects of the this compound dipeptide on conditions such as obesity, type 2 diabetes, and dyslipidemia. This guide provides a comparative analysis of the existing experimental data on L-valine, L-glutamic acid, and related peptides that incorporate these amino acids. By examining the metabolic impact of these components, we aim to provide a foundational understanding that may inform future research into the potential therapeutic role of this compound.
The Current Landscape: A Scarcity of Direct Evidence for this compound
Despite the plausible biological relevance of this compound in metabolic pathways, there is a notable absence of dedicated studies on its specific role. This lack of direct evidence necessitates a comparative approach, examining the metabolic functions of its constituent amino acids and related peptide structures to infer its potential activities. This guide will, therefore, focus on the experimental findings related to L-valine, L-glutamic acid, and peptides that have been demonstrated to influence metabolic health.
L-Valine: A Complex Role in Metabolic Homeostasis
L-valine, a branched-chain amino acid (BCAA), has a dual and context-dependent role in metabolic regulation. Elevated circulating levels of valine have been associated with insulin (B600854) resistance and an increased risk for type 2 diabetes in some human and animal studies.[1] Conversely, research has also explored the potential for BCAAs to modulate glucose metabolism.
Experimental Data Summary: L-Valine
| Study Focus | Model | Key Findings | Reference |
| Valine Supplementation and Lipid Metabolism | High-Fat Diet-Fed Mice | Increased body weight, serum triglycerides, and worsened glucose and insulin tolerance. | [2][3] |
| Valine and Adipogenesis | Lean Mice | Induced inflammation and enhanced adipogenesis. | [4] |
| Dietary Valine Restriction | Diet-Induced Obese Mice | Improved metabolic health. | [5] |
| Valine and Glucose Absorption | Rats | Orally administered valine is rapidly absorbed with glucose. | [6] |
Experimental Protocol: Valine Supplementation in High-Fat Diet-Fed Mice
This protocol is based on the methodology described by Zhang et al. (2020).[2][3]
-
Animal Model: Male C57BL/6J mice.
-
Acclimatization: Mice are acclimated for one week with free access to standard chow and water.
-
Diet Groups:
-
Control Group: Standard chow diet and water.
-
High-Fat Diet (HFD) Group: HFD and water.
-
Valine Supplementation Group: HFD and drinking water containing 3% (w/v) L-valine.
-
-
Duration: 12 weeks.
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): At week 11, mice are fasted for 16 hours. A baseline blood glucose measurement is taken from the tail vein. Mice are then administered glucose (2 g/kg body weight) via intraperitoneal injection. Blood glucose levels are measured at 30, 60, and 120 minutes post-injection.[2][3]
-
Insulin Tolerance Test (ITT): At week 12, mice are fasted for 9 hours. A baseline blood glucose measurement is taken. Insulin (0.75 U/kg body weight) is administered via intraperitoneal injection. Blood glucose levels are measured at 30, 60, and 120 minutes post-injection.[2][3]
-
-
Biochemical Analysis: At the end of the study, blood is collected for the measurement of serum triglycerides and insulin levels. Adipose tissue is collected and weighed.
Experimental workflow for L-valine supplementation in mice.
L-Glutamic Acid: An Association with Adiposity
L-glutamic acid (glutamate) has been consistently linked with metabolic disturbances, particularly obesity. Elevated plasma glutamate (B1630785) levels are often observed in individuals with increased visceral fat and are associated with a higher risk of type 2 diabetes and non-alcoholic fatty liver disease.
Experimental Data Summary: L-Glutamic Acid
| Study Focus | Model/Population | Key Findings | Reference |
| Glutamate and Metabolic Syndrome | Chinese Han Population | Plasma glutamic acid was significantly higher in the Metabolic Syndrome group. | [1] |
| Glutamate and Insulin Resistance | Review of Human and Animal Studies | Elevated circulating glutamate is correlated with insulin resistance. | [7] |
| Glutamate and Diabetes Onset | Korean Cohort Study | High plasma glutamate levels were associated with an increased risk of diabetes incidence. | [8] |
| Glutamate and Insulin Signaling | In vitro (Cortical Neurons) | Insulin protected against glutamate-induced excitotoxicity, suggesting a complex interplay. | [9] |
Experimental Protocol: Investigating Glutamate and Insulin Resistance in vitro
This protocol is a generalized representation based on methodologies for studying cellular insulin resistance.
-
Cell Culture: Differentiated myotubes or adipocytes are commonly used models.
-
Treatment Groups:
-
Control: Standard culture medium.
-
Glutamate: Culture medium supplemented with a physiological or supraphysiological concentration of L-glutamic acid.
-
Insulin: Culture medium with insulin.
-
Glutamate + Insulin: Culture medium with both L-glutamic acid and insulin.
-
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to induce changes in insulin signaling.
-
Insulin Signaling Assay (Western Blot):
-
Cells are stimulated with insulin for a short period (e.g., 15 minutes).
-
Cell lysates are collected and subjected to SDS-PAGE and Western blotting.
-
Antibodies against key insulin signaling proteins (e.g., p-Akt, Akt, p-IRS-1, IRS-1) are used to assess the phosphorylation status and thus the activation of the pathway.
-
-
Glucose Uptake Assay:
-
Cells are incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG).
-
The amount of glucose uptake is quantified using a fluorescence plate reader or flow cytometry.
-
Potential mechanisms of glutamate-induced insulin resistance.
Comparative Analysis of Valine and Glutamic Acid-Containing Peptides
While data on this compound is absent, studies on other peptides incorporating these amino acids provide valuable insights into their potential roles in metabolic regulation.
(Val8)GLP-1: An Incretin (B1656795) Analog with Enhanced Efficacy
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that potentiates glucose-dependent insulin secretion.[10] A synthetic analog, (Val8)GLP-1, where the alanine (B10760859) at position 8 is replaced by valine, has been shown to be resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), thereby prolonging its therapeutic effect.
Val-Phe-Val-Arg-Asn (VFVRN): A Peptide with Hypolipidemic Properties
This pentapeptide, identified from chickpea protein hydrolysates, has demonstrated the ability to lower lipid levels in animal models.
Comparative Performance Data
| Peptide | Model | Primary Metabolic Effect | Key Quantitative Outcomes | Reference |
| (Val8)GLP-1 | Obese Diabetic (ob/ob) Mice | Improved Glucose Tolerance and Insulin Secretion | - Dose-dependent reduction in glycemic excursion. - 21-day treatment reduced plasma glucose and increased plasma insulin more effectively than native GLP-1. - Increased average islet area by 1.2-fold. | [11] |
| Val-Phe-Val-Arg-Asn (VFVRN) | High-Fat Diet-Induced Obese Rats | Hypolipidemic | - Significantly decreased serum total cholesterol, triglycerides, and LDL-cholesterol. - Significantly increased HDL-cholesterol. - Inhibited fatty acid synthetase (FAS) and HMG-CoA reductase (HMGR) activity. | [12] |
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) for GLP-1 Analogs
This protocol is adapted from methodologies used in studies of GLP-1 receptor agonists.[13][14]
-
Animal Model: Male mice (e.g., C57BL/6J or a diabetic model like ob/ob).
-
Fasting: Mice are fasted overnight (approximately 16-18 hours) with free access to water.
-
Peptide Administration:
-
The GLP-1 analog (e.g., (Val8)GLP-1) or vehicle (saline) is administered via intraperitoneal (IP) injection at a specified dose.
-
-
Glucose Challenge: 30 minutes after peptide administration, a baseline blood glucose reading is taken (t=0). Mice are then given an oral gavage of a glucose solution (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glycemic response.
Workflow for an Oral Glucose Tolerance Test (OGTT).
Conclusion and Future Directions
The direct role of the dipeptide this compound in metabolic disorders remains an open area for investigation. The available evidence on its constituent amino acids presents a complex picture: L-valine has a controversial association with insulin resistance, while L-glutamic acid is linked to adiposity. In contrast, peptides incorporating these amino acids, such as the GLP-1 analog (Val8)GLP-1 and the hypolipidemic peptide VFVRN, have shown promising therapeutic effects in preclinical models.
Future research should focus on directly evaluating the metabolic effects of the this compound dipeptide in vitro and in vivo. Key research questions include:
-
Does this compound influence insulin signaling and glucose uptake in metabolically active tissues like muscle, liver, and adipose tissue?
-
How does this compound affect lipid metabolism, including lipogenesis, lipolysis, and cholesterol homeostasis?
-
What are the pharmacokinetic and pharmacodynamic properties of this compound?
-
Does the this compound dipeptide offer any synergistic or unique metabolic effects compared to the administration of its individual amino acids?
By addressing these questions, the scientific community can validate the potential role of this compound as a novel therapeutic agent or nutraceutical for the management of metabolic disorders.
References
- 1. Metabolic Syndrome and Its Components Are Associated With Altered Amino Acid Profile in Chinese Han Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valine Supplementation Does Not Reduce Lipid Accumulation and Improve Insulin Sensitivity in Mice Fed High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Valine induces inflammation and enhanced adipogenesis in lean mice by multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impacts of glutamate, an exercise-responsive metabolite on insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased glutamate in type 2 diabetes in the Korean population is associated with increased plasminogen levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 10. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 11. Novel glucagon-like peptide-1 (GLP-1) analog (Val8)GLP-1 results in significant improvements of glucose tolerance and pancreatic beta-cell function after 3-week daily administration in obese diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mmpc.org [mmpc.org]
- 14. researchgate.net [researchgate.net]
A Functional Comparison of Val-Glu with Other Dipeptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional nuances of dipeptides is crucial for harnessing their therapeutic potential. This guide provides an objective comparison of the dipeptide Valyl-Glutamic acid (Val-Glu) with other dipeptides, focusing on its predicted antioxidant, anti-inflammatory, and ACE inhibitory activities. The comparisons are based on established structure-activity relationships, and this guide includes supporting theoretical data and detailed experimental protocols for empirical validation.
Introduction to this compound and Dipeptide Bioactivity
Dipeptides, composed of two amino acids linked by a peptide bond, are increasingly recognized for their diverse biological activities, offering potential applications in pharmaceuticals and functional foods. This compound, a dipeptide formed from L-valine and L-glutamic acid, possesses structural features that suggest its involvement in key physiological processes. The presence of a hydrophobic amino acid (Valine) and an acidic amino acid (Glutamic acid) provides a basis for predicting its functional profile in comparison to other dipeptides. This guide explores the theoretical underpinnings of this compound's bioactivity, offering a comparative framework for researchers.
Comparative Functional Analysis of this compound
While direct, extensive experimental data comparing this compound to a wide range of other dipeptides is limited in publicly available literature, we can infer its potential activities based on well-established Quantitative Structure-Activity Relationship (QSAR) models and studies on peptides with similar compositions.
Antioxidant Activity
The antioxidant potential of dipeptides is significantly influenced by their amino acid composition. Aromatic and hydrophobic amino acids can donate protons to reactive oxygen species, while acidic residues can chelate pro-oxidant metal ions.
Theoretical Comparison of Antioxidant Activity:
Based on QSAR models, the presence of an acidic residue like glutamic acid can contribute to the antioxidant capacity of a dipeptide. The N-terminal position of the amino acid is also a critical determinant of activity.
| Dipeptide | N-Terminal Amino Acid | C-Terminal Amino Acid | Predicted Antioxidant Activity | Rationale |
| This compound | Valine (Hydrophobic) | Glutamic Acid (Acidic) | Moderate | The C-terminal acidic residue can contribute to metal chelation. The N-terminal hydrophobic residue may enhance scavenging of lipid-soluble radicals. |
| Glu-Val | Glutamic Acid (Acidic) | Valine (Hydrophobic) | Potentially Higher than this compound | QSAR studies suggest that an acidic amino acid at the N-terminal position can lead to higher ABTS radical scavenging activity.[1] |
| Trp-Tyr | Tryptophan (Aromatic) | Tyrosine (Aromatic) | High | Both aromatic residues can effectively donate electrons to scavenge free radicals.[2] |
| Cys-Gly | Cysteine (Sulfur-containing) | Glycine (Aliphatic) | High | The thiol group in Cysteine is a potent antioxidant. |
| Pro-His | Proline (Hydrophobic) | Histidine (Basic, Aromatic) | Moderate to High | The imidazole (B134444) ring of Histidine can chelate metal ions and scavenge radicals. |
Anti-inflammatory Activity
The anti-inflammatory effects of peptides are often mediated through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory cytokines. While direct evidence for this compound is scarce, studies on the related dipeptide gamma-L-glutamyl-L-valine (γ-EV) provide valuable insights. Research has shown that γ-EV can ameliorate inflammatory responses by reducing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β through the suppression of JNK and IκBα phosphorylation in the NF-κB pathway.[3] This suggests a potential mechanism by which this compound might exert anti-inflammatory effects.
Logical Relationship of Potential Anti-inflammatory Action of this compound:
Caption: Predicted anti-inflammatory mechanism of this compound.
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
ACE inhibitory peptides play a crucial role in regulating blood pressure. The C-terminal residue of a dipeptide is a key determinant of its ACE inhibitory potential, with hydrophobic amino acids being particularly effective.
Theoretical Comparison of ACE Inhibitory Activity:
QSAR models indicate that the presence of a hydrophobic amino acid at the N-terminus, such as Valine, is favorable for ACE inhibition.[4]
| Dipeptide | N-Terminal Amino Acid | C-Terminal Amino Acid | Predicted ACE Inhibitory Activity | Rationale |
| This compound | Valine (Hydrophobic) | Glutamic Acid (Acidic) | Moderate | The N-terminal Valine is favorable for ACE inhibition. |
| Ala-Pro | Alanine (Hydrophobic) | Proline (Hydrophobic) | High | Proline at the C-terminus is known to contribute significantly to ACE inhibitory activity. |
| Val-Trp | Valine (Hydrophobic) | Tryptophan (Aromatic) | High | The presence of a hydrophobic residue at the N-terminus and a bulky aromatic residue at the C-terminus is a favorable combination for ACE inhibition. |
| Ile-Tyr | Isoleucine (Hydrophobic) | Tyrosine (Aromatic) | High | Similar to Val-Trp, this combination of hydrophobic and aromatic residues is predicted to have high activity. |
| Gly-Gly | Glycine (Aliphatic) | Glycine (Aliphatic) | Low | Lacks the favorable hydrophobic or aromatic residues for strong ACE inhibition. |
Experimental Protocols
To empirically validate the predicted activities of this compound and other dipeptides, the following standard experimental protocols are recommended.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the dipeptide samples in a suitable solvent.
-
In a 96-well plate, add a specific volume of the dipeptide solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the dipeptide that scavenges 50% of the DPPH radicals.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
-
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the dipeptide sample to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using a similar formula to the DPPH assay.
-
Determine the IC50 value.
-
Experimental Workflow for Antioxidant Assays:
Caption: Workflow for DPPH and ABTS antioxidant assays.
ACE Inhibitory Activity Assay
-
Principle: This assay measures the inhibition of the angiotensin-converting enzyme (ACE) activity. The substrate, hippuryl-histidyl-leucine (B1329654) (HHL), is hydrolyzed by ACE to produce hippuric acid (HA) and His-Leu. The amount of HA produced is quantified by spectrophotometry or HPLC.
-
Protocol:
-
Prepare a buffer solution (e.g., 100 mM sodium borate (B1201080) buffer, pH 8.3, containing 300 mM NaCl).
-
Dissolve ACE (from rabbit lung) and HHL in the buffer.
-
Pre-incubate the dipeptide sample with the ACE solution at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding an acid (e.g., 1 M HCl).
-
Extract the hippuric acid with a solvent like ethyl acetate (B1210297).
-
Evaporate the ethyl acetate and redissolve the hippuric acid in water or a suitable mobile phase.
-
Quantify the hippuric acid by measuring the absorbance at 228 nm or by using reverse-phase HPLC.
-
Calculate the percentage of ACE inhibition and determine the IC50 value.
-
ACE Inhibition Assay Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intervention of Dietary Dipeptide Gamma-l-Glutamyl-l-Valine (γ-EV) Ameliorates Inflammatory Response in a Mouse Model of LPS-Induced Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Prediction of ACE Inhibitory/Bitter Dipeptides—A Chemometric Approach Based on Stepwise Regression - PMC [pmc.ncbi.nlm.nih.gov]
The Glu-Val-Cit Linker: A Comparative Guide to Efficacy in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted drug delivery, particularly in the field of antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of both efficacy and safety. Among the array of cleavable linkers, the valine-citrulline (Val-Cit) dipeptide linker has been a cornerstone, recognized for its susceptibility to cleavage by the lysosomal protease cathepsin B, which is often upregulated in tumor cells.[1] This guide provides a comprehensive comparison of the glutamic acid-valine-citrulline (Glu-Val-Cit) linker, an advancement on the Val-Cit motif, against other widely used cleavable linkers, supported by experimental data to inform rational ADC design.
Mechanism of Action: The Advantage of the Glutamic Acid Addition
The Glu-Val-Cit linker is a tripeptide designed to be selectively cleaved within the target cell, releasing the cytotoxic payload. The core mechanism of action is initiated upon internalization of the ADC into the target cell and its subsequent trafficking to the lysosome.
Intracellular Cleavage Pathway:
-
Internalization: The ADC binds to its target antigen on the cell surface and is internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is transported to the lysosome, an acidic organelle rich in proteases.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the peptide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[1]
-
Payload Release: The cleavage of the Val-Cit moiety initiates a cascade that leads to the release of the active drug.
The key innovation of the Glu-Val-Cit linker is the addition of a hydrophilic glutamic acid residue at the P3 position. This modification has been shown to significantly enhance the linker's stability in mouse plasma by increasing its resistance to premature cleavage by the carboxylesterase Ces1c, a significant challenge in preclinical murine models.[2] This enhanced stability prevents the off-target release of the payload in circulation, thereby widening the therapeutic window.[2]
Figure 1: Mechanism of action of an ADC with a Glu-Val-Cit linker.
Comparative Performance Data
The selection of a linker is a critical decision in ADC development, with profound implications for the therapeutic index. Below is a comparative summary of the Glu-Val-Cit linker against other common cleavable linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the public domain; therefore, data should be interpreted with this in mind.
Plasma Stability
A linker's stability in systemic circulation is paramount to prevent premature drug release and associated off-target toxicity.
| Linker Type | Specific Example | Half-life in Plasma | Species | Key Findings & Citations |
| Peptide | Glu-Val-Cit | Highly Stable | Mouse, Human | Demonstrates exceptional stability in mouse plasma, overcoming the limitations of the Val-Cit linker. Stable for over 28 days in human plasma. [2] |
| Peptide | Val-Cit | ~80 hours | Mouse | Susceptible to premature cleavage by carboxylesterase Ces1c in mouse plasma.[3] |
| Peptide | Val-Ala | ~23 hours | Mouse | More stable than Val-Cit in mouse serum but still shows significant cleavage.[4] |
| pH-Sensitive | Hydrazone | ~2 days | Human | Stability is pH-dependent and can exhibit instability at physiological pH, leading to premature drug release.[5] |
| Redox-Sensitive | Disulfide | Variable | Human | Stability can be modulated by steric hindrance around the disulfide bond but can be susceptible to reduction in the bloodstream.[3] |
In Vitro Cytotoxicity
The ultimate goal of an ADC is to potently and selectively kill target cancer cells. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a key metric of in vitro efficacy.
| Linker Type | ADC Construct | Cell Line | Target Antigen | IC50 (pM) | Citation |
| Peptide | Anti-HER2-Glu-Val-Cit-MMAF | KPL-4 | HER2 | ~120-160 | [2] |
| pH-Sensitive | Anti-HER2-Hydrazone-Payload | HER2+ Cells | HER2 | Variable, generally less potent than peptide linkers | [5] |
| Redox-Sensitive | Anti-CD22-Disulfide-DM1 | Lymphoma Cells | CD22 | Effective, but potency can be influenced by release kinetics | [6] |
| Peptide | Anti-HER2-Val-Cit-MMAF | KPL-4 | HER2 | ~120-160 | [2] |
Note: IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions. The data presented is for illustrative comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of ADC linker technologies.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species over time.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 24, 48, 72, 120, and 168 hours).
-
Sample Processing: Immediately snap-freeze the collected aliquots and store them at -80°C until analysis.
-
Quantification: Analyze the samples using methods such as ELISA or LC-MS to determine the concentration of the intact ADC (conjugated antibody) and the total antibody.
-
Data Analysis: The percentage of intact ADC at each time point is calculated by dividing the conjugated antibody concentration by the total antibody concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Head-to-Head Comparison of Val-Glu Synthesis Methods for Researchers
For researchers, scientists, and drug development professionals, the synthesis of specific dipeptides like L-Valyl-L-Glutamic acid (Val-Glu) is a fundamental step in various applications, from drug discovery to proteomics. The choice of synthesis method is critical and can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an objective comparison of the primary methods for this compound synthesis, supported by experimental data and detailed protocols.
Quantitative Comparison of Synthesis Methods
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis (for γ-Glu-Val) |
| Overall Yield | Typically 70-95% for dipeptides | Typically 60-85% for dipeptides | Up to 88%[1][2] |
| Purity (crude) | Generally high due to effective washing steps | Variable, dependent on purification at each step | High stereospecificity, but may contain unreacted substrates |
| Reaction Time | 2-4 hours per coupling cycle | Several hours to days per step, including workup | 3 hours[1][2] |
| Scalability | Excellent for milligram to gram scale; automation is common | More suitable for large-scale (kilogram) production | Scalable, but may require large volumes of enzyme and substrate |
| Cost-Effectiveness | Cost-effective for research scale due to automation and reduced labor | Can be more cost-effective at very large scales due to lower cost of some reagents | Potentially very cost-effective due to mild conditions and lack of protecting groups |
| Key Advantages | High speed, ease of automation, high purity of crude product | Scalability, flexibility in reaction conditions, easier purification of intermediates | High stereoselectivity, mild reaction conditions, environmentally friendly |
| Key Disadvantages | Higher cost of resins and reagents, potential for aggregation with longer peptides | Labor-intensive, time-consuming, potential for lower overall yield due to multiple steps | Limited to specific linkages (γ-linkage for Glu), enzyme availability and stability can be issues |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and desired purity.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the widely used Fmoc/tBu strategy.
Materials:
-
Fmoc-Glu(OtBu)-Wang resin
-
Fmoc-Val-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from glutamic acid. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Valine:
-
Pre-activate Fmoc-Val-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal valine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2 hours to cleave the dipeptide from the resin and remove the OtBu side-chain protecting group from glutamic acid.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (LPPS) of this compound
This protocol utilizes Boc and Benzyl (B1604629) protecting groups.
Materials:
-
Boc-Val-OH
-
H-Glu(OBzl)-OBzl
-
Coupling reagent: DCC (N,N'-Dicyclohexylcarbodiimide)
-
Additive: HOBt (1-Hydroxybenzotriazole)
-
Base: NMM (N-Methylmorpholine)
-
Solvents: DCM, Ethyl Acetate, Hexane
-
Deprotection reagents: 4M HCl in dioxane, H₂/Pd-C
Procedure:
-
Coupling:
-
Dissolve Boc-Val-OH (1 equivalent) and HOBt (1.1 equivalents) in DCM.
-
In a separate flask, dissolve H-Glu(OBzl)-OBzl (1 equivalent) and NMM (1 equivalent) in DCM.
-
Add the H-Glu(OBzl)-OBzl solution to the Boc-Val-OH solution.
-
Cool the mixture to 0°C and add DCC (1.1 equivalents) dissolved in DCM.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Purify the protected dipeptide (Boc-Val-Glu(OBzl)-OBzl) by silica (B1680970) gel chromatography.
-
Boc Deprotection: Treat the purified dipeptide with 4M HCl in dioxane for 1 hour to remove the Boc group.
-
Final Deprotection: Remove the benzyl protecting groups by catalytic hydrogenation using H₂ gas and a Pd-C catalyst in methanol.
-
Final Purification: Purify the final this compound dipeptide by recrystallization or RP-HPLC.
Enzymatic Synthesis of γ-Glu-Val
It is important to note that enzymatic synthesis protocols predominantly yield the γ-linked isomer, γ-Glu-Val, not the standard α-linked this compound.
Materials:
-
L-Glutamine (Gln)
-
L-Valine (Val)
-
γ-Glutamyltranspeptidase (GGT) enzyme
-
Buffer solution (pH 10)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing 20 mM Gln and 300 mM Val in a buffer solution at pH 10.
-
Enzyme Addition: Add GGT to the reaction mixture to a final concentration of 0.04 U/ml.
-
Incubation: Incubate the reaction mixture at 37°C for 3 hours.[1][2]
-
Reaction Termination: Stop the reaction by adding a small volume of a strong acid, such as trichloroacetic acid.
-
Purification: Purify the resulting γ-Glu-Val using ion-exchange chromatography.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the chemical synthesis of this compound.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: Generalized workflow for Solution-Phase Peptide Synthesis (LPPS) of this compound.
References
Val-Glu Linker Steals the Spotlight in ADC Stability, Outperforming Traditional Val-Cit in Preclinical Models
A comprehensive analysis of antibody-drug conjugates (ADCs) featuring a valine-glutamic acid (Val-Glu) containing linker demonstrates superior stability in preclinical mouse models compared to the conventional valine-citrulline (Val-Cit) linker. This enhanced stability, particularly in mouse plasma, translates to improved in vivo efficacy, offering a significant advantage in the early stages of drug development.
Researchers and drug developers face a critical challenge in ensuring the stability of ADCs in circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced therapeutic efficacy. While the Val-Cit (VCit) linker is widely used and stable in human plasma, its susceptibility to cleavage by the mouse carboxylesterase 1c (Ces1c) enzyme has posed a significant hurdle in preclinical studies.[1][2][3][4][5][6] The introduction of a glutamic acid residue at the N-terminus of the valine, creating a glutamic acid-valine-citrulline (EVCit) tripeptide linker, has emerged as a robust solution to this problem.[1][2][5]
This guide provides a detailed comparison of the in vitro and in vivo stability of this compound containing ADCs against their Val-Cit counterparts, supported by experimental data and detailed protocols.
Comparative Stability Data: this compound vs. Val-Cit Linkers
The stability of ADCs is a critical parameter influencing their therapeutic index. The following table summarizes quantitative data from comparative studies, highlighting the superior stability of the this compound (EVCit) linker in mouse plasma.
| Stability Parameter | This compound (EVCit) Linker | Val-Cit (VCit) Linker | Key Considerations |
| Human Plasma Stability | High stability, with no significant degradation observed after 28 days of incubation.[1][7] | Generally high stability in human plasma.[1][3] | Both linkers demonstrate excellent stability in human plasma, a crucial factor for clinical translation. |
| Mouse Plasma Stability | Exhibits exceptional stability with almost no premature linker cleavage observed even after 14 days of incubation.[1][7] | Shows significant instability, with over 95% of the conjugated drug lost after 14 days in one study.[1][7] | The instability of the Val-Cit linker in mouse plasma is a major challenge for preclinical evaluation.[1][2][3][4][5] |
| Mechanism of Premature Cleavage in Mouse Plasma | Resistant to cleavage by mouse carboxylesterase 1c (Ces1c).[2][8] | Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[4][6][8][9] | The addition of the hydrophilic glutamic acid residue protects the linker from the action of Ces1c.[8][10] |
| In Vivo Half-life in Mice | Dramatically improved half-life, increasing from 2 days (for VCit) to 12 days in a mouse model.[2] | Significantly shorter half-life due to premature cleavage.[2] | Enhanced in vivo stability of the this compound linker leads to better tumor exposure of the ADC. |
| In Vivo Efficacy in Mouse Models | Treatment with EVCit ADCs led to complete tumor remission in xenograft mouse models.[1][2] | Poor therapeutic effect observed with VCit-based ADCs in the same models.[1][2] | The improved stability and pharmacokinetics of this compound ADCs directly correlate with superior anti-tumor activity in preclinical models.[1][11] |
Mechanism of Action: Intracellular Cleavage and Payload Release
Despite its enhanced stability in plasma, the this compound linker retains its intended function of releasing the cytotoxic payload within the target cancer cells. This process is mediated by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.
Caption: Intracellular processing of a this compound containing ADC.
Experimental Protocols
Accurate assessment of ADC stability is crucial for preclinical development. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and quantifies the premature release of the payload in plasma from different species.
-
Preparation: Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS).
-
Incubation: Thaw frozen plasma (e.g., human, mouse) at 37°C. Add the ADC stock solution to the plasma to a final concentration of 100 µg/mL. A buffer control (ADC in PBS) should be run in parallel. Incubate the samples at 37°C.[12]
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze the samples at -80°C to stop any further reactions.[12]
-
Sample Preparation for Analysis:
-
Immunoaffinity Capture: Thaw the plasma samples. Isolate the ADC from the plasma matrix using Protein A or G magnetic beads.[12]
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.[12]
-
Elution: Elute the captured ADC from the beads using an appropriate elution buffer.[12]
-
-
Analysis: Analyze the amount of intact ADC and released payload using techniques such as liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA).
In Vivo Pharmacokinetic Study
This study determines the half-life and clearance rate of the ADC in an animal model.
-
Animal Model: Use appropriate animal models, such as BALB/c mice.
-
Administration: Administer the ADC intravenously to the animals at a specified dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Determine the concentration of the total antibody, antibody-conjugated drug, and/or unconjugated drug in the plasma samples using a validated analytical method like ELISA or LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.
Experimental Workflow for ADC Stability Assessment
The following diagram illustrates a typical workflow for evaluating the stability of ADCs.
Caption: Workflow for in vitro and in vivo stability testing of ADCs.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Val-Glu
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is fundamental to laboratory integrity and personnel safety. This document provides a comprehensive, step-by-step guide for the proper disposal of Val-Glu (Valyl-glutamic acid), a dipeptide composed of L-valine and L-glutamic acid.[1] While individual amino acids like L-valine are not classified as hazardous substances, it is imperative to treat all research chemicals, including peptides like this compound, with caution and to manage their waste according to established laboratory safety principles.[2][3]
This guide outlines the essential operational and disposal plans to ensure a safe and compliant laboratory environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, a thorough hazard assessment is crucial. Standard laboratory practice dictates treating non-classified substances as potentially hazardous. Therefore, the use of Personal Protective Equipment (PPE) is mandatory when handling this compound in any form.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Protect against skin contact.[4] |
| Eye Protection | Safety goggles or a face shield | Protect against accidental splashes.[4][5] |
| Lab Coat | Standard, fully buttoned lab coat | Protect skin and personal clothing from spills.[4][5] |
| Ventilation | Well-ventilated area or chemical fume hood | Minimize the risk of inhalation.[4] |
Step-by-Step Disposal Procedures
The correct disposal method for this compound waste is contingent on its physical state (liquid or solid) and must always align with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.[5][6] Never dispose of peptide waste in regular trash or down the sink unless explicitly permitted by your institution's protocols for non-hazardous materials.[6][7]
Table 2: Summary of this compound Disposal Procedures
| Waste Form | Recommended Disposal Method | Key Steps |
| Liquid Waste | Primary: Collection as chemical waste.Secondary (if permitted): Chemical inactivation followed by neutralization and collection. | 1. Collect in a labeled, leak-proof hazardous waste container.2. Store in a designated accumulation area.3. Contact EHS for pickup. |
| Solid Waste | Collection as chemical waste. | 1. Segregate all contaminated items (gloves, vials, tips).2. Place in a dedicated, clearly labeled, leak-proof hazardous waste container.3. Store sealed container in a designated accumulation area.4. Contact EHS for pickup. |
Detailed Protocol for Liquid this compound Waste
Liquid waste includes any solutions containing this compound, such as stock solutions, experimental buffers, or reaction mixtures.
-
Waste Collection : Collect all liquid waste containing this compound in a designated, leak-proof container that is compatible with the solution's components.[4]
-
Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "this compound (Valyl-glutamic acid)," and any other constituents in the solution.[4][8]
-
Storage : Keep the waste container tightly sealed and store it in a designated hazardous waste accumulation area within the laboratory.[4][8]
-
Disposal : Arrange for pickup and disposal through your institution's EHS department or certified hazardous waste contractor.[5]
Detailed Protocol for Solid this compound Waste
Solid waste includes any items contaminated with this compound, such as empty vials, pipette tips, gloves, and weighing papers.
-
Waste Segregation : Do not mix contaminated solid waste with regular laboratory trash.[9] Collect all contaminated items in a dedicated, leak-proof hazardous waste container.[4]
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and list the contaminant ("this compound").[4]
-
Storage and Disposal : Securely seal the container and store it in the designated hazardous waste area. Contact your institution's EHS department for proper disposal procedures.[4]
Experimental Protocol: Chemical Inactivation of Peptide Solutions
For certain workflows, chemical inactivation via hydrolysis can be employed as a pre-treatment step to degrade the peptide before collection. This procedure should only be performed if approved by your institution's EHS office.
Objective: To hydrolyze the peptide bonds in this compound, breaking it down into its constituent amino acids.
Materials:
-
Liquid this compound waste
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
pH meter or pH strips
-
Appropriate neutralization solution (e.g., sodium bicarbonate for acid, a weak acid for base)
-
Labeled hazardous waste container
Methodology:
-
Inactivation : In a well-ventilated fume hood, add an inactivation reagent (1 M HCl or 1 M NaOH) to the peptide solution. A common approach is to use a 1:10 ratio of waste to inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[4]
-
Reaction Time : Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[4]
-
Neutralization : After the incubation period, check the pH of the solution.
-
Collection : Transfer the final neutralized solution to a properly labeled hazardous waste container for disposal through your institution's EHS office. The label should indicate the contents (e.g., "Inactivated this compound solution, neutralized").[4]
Procedural Workflow and Decision-Making
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
References
- 1. This compound | C10H18N2O5 | CID 7009623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. westliberty.edu [westliberty.edu]
- 4. benchchem.com [benchchem.com]
- 5. peptide24.store [peptide24.store]
- 6. intelligenthq.com [intelligenthq.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Val-Glu
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of dipeptides like Val-Glu (valyl-glutamic acid) is paramount for both personal safety and research integrity. While specific hazard data for this compound is not extensively documented, it is prudent to treat it as a potentially hazardous chemical, taking precautions to avoid inhalation, skin, and eye contact.[1] This guide provides immediate safety protocols, operational plans for handling, and disposal procedures.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[3][4] Must meet ANSI Z87.1 standards.[3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][5] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1] Gloves should be inspected before use and changed immediately after contact.[1][5] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][6] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Experimental Protocols: Handling and Storage
Proper handling and storage are critical for maintaining the stability and integrity of this compound.
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.[1] Ensure the product is correctly labeled.
Storage of Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[1][4]
Reconstitution and Handling:
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[1][7]
-
Workspace Preparation: Conduct all handling in a designated clean area, such as a chemical fume hood or a well-ventilated space, to minimize inhalation risk.[3][8]
-
Reconstitution: Carefully add the appropriate sterile solvent (e.g., sterile water or a specific buffer) to the vial. Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.[5][6]
-
Aliquoting: For peptides in solution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][4] Clearly label each aliquot with the name, concentration, and date.[1]
Storage of Solutions: Storing peptides in solution for long periods is not generally recommended.[1] If necessary, store single-use aliquots frozen at -20°C for use within a month or at -80°C for up to six months.[1]
Disposal Plan
Proper disposal is essential for laboratory safety and regulatory compliance. This compound waste should be treated as chemical waste and should not be disposed of down the drain or in regular trash.[4]
Waste Segregation:
-
Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][9]
-
Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[1][9] Do not mix with incompatible waste streams.[1]
Disposal Procedure:
-
Inactivation (for liquid waste): A common method for peptide inactivation involves using a 10% sodium hypochlorite (B82951) solution (bleach).[10] In a chemical fume hood, add the liquid peptide waste to the bleach solution (a common ratio is 1 part waste to 10 parts solution) and allow a minimum contact time of 30-60 minutes.[1][10]
-
Neutralization: If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.[1]
-
Collection and Storage: Store sealed and labeled waste containers in a designated hazardous waste accumulation area.[9]
-
Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1][11]
Workflow for Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biolongevitylabs.com [biolongevitylabs.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide24.store [peptide24.store]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
